molecular formula C66H84F3N17O15 B12423247 Tak-683 (tfa)

Tak-683 (tfa)

Cat. No.: B12423247
M. Wt: 1412.5 g/mol
InChI Key: QBOWDOFSNXJWBZ-NTIGNGKISA-N
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Description

Tak-683 (tfa) is a useful research compound. Its molecular formula is C66H84F3N17O15 and its molecular weight is 1412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tak-683 (tfa) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tak-683 (tfa) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C66H84F3N17O15

Molecular Weight

1412.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C64H83N17O13.C2HF3O2/c1-34(2)26-48(57(88)73-46(20-13-25-69-63(67)68-5)56(87)74-47(55(66)86)29-39-32-70-44-18-11-9-16-42(39)44)78-64(94)81-80-61(92)50(27-37-14-7-6-8-15-37)77-62(93)54(35(3)82)79-60(91)52(31-53(65)85)76-59(90)51(30-40-33-71-45-19-12-10-17-43(40)45)75-58(89)49(72-36(4)83)28-38-21-23-41(84)24-22-38;3-2(4,5)1(6)7/h6-12,14-19,21-24,32-35,46-52,54,70-71,82,84H,13,20,25-31H2,1-5H3,(H2,65,85)(H2,66,86)(H,72,83)(H,73,88)(H,74,87)(H,75,89)(H,76,90)(H,77,93)(H,79,91)(H,80,92)(H3,67,68,69)(H2,78,81,94);(H,6,7)/t35-,46+,47+,48+,49-,50+,51-,52+,54+;/m1./s1

InChI Key

QBOWDOFSNXJWBZ-NTIGNGKISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)O)NC(=O)C)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: TAK-683 Kisspeptin Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Investigational Nonapeptide Analog Primary Target: KISS1R (GPR54) Therapeutic Context: Hormone-Dependent Prostate Cancer, Endometriosis, Central Precocious Puberty[1]

Executive Summary

TAK-683 is a potent, synthetic, investigational nonapeptide agonist of the kisspeptin receptor (KISS1R/GPR54).[1] Structurally derived from the endogenous neuropeptide metastin (kisspeptin-10), TAK-683 incorporates critical amino acid modifications—specifically D-amino acids and an aza-glycine substitution—to enhance metabolic stability and receptor affinity.[1][2]

While native kisspeptin stimulates the Hypothalamic-Pituitary-Gonadal (HPG) axis, TAK-683 operates on a paradoxical pharmacological principle : continuous administration induces an initial transient stimulation ("flare") followed by profound and sustained receptor desensitization.[1] This results in the suppression of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), ultimately reducing testosterone to castrate levels (<50 ng/dL).[1][3] This mechanism positions TAK-683 as a potential therapeutic alternative to GnRH agonists for androgen-deprivation therapy (ADT).[1]

Molecular Pharmacology & Chemical Identity[1]

Structural Optimization

Native kisspeptin-10 (KP-10) has a short half-life due to rapid enzymatic degradation.[1] TAK-683 was engineered to resist proteolysis while maintaining high affinity for KISS1R.[1]

Sequence: Ac-D-Tyr-D-Trp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2[1]

Key Structural Modifications:

  • N-Terminal Acetylation & D-Amino Acids (D-Tyr, D-Trp): Protects against aminopeptidase degradation, significantly extending plasma half-life compared to native KP-10.[1]

  • azaGly Substitution (Position 6): The replacement of the alpha-carbon with nitrogen restricts conformational flexibility, stabilizing the bioactive turn structure required for high-affinity binding.[1]

  • Arg(Me) (Methyl-Arginine): Enhances potency and selectivity.[1]

Comparative Profile: TAK-683 vs. Analogs

The following table contrasts TAK-683 with its close analog TAK-448 and the native ligand.

FeatureNative Kisspeptin-10 (KP-10)TAK-683TAK-448
Sequence Length 10 Amino Acids9 Amino Acids9 Amino Acids
Key Difference Endogenous SequenceD-Trp at Pos 2Hydroxyproline (Hyp) at Pos 2
Receptor Affinity (IC50) ~2 nM170 pM ~460 pM
Metabolic Stability Low (<10 min t1/2)HighHigh
Primary Mechanism Pulsatile StimulationDesensitization (Continuous)Desensitization (Continuous)

Note: The substitution of D-Trp in TAK-683 versus Hyp in TAK-448 results in distinct pharmacokinetic profiles, though both achieve castrate-level testosterone suppression upon chronic dosing.[1]

Mechanism of Action: The Agonist-Antagonist Paradox

TAK-683 functions as a supramaximal agonist .[1] Its high affinity and stability lead to continuous occupancy of the KISS1R, which triggers a biphasic response.[1]

Phase 1: Acute Stimulation (The "Flare")

Upon initial binding, TAK-683 activates the Gq/11 protein pathway.[1] This stimulates Phospholipase C (PLC), generating Inositol Triphosphate (IP3) and Diacylglycerol (DAG), causing intracellular calcium mobilization.[1] This results in a surge of GnRH release from the hypothalamus and subsequent LH/FSH release from the pituitary.[1]

Phase 2: Receptor Desensitization

With continuous exposure, the receptor machinery is overwhelmed.[1] The KISS1R undergoes rapid phosphorylation by G-protein coupled receptor kinases (GRKs), leading to:

  • Uncoupling: Beta-arrestin recruitment uncouples the receptor from the G-protein.[1]

  • Internalization: The receptor is sequestered into endosomes.[1]

  • Downregulation: Reduced receptor recycling to the membrane.[1]

This cessation of signaling halts GnRH secretion, causing the pituitary to stop producing LH/FSH, thereby collapsing gonadal steroidogenesis.[1]

Visualization: Signaling & Desensitization Pathway[1]

G cluster_0 Hypothalamic KISS1R Neuron TAK683 TAK-683 (Ligand) KISS1R KISS1R (GPR54) TAK683->KISS1R High Affinity Binding Gq Gq/11 Protein KISS1R->Gq Activation GRK GRK Phosphorylation KISS1R->GRK Continuous Exposure PLC PLC Activation Gq->PLC Ca Ca2+ Mobilization (Intracellular) PLC->Ca GnRH GnRH Secretion (Acute Phase) Ca->GnRH B_ARR Beta-Arrestin Recruitment GRK->B_ARR Internal Receptor Internalization (Endosome) B_ARR->Internal Silence Signaling Silenced (Chronic Phase) Internal->Silence Silence->GnRH Inhibition

Figure 1: Biphasic mechanism of TAK-683.[1] Left branch shows acute activation; Right branch shows the dominant desensitization pathway under chronic exposure.[1]

Pharmacodynamics & Pharmacokinetics[1][3][4]

Quantitative Potency Data

Data derived from rat KISS1R-expressing CHO cells and human receptor assays.[1][4][5]

ParameterValue95% Confidence Interval
Binding Affinity (IC50) 170 pM150 – 180 pM
Functional Potency (EC50) - Human 0.96 nMN/A
Functional Potency (EC50) - Rat 1.6 nMN/A
Ca2+ Mobilization EC50 180 pM159 – 203 pM
Temporal Hormone Suppression Profile

In male rats, continuous subcutaneous infusion (e.g., via osmotic pump) demonstrates the following timeline:

  • Day 0-1: Transient increase in Plasma Testosterone (T).[1]

  • Day 3-7: Abrupt reduction of T to castrate levels.

  • Day 7+: Sustained suppression of T, LH, and FSH.[1][3][4][5][6] Prostate weight reduction parallels castrate controls.

PD_Profile Start Start Dosing Flare Acute Flare (↑ LH, ↑ Testosterone) Start->Flare Acute Agonism Desens Desensitization Onset (Day 2-3) Flare->Desens Receptor Downreg Castrate Castrate Levels (↓ LH, ↓ T < 50ng/dL) Desens->Castrate Loss of GnRH Maintenance Sustained Suppression (Weeks 4-12) Castrate->Maintenance Continuous Delivery

Figure 2: Pharmacodynamic timeline of TAK-683 administration showing the transition from agonist to functional antagonist.[1]

Experimental Protocols

Protocol A: In Vitro Calcium Mobilization Assay (FLIPR)

Purpose: To determine the EC50 of TAK-683 for KISS1R activation.[1]

  • Cell Line Preparation: Use CHO cells stably expressing rat or human KISS1R.[1] Culture in Ham’s F-12 medium with 10% FBS.[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well black-wall plates. Incubate overnight at 37°C/5% CO2.
    
  • Dye Loading:

    • Remove culture medium.[1]

    • Add

      
       of Calcium-4 assay kit loading buffer (containing Probenecid to inhibit anion transport).[1]
      
    • Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of TAK-683 in HBSS (Hanks' Balanced Salt Solution) + 20 mM HEPES + 0.1% BSA. Range:

    
     to 
    
    
    
    M.[1]
  • Measurement:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).[1]

    • Add

      
       of TAK-683 solution to cells.[1]
      
    • Record fluorescence (Excitation 485 nm / Emission 525 nm) every second for 60 seconds, then every 6 seconds for 2 minutes.

  • Analysis: Calculate

    
     (Max - Min fluorescence). Fit data to a 4-parameter logistic equation to derive EC50.[1]
    
Protocol B: In Vivo Testosterone Suppression (Rat Model)

Purpose: To validate the efficacy of TAK-683 in suppressing the HPG axis.[1][6]

  • Animals: Male Sprague-Dawley rats (8 weeks old).

  • Formulation: Dissolve TAK-683 in 50% DMSO/water or formulate as a sustained-release depot (if testing depot). For this protocol, we assume continuous infusion via osmotic pump to ensure steady state.[1]

  • Implantation:

    • Anesthetize rats (Isoflurane).[1]

    • Implant Alzet osmotic pumps subcutaneously (sc) delivering TAK-683 at rates of 10, 30, or 100 pmol/h (approx 0.7 - 7 nmol/kg/day).[1]

  • Sampling:

    • Collect tail vein blood at Day 0 (pre-dose), Day 1, 3, 7, 14, and 28.[1]

    • Separate plasma by centrifugation.[1]

  • Assay:

    • Measure Testosterone and LH using validated ELISA or RIA kits.[1]

    • Limit of Detection: Ensure T assay can detect <0.1 ng/mL.[1]

  • Endpoint:

    • At Day 28, euthanize animals.

    • Weigh ventral prostate and seminal vesicles.[1] Compare to vehicle control and surgically castrated control group.

    • Success Criteria: Prostate weight and Plasma T in TAK-683 group should be statistically indistinguishable from the castrated group.

Clinical Implications

TAK-683 has been investigated primarily for Prostate Cancer .[1][2][5][6]

  • PSA Reduction: In JDCaP xenograft models (androgen-dependent), TAK-683 reduced PSA to undetectable levels (<0.5 ng/mL) by Day 14.[1][5]

  • Advantage over GnRH Agonists: While both cause an initial flare, kisspeptin analogs act upstream of GnRH.[1] This may offer a more direct shutdown of the axis, and potentially faster recovery upon cessation, although the primary clinical advantage is providing an alternative mechanism for patients resistant to or intolerant of standard GnRH modulators.[1]

References

  • Matsui, H., et al. (2014).[1][5][6] "Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide." European Journal of Pharmacology. Link

  • Scott, G., et al. (2013).[1] "Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men." British Journal of Clinical Pharmacology. Link

  • Asami, T., et al. (2013).[1][5] "Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity." Journal of Medicinal Chemistry. Link

  • MedChemExpress. "TAK-683 Product Information and Biological Activity." Link

  • PubChem. "TAK-683 Compound Summary." National Library of Medicine.[1] Link

Sources

Pharmacological Profile of TAK-683 in Endocrinology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

TAK-683 is an investigational, synthetic nonapeptide analog of kisspeptin-10 (metastin-10) designed to modulate the Hypothalamic-Pituitary-Gonadal (HPG) axis.[1][2] Unlike native kisspeptin, which is rapidly degraded, TAK-683 features critical structural modifications that enhance metabolic stability and receptor affinity.

Its primary pharmacological utility lies in its ability to induce sustained desensitization of the KISS1 receptor (KISS1R/GPR54). While acute administration stimulates gonadotropin release, continuous exposure paradoxically suppresses the axis more rapidly and profoundly than traditional GnRH agonists (e.g., leuprolide).[3] This profile positions TAK-683 as a potent candidate for treating hormone-dependent pathologies such as prostate cancer, endometriosis, and uterine fibroids.

Chemical Structure & Molecular Design

TAK-683 was engineered to overcome the short half-life of endogenous kisspeptin-10 (Kp-10) while maintaining high affinity for KISS1R.

  • Chemical Class: Synthetic Nonapeptide

  • Sequence: Ac-D-Tyr-D-Trp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2[4][5]

  • Molecular Weight: ~1300 Da

Structural Modifications & Rationale
PositionModificationPharmacological Impact
N-Terminus Acetylation (Ac)Prevents aminopeptidase degradation; enhances lipophilicity.
Residue 1 D-TyrReplaces native Tyr; confers resistance to enzymatic cleavage.
Residue 2 D-TrpEnhances receptor binding affinity and stability.
Residue 6 azaGlyIntroduces a conformational constraint (hydrazine linkage) to stabilize the bioactive turn structure.
Residue 8 Arg(Me)Methylation of Arginine prevents trypsin-like proteolysis without sacrificing electrostatic interaction with the receptor.

Pharmacodynamics: Mechanism of Action

TAK-683 functions as a high-affinity, full agonist at the KISS1R (GPR54) , a Gq/11-coupled receptor located primarily on GnRH neurons in the hypothalamus.

Receptor Binding & Signaling

Upon binding, TAK-683 triggers the canonical Gq-PLC-IP3 pathway, resulting in intracellular calcium mobilization.

  • Binding Affinity (IC50): 170 pM (Human KISS1R)[1][6]

  • Functional Potency (EC50): 0.96 nM (Human KISS1R) / 1.6 nM (Rat KISS1R)[1][6]

The Desensitization Paradox

The therapeutic efficacy of TAK-683 relies on receptor desensitization .

  • Acute Phase (Flare): Initial binding causes a surge in intracellular Ca2+, triggering GnRH release and a transient spike in LH/FSH and Testosterone.

  • Chronic Phase (Suppression): Continuous occupancy leads to rapid phosphorylation and internalization of KISS1R. Crucially, while the upstream "pulse generator" (KNDy neurons) continues to fire electrically, the GnRH neurons become uncoupled from this signal. This results in the cessation of GnRH release, collapsing the HPG axis.

Signaling Pathway Visualization

G TAK683 TAK-683 (Ligand) KISS1R KISS1R (GPR54) [GnRH Neuron] TAK683->KISS1R High Affinity Binding TAK683->KISS1R Continuous Exposure Gq Gq/11 Protein KISS1R->Gq Activation Desensitization Receptor Internalization & Uncoupling KISS1R->Desensitization Phosphorylation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca Intracellular Ca2+ Release IP3->Ca Mobilizes GnRH_Sec GnRH Secretion Ca->GnRH_Sec Acute Phase Desensitization->GnRH_Sec Blocks HPG_Collapse HPG Axis Collapse (Low Testosterone) Desensitization->HPG_Collapse Chronic Phase

Figure 1: Mechanism of Action showing the transition from acute signaling (Green path) to chronic desensitization (Grey/Black path).

Preclinical Characterization

In comparative studies with Leuprolide (a standard GnRH agonist), TAK-683 demonstrated superior suppression kinetics.[3]

In Vivo Efficacy (Rat Model)
  • Testosterone Suppression: TAK-683 reduces plasma testosterone to castrate levels (<50 ng/dL) within 3–7 days of continuous administration.[3]

  • Recovery: Upon cessation, testosterone levels recover, indicating the effect is reversible and receptor-mediated, not cytotoxic.

Comparative Data Profile
ParameterTAK-683Native Kisspeptin-10Leuprolide (GnRH Agonist)
Receptor Target KISS1R (Upstream)KISS1R (Upstream)GnRHR (Pituitary)
Half-Life Extended (Hours)Short (<30 min)Variable (Formulation dependent)
Time to Castration 3–7 DaysN/A (Rapid clearance)14–21 Days
Flare Effect Mild/TransientModerateSignificant
Mechanism Desensitization of GnRH NeuronStimulationDesensitization of Pituitary

Experimental Protocols

The following protocols are designed to validate the pharmacological activity of TAK-683.

In Vitro Potency: Calcium Mobilization Assay (FLIPR)

Objective: Determine the EC50 of TAK-683 in CHO cells stably expressing human KISS1R.

Reagents:

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free).

  • Calcium Dye: Fluo-4 AM or equivalent.

  • Cell Line: CHO-K1-hKISS1R.

Workflow:

  • Seeding: Plate CHO-K1-hKISS1R cells (10,000 cells/well) in a 384-well black-wall plate. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove media. Add 20 µL Calcium Dye loading buffer. Incubate 1 hour at 37°C.

  • Baseline: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

  • Injection: Inject 10 µL of TAK-683 (Serial dilutions: 10^-12 to 10^-6 M).

  • Measurement: Record fluorescence emission (Excitation 488nm / Emission 525nm) for 180 seconds.

  • Analysis: Calculate

    
    . Fit data to a 4-parameter logistic equation to derive EC50.
    
In Vivo Efficacy: Testosterone Suppression Model

Objective: Assess the suppression of the HPG axis in male Sprague-Dawley rats.

Protocol:

  • Acclimatization: 7-week-old male rats (n=6/group).

  • Administration:

    • Group A: Vehicle (Saline/0.1% BSA).

    • Group B: TAK-683 (Continuous SC infusion via osmotic pump, 2.1 nmol/kg/day).

  • Sampling: Collect tail vein blood at Day 0 (Pre-dose), Day 1, 3, 7, 14, and 28.

  • Analysis: Quantify plasma Testosterone and LH via ELISA/RIA.

  • Endpoint: Weigh reproductive organs (testes, prostate) at Day 28 to confirm atrophy consistent with chemical castration.

Experimental Logic Flow

Experiment cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy Cells CHO-hKISS1R FLIPR FLIPR Assay (Ca2+ Flux) Cells->FLIPR EC50 EC50 Calculation FLIPR->EC50 Rats Male SD Rats Pump Osmotic Pump (Continuous Infusion) Rats->Pump Blood Blood Sampling (Days 0-28) Pump->Blood Castration Castrate Levels (<50 ng/dL) Blood->Castration

Figure 2: Validation workflow for pharmacological characterization.

References

  • Nishizawa, N., et al. (2016).[5] "Design and Synthesis of an Investigational Nonapeptide KISS1 Receptor (KISS1R) Agonist, Ac-d-Tyr-Hydroxyproline (Hyp)-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2 (TAK-448), with Highly Potent Testosterone-Suppressive Activity and Excellent Water Solubility." Journal of Medicinal Chemistry. Link

  • Matsui, H., et al. (2014).[1][3] "Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide." European Journal of Pharmacology. Link

  • Scott, E. M., et al. (2013). "Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men." British Journal of Clinical Pharmacology. Link

  • Yamamura, T., et al. (2014). "The effects of chronic subcutaneous administration of an investigational kisspeptin analog, TAK-683, on gonadotropin-releasing hormone pulse generator activity in goats." Neuroendocrinology. Link

  • Asami, T., et al. (2013). "Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity." Journal of Medicinal Chemistry. Link

Sources

Tak-683 tfa CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: TAK-683 Trifluoroacetate

Executive Summary TAK-683 (Trifluoroacetate) is a synthetic, nonapeptide analog of metastin (kisspeptin-54) designed as a potent, full agonist of the KISS1 receptor (KISS1R/GPR54). Developed to overcome the metabolic instability of native kisspeptins, TAK-683 features critical structural modifications—specifically the incorporation of D-amino acids and an aza-glycine residue—that enhance its resistance to enzymatic degradation while maintaining high affinity. While initially stimulating the hypothalamic-pituitary-gonadal (HPG) axis, continuous administration leads to profound receptor desensitization, effectively suppressing testosterone to castrate levels. This biphasic pharmacologic profile positions it as a critical investigational tool for hormone-dependent pathologies, including prostate cancer and endometriosis.

Part 1: Chemical Identity & Properties

1.1 Core Identifiers The following data refers to the free base peptide. TAK-683 is most commonly supplied as a Trifluoroacetate (TFA) salt to ensure stability and solubility.

Identifier Value
Common Name TAK-683
Salt Form TAK-683 Trifluoroacetate (TAK-683 TFA)
CAS Number 872719-49-8 (Free Base)
Chemical Formula

(Free Base)
Molecular Weight 1298.47 g/mol (Free Base)
Peptide Sequence Ac-D-Tyr-D-Trp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH₂
Solubility Soluble in DMSO (>10 mg/mL); sparingly soluble in water unless pH adjusted.
Appearance White to off-white lyophilized powder

1.2 Structural Characterization TAK-683 is derived from the C-terminal decapeptide of metastin (Kisspeptin-10). Two critical modifications distinguish it from the native ligand and its sister compound, TAK-448:

  • D-Trp at Position 47: Unlike TAK-448, which utilizes Hydroxyproline (Hyp) at this position, TAK-683 employs D-Tryptophan.[1] This substitution is pivotal for receptor binding affinity and metabolic stability.

  • Aza-Glycine (azaGly) at Position 51: The replacement of the

    
    -carbon with a nitrogen atom restricts conformational flexibility, stabilizing the bioactive turn structure required for KISS1R activation.
    
  • Methyl-Arginine (Arg(Me)): Enhances resistance to trypsin-like proteases.

Part 2: Mechanism of Action & Pharmacology[2][3][4]

2.1 Signaling Pathway TAK-683 acts as a high-affinity ligand for the G-protein coupled receptor GPR54 (KISS1R).

  • Acute Phase: Binding triggers the

    
     pathway, activating Phospholipase C (PLC), generating 
    
    
    
    , and mobilizing intracellular calcium (
    
    
    ). This stimulates GnRH neurons to release GnRH, subsequently elevating LH/FSH and Testosterone.
  • Chronic Phase (Desensitization): Continuous exposure causes rapid receptor internalization and uncoupling. The GnRH pulse generator is silenced, leading to a collapse of the HPG axis and reduction of sex steroids to castrate levels.

2.2 Pathway Diagram The following diagram illustrates the biphasic action of TAK-683 on the HPG axis.

G TAK683 TAK-683 (Agonist) KISS1R KISS1R (GPR54) (Hypothalamus) TAK683->KISS1R High Affinity Binding Desensitization Receptor Internalization & Desensitization TAK683->Desensitization Chronic Exposure Gq Gq/11 Protein KISS1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Increase PLC->Ca IP3 Pathway GnRH_Neuron GnRH Neuron Activation Ca->GnRH_Neuron GnRH_Release GnRH Release GnRH_Neuron->GnRH_Release Acute Phase Pituitary Anterior Pituitary GnRH_Release->Pituitary LHFSH LH / FSH Secretion Pituitary->LHFSH Gonads Gonads (Testes/Ovaries) LHFSH->Gonads Testosterone Testosterone / Estrogen Gonads->Testosterone Desensitization->KISS1R Downregulation Desensitization->GnRH_Release Inhibition

Caption: Figure 1. Biphasic mechanism of TAK-683: Acute activation of KISS1R followed by chronic receptor desensitization.

Part 3: Experimental Framework

3.1 Reconstitution & Handling

  • Storage: Store lyophilized powder at -20°C or -80°C. Desiccate before opening to prevent hygroscopic degradation.

  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred primary solvent.

    • Dissolve peptide in 100% DMSO to a concentration of 10 mM (Stock A).

    • Dilute Stock A into aqueous buffer (PBS or culture media) immediately prior to use.

    • Caution: Avoid storing dilute aqueous solutions; peptide adsorption to plastic surfaces may occur.

3.2 In Vitro Assay: Calcium Mobilization (FLIPR) This protocol validates the agonistic activity of TAK-683 using CHO cells stably expressing human KISS1R.

Materials:

  • CHO-K1 cells expressing hKISS1R.

  • Fluo-4 AM (Calcium indicator).

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA, pH 7.4.

  • TAK-683 Stock (10 mM in DMSO).

Protocol:

  • Seeding: Plate CHO-hKISS1R cells (10,000 cells/well) in a 384-well black-wall plate. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Remove media. Add 20

    
    L of Fluo-4 AM solution (2 
    
    
    
    M final) in Assay Buffer. Incubate for 60 minutes at 37°C.
  • Baseline: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

  • Agonist Addition: Prepare a 5-point serial dilution of TAK-683 (Range: 1 pM to 10 nM). Inject 10

    
    L of agonist into wells.
    
  • Measurement: Monitor fluorescence emission (excitation 488 nm, emission 525 nm) for 180 seconds.

  • Analysis: Plot Max-Min fluorescence against log[Concentration].

    • Expected

      
      :0.96 nM (Human KISS1R) ; 1.6 nM (Rat KISS1R) .[2][3][4][5]
      

3.3 In Vivo Protocol: Testosterone Suppression (Rat Model) Objective: Confirm HPG axis suppression via desensitization.

  • Animals: Male Sprague-Dawley rats (8-10 weeks).

  • Dosing: Subcutaneous injection or Osmotic Pump.

    • Dose: 2.1 nmol/kg/day (approx. 30 pmol/h).[6]

  • Timeline:

    • Day 0-1: Acute spike in plasma LH and Testosterone (Agonist phase).

    • Day 3-7: Rapid decline in Testosterone.[6]

    • Day 7-28: Sustained suppression of Testosterone to castrate levels (<0.5 ng/mL).

  • Validation: Measure plasma Testosterone via LC-MS/MS.

References

  • Nishizawa, N., et al. (2016).[1][4] Design and Synthesis of an Investigational Nonapeptide KISS1 Receptor (KISS1R) Agonist, Ac-d-Tyr-Hydroxyproline (Hyp)-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2 (TAK-448), with Highly Potent Testosterone-Suppressive Activity and Excellent Water Solubility.[1][4] Journal of Medicinal Chemistry, 59(19), 8804–8811.[1][4] Link

  • Asami, T., et al. (2013).[4] Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity.[1][4][7] Journal of Medicinal Chemistry, 56(21), 8298–8307.[4] Link

  • Matsui, H., et al. (2014).[6][4] Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide.[1][6][4] European Journal of Pharmacology, 735, 77–85.[4] Link

  • Scott, G., et al. (2013). Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men. British Journal of Clinical Pharmacology, 75(2), 381–391. Link

Sources

difference between Tak-683 and native kisspeptin-10

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Molecular Architecture, Pharmacodynamics, and Experimental Applications

Executive Summary

This technical guide analyzes the structural and functional divergence between Native Kisspeptin-10 (KP-10) and its synthetic analog, Tak-683 . While both compounds function as high-affinity agonists for the G-protein coupled receptor KISS1R (GPR54) , their pharmacological profiles are diametrically opposed in clinical application.

Native KP-10 is a potent but metabolically unstable peptide that induces pulsatile gonadotropin secretion. In contrast, Tak-683 is a highly stable, chemically modified nonapeptide designed to induce tachyphylaxis (desensitization) of the KISS1R signaling axis. This guide details the specific molecular modifications that enable Tak-683 to transition from a stimulator to a functional suppressor of the Hypothalamic-Pituitary-Gonadal (HPG) axis, a critical mechanism for treating hormone-dependent disorders such as prostate cancer.

Molecular Architecture & Structural Modifications[1]

The transition from native KP-10 to Tak-683 involves strategic chemical engineering to overcome rapid enzymatic degradation by neprilysin (NEP 24.11) and other serum proteases.

Sequence Comparison

The following table highlights the residue-specific modifications. Note the introduction of D-amino acids, N-terminal acetylation, and non-natural backbone elements.

FeatureNative Kisspeptin-10 (Human) Tak-683 (Synthetic Analog)
Sequence H-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH₂ Ac-D-Tyr-D-Trp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH₂
Length 10 Amino Acids (Decapeptide)9 Amino Acids (Nonapeptide)
N-Terminus Free Amine (H-)Acetylated (Ac-)
Stereochemistry All L-IsomersD-Tyr, D-Trp (Positions 1,[1][2][3][4] 2)
Backbone Standard Peptide BondazaGly (Hydrazine linkage at Pos 6)
Side Chains StandardArg(Me) (Methylated Arginine)
C-Terminus Phenylalanine (Phe)Tryptophan (Trp)
Functional Impact of Modifications[6][7]
  • N-Terminal Acetylation & D-Amino Acids: The Ac-D-Tyr-D-Trp motif renders the N-terminus resistant to aminopeptidases, significantly extending serum half-life.

  • AzaGly Insertion: The substitution of Glycine with azaGly (where the

    
    -carbon is replaced by nitrogen) restricts conformational flexibility, locking the peptide into a bioactive conformation that favors high-affinity receptor binding while resisting endopeptidase cleavage.
    
  • Arg(Me) Modification: Methylation of the Arginine residue prevents trypsin-like proteolytic cleavage, a primary degradation pathway for basic peptides in vivo.

Structural Modification Map

Tak683_Structure cluster_effect Pharmacological Outcome KP10 Native Kisspeptin-10 (Unstable Agonist) Mod1 N-Terminus Protection (Acetylation + D-AA) KP10->Mod1 Chemical Engineering Tak683 Tak-683 (Stable Analog) Outcome t1/2: ~4 min -> ~9 hours Switch: Pulsatile -> Continuous Tak683->Outcome Mod2 Backbone Stabilization (azaGly substitution) Mod1->Mod2 Mod3 Proteolysis Resistance (Arg-Methylation) Mod2->Mod3 Mod3->Tak683 Resultant Molecule

Figure 1: Structural evolution from Native KP-10 to Tak-683, highlighting key chemical modifications utilized to enhance stability and alter pharmacokinetics.

Pharmacodynamics: The "Super-Agonist" Paradox

While both compounds bind KISS1R with high affinity (Tak-683 IC₅₀ ≈ 170 pM), their physiological effects diverge due to the kinetics of receptor occupancy .

Mechanism of Action[6][7]
  • Native KP-10 (Pulsatile Stimulator): Rapidly cleared (

    
     min). It binds transiently, allowing the receptor to reset (recycle) between pulses. This mimics the natural GnRH pulse generator, stimulating LH/FSH release.
    
  • Tak-683 (Functional Antagonist via Desensitization): Due to its extreme stability (

    
     hours), Tak-683 maintains continuous receptor occupancy. This triggers the 
    
    
    
    -arrestin pathway, leading to receptor internalization, uncoupling from Gq proteins, and eventual downregulation of the receptor surface density. The net result is a "chemical castration" effect.
Signaling Pathway & Desensitization

GPR54_Signaling Receptor KISS1R (GPR54) GPCR Surface Receptor Gq Gq/11 Activation Receptor->Gq Acute Phase GRK GRK Phosphorylation Receptor->GRK Prolonged Activation (Tak-683 driven) KP10 Native KP-10 (Pulsatile) KP10->Receptor Transient Binding Tak683 Tak-683 (Continuous) Tak683->Receptor Sustained Occupancy PLC PLC Activation PIP2 -> IP3 + DAG Gq->PLC Ca Ca2+ Mobilization (Acute LH Release) PLC->Ca Arrestin Beta-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization (Endocytosis) Arrestin->Internalization Downreg Receptor Downregulation (Suppressed Axis) Internalization->Downreg Chronic Exposure

Figure 2: Mechanistic divergence. Native KP-10 primarily drives the Ca2+ signaling axis (left), while sustained Tak-683 exposure forces the receptor into the beta-arrestin desensitization pathway (right).

Experimental Protocol: In Vitro Calcium Mobilization

To validate the potency of Tak-683 versus KP-10, a calcium mobilization assay in CHO cells stably expressing human KISS1R is the gold standard.

Reagents & Setup
  • Cell Line: CHO-K1 cells stably transfected with human KISS1R (GPR54).

  • Ligands: Tak-683 (lyophilized, dissolve in DMSO to 10 mM stock); KP-10 (dissolve in water/PBS).

  • Indicator: Fluo-4 AM (cell-permeant calcium indicator).

  • Assay Buffer: HBSS containing 20 mM HEPES and 0.1% BSA (Fatty-acid free), pH 7.4.

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or kinetic plate reader (e.g., FlexStation).

Step-by-Step Methodology
  • Cell Plating:

    • Seed CHO-KISS1R cells at 15,000 cells/well in a black-wall, clear-bottom 384-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Remove culture medium.

    • Add 20 µL of Fluo-4 AM loading solution (4 µM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer).

    • Incubate for 60 minutes at 37°C.

    • Incubate for 15 minutes at Room Temperature (to minimize temperature artifacts).

  • Compound Preparation:

    • Prepare serial dilutions (10-point dose-response) of Tak-683 and KP-10 in Assay Buffer.

    • Range: 100 nM down to 0.1 pM.

  • Measurement:

    • Transfer plate to the reader.

    • Baseline: Record fluorescence (

      
      ) for 10 seconds (Ex: 494nm / Em: 516nm).
      
    • Injection: Automatically inject compounds (5x concentration) to cells.

    • Kinetics: Record fluorescence every 1 second for 60 seconds, then every 3 seconds for 120 seconds.

  • Data Analysis:

    • Calculate Response:

      
       or Max - Min fluorescence.
      
    • Plot log[Concentration] vs. Response.

    • Fit to a 4-parameter logistic equation to determine

      
      .
      
    • Expected Result: Tak-683 should exhibit an

      
       comparable to or slightly more potent than KP-10 (Human 
      
      
      
      nM vs KP-10
      
      
      nM), but with a slower dissociation rate if washout experiments are performed.

References

  • Matsui, H., et al. (2014). "Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide." European Journal of Pharmacology.

  • MacLean, D. B., et al. (2014). "Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men." British Journal of Clinical Pharmacology.

  • Asami, T., et al. (2013). "Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity." Journal of Medicinal Chemistry.

  • Pampillo, M., et al. (2009). "Regulation of GPR54 signaling by GRK2 and beta-arrestin."[5] Molecular Endocrinology.

  • MedChemExpress. "TAK-683 Product Information and Biological Activity."

Sources

Technical Analysis: TAK-683 (TFA) Impact on Plasma Testosterone Levels

[1][2][3][4][5][6]

Executive Summary

TAK-683 (TFA) is a synthetic nonapeptide analog of Kisspeptin-10 (metastin) formulated as a trifluoroacetate (TFA) salt to enhance solubility and stability for research applications.[] It functions as a potent, full agonist of the KISS1 receptor (GPR54) . Unlike traditional GnRH antagonists that immediately block receptors, TAK-683 operates via a biphasic pharmacodynamic mechanism : an initial transient stimulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis followed by profound receptor desensitization.[] This results in the suppression of plasma testosterone to castrate levels (<50 ng/dL), making it a critical investigational compound for hormone-dependent pathologies such as prostate cancer.

Mechanism of Action: Agonist-Induced Desensitization[1]

The impact of TAK-683 on testosterone is non-linear.[][2] To understand the causality of testosterone suppression, one must analyze the interaction at the GPR54 receptor level on hypothalamic GnRH neurons.

The Signaling Cascade
  • Binding: TAK-683 binds to GPR54 with high affinity (

    
     pM), mimicking endogenous Kisspeptin.[]
    
  • Acute Phase (Agonism): Upon initial binding, it activates the G

    
    q/11 pathway, triggering intracellular calcium mobilization (
    
    
    ) and inducing a surge in GnRH release.[] This causes a downstream spike in LH/FSH and a temporary "flare" in plasma testosterone.
  • Chronic Phase (Desensitization): Continuous exposure to TAK-683 prevents receptor recycling.[] The GPR54 receptors undergo phosphorylation, uncoupling from G-proteins, and internalization.

  • System Shutdown: With GPR54 desensitized, the GnRH neurons lose their primary stimulatory drive. GnRH pulsatility ceases, pituitary gonadotropins (LH/FSH) plummet, and testicular testosterone production halts.

Visualization of the HPG Axis Modulation

The following diagram illustrates the transition from acute stimulation to chronic suppression.

HPG_Axis_Mechanismcluster_desensitizationChronic Exposure MechanismTAK683TAK-683 (TFA)(Exogenous Ligand)KISS1RKISS1R (GPR54)(GnRH Neurons)TAK683->KISS1R High Affinity BindingGnRHGnRH Release(Hypothalamus)KISS1R->GnRH Acute: StimulationDesensitizationReceptor Internalization& G-Protein UncouplingKISS1R->Desensitization Continuous DosingPituitaryAnterior Pituitary(Gonadotrophs)GnRH->Pituitary Pulsatile ReleaseGonadsLeydig Cells(Testes)Pituitary->Gonads LH/FSH SurgeTestosteronePlasma TestosteroneGonads->Testosterone Transient FlareDesensitization->GnRH Inhibition (Shutdown)

Caption: Figure 1. Biphasic modulation of the HPG axis by TAK-683, showing the shift from acute stimulation to chronic desensitization.

Pharmacodynamics: The "TFA" Salt Impact

In research contexts, TAK-683 is frequently supplied as a Trifluoroacetate (TFA) salt .[]

  • Role of TFA: The TFA counter-ion is used during solid-phase peptide synthesis to ensure solubility and protonation of the peptide.[3]

  • Biological Relevance: The TFA component does not drive the testosterone suppression; the pharmacophore is the TAK-683 peptide. However, researchers must account for the salt mass when calculating molar dosages.

    • Correction Factor: Ensure dosing calculations correct for the peptide content (usually 70-80% of total weight) vs. the TFA salt weight to avoid under-dosing.[]

Temporal Testosterone Profile

Data synthesized from preclinical (Rat) and clinical (Human) trials indicate a predictable time-course for testosterone modulation.[]

PhaseTimeframePhysiological EventPlasma Testosterone Status
Baseline T = 0Normal HPG functionNormal Range (300–1000 ng/dL in humans)
Acute Flare T = 2–24 hrsAgonist-induced LH surgeIncrease (>150% of baseline)
Transition T = 24–72 hrsReceptor uncouplingRapid Decline
Suppression T = 3–7 daysDesensitization completeCastrate Levels (<50 ng/dL)
Maintenance ContinuousSustained receptor downregulationSustained Suppression

Experimental Protocol: Measuring Testosterone Suppression

Directive: The following protocol is designed for a rat model (Sprague-Dawley), the gold standard for preclinical validation of TAK-683.

Experimental Workflow Diagram

Protocol_WorkflowPrep1. PreparationSolubilize TAK-683 (TFA)in Saline/DMSOImplant2. AdministrationOsmotic Pump Implant(Continuous Infusion)Prep->ImplantSampling3. Blood SamplingTail Vein (Days 0, 1, 3, 7, 14)Implant->SamplingAnalysis4. QuantificationLC-MS/MS or RIASampling->Analysis

Caption: Figure 2.[][2][4] Standardized workflow for assessing chronic testosterone suppression via continuous infusion.

Detailed Methodology

Objective: Validate testosterone suppression to castrate levels.[5]

  • Formulation (Critical Step):

    • Dissolve TAK-683 TFA in sterile saline. If solubility is poor, pre-dissolve in a minimal volume of DMSO (final concentration <1%) before adding saline.

    • Note: Adjust concentration based on net peptide content (subtract TFA salt weight).[]

  • Dosing Regimen:

    • Method: Continuous Subcutaneous Infusion (using osmotic minipumps, e.g., Alzet).

    • Dosage: 2.1 nmol/kg/day (approx. equivalent to effective human doses).[][6]

    • Why Continuous? Bolus injections may cause repeated "flares" or insufficient desensitization. Continuous exposure is required to lock the receptor in the desensitized state.

  • Sample Collection:

    • Collect blood samples at Day 0 (Pre-dose) , Day 1 (Flare check) , Day 3 , Day 7 , and Day 14 .

    • Separate plasma immediately via centrifugation (4°C, 1500 x g, 10 min).

  • Analytical Quantification:

    • Preferred Method: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[]

    • Rationale: Immunoassays (ELISA/RIA) often lack sensitivity at castrate levels (<10 ng/dL in rats).[] LC-MS/MS provides the necessary lower limit of quantification (LLOQ).[]

Quantitative Data Synthesis

The following data summarizes the impact of TAK-683 on plasma testosterone across key studies.

Table 1: Comparative Efficacy (Rat Model vs. Human)
ParameterRat Model (Continuous Infusion)Human (Healthy Men, 2.0 mg/day)
Initial Response (0-24h) Transient increase in TRapid, small increase in T
Time to Castration 3–7 Days~7 Days
Suppression Efficacy 100% of subjects < detection limit80% of subjects < 50 ng/dL
LH/FSH Correlation Parallel suppressionSuppressed (LH ~70% reduction)
Reversibility Rapid recovery upon cessationRecovery observed post-washout

References

  • Matsui H, et al. (2014).[5][6] Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide.[][6] European Journal of Pharmacology.[5][6] Link

  • Scott L, et al. (2013). Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men.[][2] British Journal of Clinical Pharmacology. Link

  • MedChemExpress. TAK-683 TFA Product Information and Biological Activity.[]Link

  • Tanaka A, et al. (2013). Effect of investigational kisspeptin/metastin analog, TAK-683, on luteinizing hormone secretion.[5][7][6][8][2][9][10] Journal of Reproduction and Development. Link

Methodological & Application

Preparation of TAK-683 Stock Solutions for In Vitro Assays: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding TAK-683 and its Significance in Research

TAK-683 is a potent, selective, and metabolically stable nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54).[1] As a synthetic analog of metastin, TAK-683 plays a critical role in activating the KISS1R signaling pathway, a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis. This activation ultimately influences the secretion of gonadotropin-releasing hormone (GnRH), and subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] Consequently, TAK-683 is an invaluable tool for researchers investigating hormone-dependent physiological and pathological processes, including puberty, reproductive disorders, and cancers such as prostate cancer.[2]

The effective use of TAK-683 in in vitro settings is contingent upon the accurate and reproducible preparation of stock solutions. This guide provides a comprehensive, field-proven protocol for the preparation of TAK-683 stock solutions, ensuring the integrity and bioactivity of the compound for reliable experimental outcomes. We will delve into the rationale behind each step, from solvent selection to storage, to empower researchers with the knowledge to confidently prepare this critical reagent.

Physicochemical Properties and Solubility of TAK-683

A thorough understanding of the physicochemical properties of TAK-683 is fundamental to its correct handling and the preparation of stable, usable stock solutions.

PropertyValueSource(s)
Molecular Formula C₆₄H₈₃N₁₇O₁₃BenchChem[1]
Molecular Weight 1298.47 g/mol BenchChem[1]
Appearance White to off-white lyophilized solidBenchChem[1]
Solubility Soluble in DMSO (e.g., 10 mM), insoluble in water.BenchChem[1]
Storage (Lyophilized Powder) Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store dry and protected from light.BenchChem[1]

Mechanism of Action: The KISS1R Signaling Pathway

TAK-683 exerts its biological effects by binding to and activating the KISS1R, a Gq-coupled receptor. This initiates a downstream signaling cascade that is central to its function. Understanding this pathway is crucial for designing and interpreting experiments involving TAK-683.

TAK683_Pathway TAK683 TAK-683 KISS1R KISS1R (GPR54) TAK683->KISS1R Binds to Gq11 Gq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses (e.g., GnRH release) Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of TAK-683 via the KISS1R.

Experimental Protocol: Preparation of a 10 mM TAK-683 Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock solution of TAK-683 in Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent for creating stock solutions of TAK-683 for in vitro cell culture applications due to its excellent solvating power for this peptide and its compatibility with most cell culture media at low final concentrations.[1]

I. Materials and Equipment
  • TAK-683 (lyophilized powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

II. Procedural Workflow

Caption: Experimental workflow for TAK-683 stock solution preparation.

III. Step-by-Step Methodology
  • Equilibration: Before opening, allow the vial containing the lyophilized TAK-683 powder to equilibrate to room temperature for at least 15-20 minutes. This critical step prevents the condensation of atmospheric moisture onto the hygroscopic powder, which can affect its stability and accurate weighing.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial. This is particularly important as the powder can become dislodged and coat the sides and cap during shipping.

  • Calculation of DMSO Volume: To prepare a 10 mM stock solution, the required volume of DMSO must be calculated based on the mass of the TAK-683 powder provided by the manufacturer. The molecular weight of TAK-683 is 1298.47 g/mol .

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Example for 1 mg of TAK-683:

      • Mass = 0.001 g

      • Molecular Weight = 1298.47 g/mol

      • Molarity = 0.010 mol/L

      • Volume (L) = 0.001 / (1298.47 * 0.010) = 0.000077 L = 77.0 µL

  • Reconstitution: Carefully add the calculated volume of anhydrous, sterile DMSO to the vial of TAK-683. Direct the pipette tip to the side of the vial to allow the solvent to run down and gently cover the powder.

  • Dissolution: Securely cap the vial and vortex gently for 10-15 seconds. Visually inspect the solution to ensure all the powder has dissolved. If necessary, sonicate the vial for a few minutes in a water bath at room temperature to aid dissolution. The final solution should be clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is imperative to aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.

  • Storage: Immediately store the aliquots at -80°C for long-term storage. Under these conditions, the DMSO stock solution is stable for up to 6 months. For short-term storage (up to 1 month), aliquots can be stored at -20°C.[3]

Preparation of Working Solutions for In Vitro Assays

The 10 mM DMSO stock solution is a concentrate and must be further diluted to the final working concentration in your cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤ 0.1%.[4][5]

Protocol for Serial Dilution
  • Intermediate Dilution (Optional but Recommended): To minimize the volume of the DMSO stock added directly to the final culture volume, it is good practice to first prepare an intermediate dilution in sterile cell culture medium or a suitable sterile buffer (e.g., PBS).

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration of TAK-683.

    • Example: To prepare a 10 µM working solution in 1 mL of medium:

      • Add 1 µL of the 10 mM DMSO stock solution to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.

  • Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.[4]

Quality Control and Best Practices

  • Aseptic Technique: Always handle TAK-683 and prepare solutions in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

  • Visual Inspection: Before use, visually inspect the stock and working solutions for any signs of precipitation or contamination. If observed, do not use the solution.

  • Fresh Working Solutions: It is recommended to prepare fresh working solutions from the frozen stock aliquots for each experiment to ensure consistent potency.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the primary stock solution is the most effective way to prevent degradation from repeated temperature fluctuations.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling TAK-683 and DMSO.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS) for TAK-683.

Conclusion

The meticulous preparation of TAK-683 stock solutions is a foundational step for obtaining reliable and reproducible data in in vitro studies. By adhering to the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can ensure the integrity and efficacy of this potent KISS1R agonist in their experimental systems. This commitment to procedural excellence is paramount for advancing our understanding of the critical role of the kisspeptin signaling pathway in health and disease.

References

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • MDPI. (n.d.). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

  • Scott, M. G., et al. (2012). Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men. British Journal of Clinical Pharmacology, 75(2), 381-391. Retrieved from [Link]

Sources

Application Note: Precision Subcutaneous Administration of Tak-683 in Rats

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacodynamics of Tak-683, a potent Kisspeptin (metastin) analog. Unlike standard small molecules, Tak-683 exhibits a biphasic effect—acute stimulation followed by profound receptor desensitization.

This protocol prioritizes the continuous subcutaneous infusion method, as it is the gold standard for achieving the therapeutic endpoint of testosterone suppression (chemical castration) in rat models.

Executive Summary

Tak-683 is an investigational nonapeptide agonist of the KISS1R (GPR54) receptor.[1] While native kisspeptin stimulates the Hypothalamic-Pituitary-Gonadal (HPG) axis, Tak-683 is engineered for metabolic stability and high affinity.

  • Primary Application: Induction of chemical castration (testosterone suppression) via receptor desensitization.

  • Mechanism: Continuous exposure downregulates KISS1R on GnRH neurons, halting the pulsatile release of GnRH, LH, and FSH.

  • Key Dosing Insight: Bolus injection causes a "flare" (transient increase), whereas continuous infusion achieves sustained suppression within 3–7 days.

Mechanism of Action & Experimental Logic[1]

Understanding the temporal dynamics of Tak-683 is critical for study design. You must choose your administration method based on your desired physiological endpoint.

The Biphasic Response
  • Acute Phase (0–24 Hours): Tak-683 binds KISS1R, stimulating massive GnRH release. Testosterone levels spike (Flare effect).

  • Chronic Phase (>3 Days): Continuous receptor occupancy leads to uncoupling and internalization of KISS1R. The HPG axis shuts down.

Pathway Visualization

G cluster_0 Hypothalamus cluster_1 Pituitary cluster_2 Gonads KISS1R KISS1R (GPR54) On GnRH Neurons GnRH GnRH Release KISS1R->GnRH Acute: Stimulation KISS1R->GnRH Chronic: Desensitization (Receptor Internalization) LHFSH LH & FSH Secretion GnRH->LHFSH Pulsatile Drive Testosterone Testosterone Production LHFSH->Testosterone Tak683 Tak-683 (Synthetic Agonist) Tak683->KISS1R High Affinity Binding

Caption: Biphasic action of Tak-683. Solid green lines indicate the acute stimulatory pathway; dashed red line indicates the chronic inhibitory pathway (desensitization).

Pre-Clinical Formulation Strategy

Chemical Properties[1][2][3][4][5]
  • Molecular Weight: ~1298.45 g/mol [1]

  • Solubility: Soluble in water/saline; however, stability in solution over weeks (for pumps) is critical.

  • Storage: Lyophilized powder at -20°C.

Vehicle Selection

For subcutaneous administration in rats, vehicle biocompatibility is paramount to prevent injection site inflammation which can alter absorption.

Administration TypeRecommended VehicleRationale
Acute Bolus Sterile Physiological Saline (0.9% NaCl)Isotonic, non-irritating, immediate absorption.
Osmotic Pump 50% DMSO / 50% Saline (or sterile water)Critical: High concentration stability. Literature cites 50% DMSO for long-term pump stability to prevent peptide aggregation at body temperature (37°C).

Note: If using 50% DMSO, ensure the osmotic pump model is compatible with DMSO (e.g., ALZET pumps are compatible, but check specific chemical resistance charts).

Dosage Regimens

Protocol A: Continuous Infusion (Suppression Model)

Target: Castration-resistant prostate cancer models, hormonal suppression studies.

  • Effective Dose: 2.1 nmol/kg/day (approx.[1][2] 2.7 µg/kg/day).

  • Dose Range: 2.1 – 21 nmol/kg/day.[1]

  • Duration: Minimum 14 days to observe full suppression and organ weight reduction.

  • Onset: Testosterone reaches castrate levels (<0.5 ng/mL) by Day 3–7.[2]

Protocol B: Daily Bolus Injection (Comparison Model)

Target: PK/PD comparison, studying the "flare" effect.

  • Dose: 80 – 800 nmol/kg/day (approx. 100 – 1000 µg/kg/day).

  • Frequency: Once daily (QD).

  • Observation: Initial spikes in T/LH on Days 1–2; suppression may occur after Day 7 but is often less stable than infusion due to pulsatile "escapes".

Detailed Experimental Protocol: Osmotic Pump Implantation

This workflow describes setting up a continuous infusion for a 300g Male Sprague-Dawley Rat targeting 2.1 nmol/kg/day .

Step 1: Calculations
  • Target Dose: 2.1 nmol/kg/day.

  • Rat Weight: 0.3 kg.

  • Daily Load:

    
     nmol/day.
    
  • Pump Selection: ALZET Model 2004 (28-day duration).

    • Pumping Rate (Mean): 0.25 µL/hr = 6.0 µL/day.

  • Required Concentration (

    
    ): 
    
    
    
    
    
    
  • Mass Concentration:

    
    
    
Step 2: Solution Preparation
  • Weigh 1.0 mg of Tak-683 lyophilized powder.

  • Dissolve in 3.67 mL of Vehicle (50% DMSO / 50% Sterile Saline).

    • Tip: Dissolve peptide in saline first, then slowly add DMSO to prevent precipitation shock, or follow specific certificate of analysis (CoA) solubility instructions.

  • Filter sterilize using a 0.22 µm syringe filter (ensure filter membrane is DMSO-compatible, e.g., Nylon or PTFE).

Step 3: Pump Priming & Implantation
  • Fill: Inject solution into the osmotic pump reservoir using the provided blunt-tip needle. Avoid air bubbles.

  • Prime: Incubate the filled pump in sterile saline at 37°C for 4–6 hours (or overnight) to ensure immediate pumping upon implantation.

  • Anesthesia: Induce isoflurane anesthesia (2–3%).

  • Implantation:

    • Shave and sanitize the mid-scapular region.

    • Make a small (1 cm) incision.

    • Create a subcutaneous pocket using hemostats.

    • Insert the pump (delivery portal first) away from the incision.

    • Close with wound clips or sutures.

Step 4: Monitoring Workflow

Workflow Start Day 0: Implant Day1 Day 1-2: Acute Flare Check Start->Day1 Monitor T/LH Day7 Day 7: Suppression Verification Day1->Day7 T < 0.5 ng/mL? Day14 Day 14-28: Maintenance & Necropsy Day7->Day14 Measure Organ Weights

Caption: Experimental timeline for Tak-683 administration. Green indicates start, Yellow acute phase, Red suppression phase, Blue endpoint.

Pharmacodynamic Validation (Quality Control)

To validate the success of the administration, you must measure specific biomarkers.

BiomarkerExpected Trend (Continuous Infusion)Method
Testosterone Transient spike (Day 1)

Castrate levels (<0.5 ng/mL) by Day 7.[1][2]
LC-MS/MS or ELISA
LH / FSH Suppression to near-baseline levels after Day 7.Multiplex Immunoassay
Organ Weights Significant atrophy of Prostate and Seminal Vesicles by Day 14-28.Necropsy Balance
PSA Reduction to undetectable levels (if using prostate cancer model).[1]ELISA

Troubleshooting & Best Practices

  • Incomplete Suppression:

    • Cause: Pump failure or incorrect concentration calculation.

    • Check: Explant pump at endpoint and measure residual volume. If full, the pump failed. If empty, verify the drug stability in the vehicle used.

  • Skin Irritation:

    • Cause: High DMSO concentration.

    • Solution: Reduce DMSO to 20-30% if solubility permits, or ensure deep subcutaneous pocket placement away from the incision line.

  • Variable Data:

    • Cause: Pulsatile "escapes" due to inconsistent dosing.[3]

    • Solution: Always use osmotic pumps for suppression studies. Daily injections are insufficient for maintaining receptor desensitization in rats due to the rapid clearance of peptides.

References

  • Matsui, H., et al. (2014).[2] Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide.[1][2] European Journal of Pharmacology, 735, 77–85. Link

  • Scott, L. J., et al. (2013). Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men.[4][5] British Journal of Clinical Pharmacology, 75(2), 381–391. Link

  • Tanaka, T., et al. (2013). The effects of chronic subcutaneous administration of an investigational kisspeptin analog, TAK-683, on gonadotropin-releasing hormone pulse generator activity in goats.[3][6] Neuroendocrinology, 98(3), 207–216. Link

  • Nishizawa, N., et al. (2016).[1] Design and Synthesis of an Investigational Nonapeptide KISS1 Receptor (KISS1R) Agonist, TAK-448, with Highly Potent Testosterone-Suppressive Activity.[1] Journal of Medicinal Chemistry, 59(19), 8804–8811.[1] Link

Sources

Application Notes and Protocols for the Evaluation of TAK-683 in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting the Hypothalamic-Pituitary-Gonadal Axis in Prostate Cancer with TAK-683

Prostate cancer remains a significant challenge in oncology, with androgen deprivation therapy (ADT) as a cornerstone of treatment for hormone-sensitive disease. However, progression to castration-resistant prostate cancer (CRPC) necessitates novel therapeutic strategies. TAK-683 is an investigational nonapeptide metastin analog that acts as a potent full agonist of the KISS1 receptor (KISS1R), also known as GPR54.[1] The kisspeptin/KISS1R signaling pathway is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[2] Chronic administration of a KISS1R agonist like TAK-683 leads to the depletion of gonadotropin-releasing hormone (GnRH) in the hypothalamus, resulting in reduced plasma levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and ultimately, testosterone.[1][3] This mechanism presents a promising approach for the treatment of hormone-dependent prostate cancer.[4][5]

These application notes provide detailed experimental protocols for the preclinical evaluation of TAK-683 in both in vitro and in vivo prostate cancer models. The methodologies are designed to be robust and reproducible, enabling researchers to accurately assess the pharmacological profile and therapeutic potential of this compound.

Mechanism of Action: KISS1R Signaling Pathway

Activation of KISS1R by its ligand, kisspeptin (or an agonist like TAK-683), primarily initiates a Gαq/11-mediated signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger downstream signaling, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately modulates cellular functions. In the context of the HPG axis, this signaling in hypothalamic neurons leads to the release of GnRH.

KISS1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TAK-683 TAK-683 KISS1R KISS1R (GPR54) TAK-683->KISS1R Binds G_protein Gαq/11 KISS1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release MAPK MAPK Cascade (ERK1/2, p38) Ca2_release->MAPK PKC->MAPK Activates Cellular_Response Cellular Response (e.g., GnRH Release) MAPK->Cellular_Response

Caption: KISS1R Signaling Pathway activated by TAK-683.

In Vitro Evaluation of TAK-683

Rationale for Cell Line Selection

The choice of cell lines is critical for the relevance of in vitro studies. Human prostate cancer cell lines such as LNCaP, PC-3, and DU-145 are commonly used.[4][6] Studies have shown that these cell lines can express KISS1 and its receptor, KISS1R.[7] LNCaP cells are androgen-sensitive and express a functional androgen receptor, making them a suitable model for studying hormone-dependent prostate cancer.[8] PC-3 and DU-145 are considered androgen-independent. For initial characterization of a KISS1R agonist, a cell line with robust KISS1R expression is ideal. This may require screening of various prostate cancer cell lines or the use of a recombinant cell line overexpressing human KISS1R.

Protocol 1: Calcium Mobilization Assay

This assay directly measures the functional activity of TAK-683 by detecting the transient increase in intracellular calcium following KISS1R activation.

Materials and Reagents:

  • Prostate cancer cell line (e.g., LNCaP)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • TAK-683

  • Positive control (e.g., ionomycin)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation or FLIPR)

Step-by-Step Methodology:

  • Cell Plating:

    • One day prior to the assay, seed prostate cancer cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 1-5 µM.

    • Aspirate the cell culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a 2X concentrated stock solution of TAK-683 in HBSS with 20 mM HEPES. Create a serial dilution to test a range of concentrations.

    • Prepare 2X concentrated solutions of the positive and negative controls.

  • Assay Execution:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

    • Program the instrument to record a baseline fluorescence for a few seconds, then add the compound solutions and continue recording the fluorescence intensity kinetically for at least 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well and normalize it to the baseline.

    • Plot the dose-response curve for TAK-683 and calculate the EC50 value.

In Vivo Evaluation of TAK-683

Rationale for Animal Model Selection

For studying the effects of TAK-683 on hormone-dependent prostate cancer, an androgen-sensitive tumor model is essential. The JDCaP androgen-dependent prostate cancer rat model has been successfully used to evaluate the effects of TAK-683 on plasma PSA levels.[8] Alternatively, subcutaneous xenograft models using human prostate cancer cell lines like LNCaP in immunodeficient mice are widely established.[9]

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization (e.g., Nude Mice) Tumor_Implantation Tumor Cell Implantation (e.g., LNCaP cells, s.c.) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization TAK683_Admin TAK-683 Administration (e.g., s.c. injection) Randomization->TAK683_Admin Monitoring Regular Monitoring: - Tumor Volume - Body Weight - Clinical Signs TAK683_Admin->Monitoring Blood_Collection Blood Collection (Terminal) Monitoring->Blood_Collection Tumor_Excision Tumor Excision and Analysis Monitoring->Tumor_Excision Hormone_Analysis Hormone Analysis (Testosterone, LH, FSH) Blood_Collection->Hormone_Analysis PSA_Analysis PSA Analysis Blood_Collection->PSA_Analysis

Sources

Application Note: Protocol for LH and FSH Suppression Studies Using TAK-683

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the experimental protocols for utilizing TAK-683 , an investigational nonapeptide kisspeptin analog, to induce profound suppression of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Unlike GnRH agonists (e.g., Leuprolide) which act directly on the pituitary, TAK-683 acts upstream on the KISS1R (GPR54) receptor in the hypothalamus.

While acute administration stimulates the axis, continuous exposure leads to receptor desensitization and internalization, resulting in a rapid and sustained drop in testosterone and gonadotropins. This guide addresses the critical distinction between pulsatile (stimulatory) and continuous (suppressive) dosing regimens.

Mechanism of Action: The Agonist-Antagonist Paradox

To successfully design a TAK-683 study, one must understand that the drug's effect is time-dependent.

  • Acute Phase (0–24 hours): TAK-683 binds KISS1R on GnRH neurons, activating the Gq/11 pathway, causing calcium influx and a massive release of GnRH (the "flare").

  • Chronic Phase (>7 days): Sustained occupancy of KISS1R triggers

    
    -arrestin recruitment, receptor phosphorylation, and internalization. The GnRH neuron becomes unresponsive to endogenous signals, shutting down the HPG axis.
    
Visualization: The Desensitization Pathway

The following diagram illustrates the transition from signaling to silence.

MOA_Pathway cluster_Acute Acute Phase (< 24h) cluster_Chronic Chronic Phase (> 7 Days) TAK683 TAK-683 (Continuous Exposure) KISS1R KISS1R (GPR54) On GnRH Neurons TAK683->KISS1R Gq Gq/11 Activation Ca2+ Influx KISS1R->Gq Initial Binding Desensitization Receptor Internalization & Uncoupling KISS1R->Desensitization Sustained Occupancy GnRH_Surge GnRH Surge Gq->GnRH_Surge Silence HPG Axis Shutdown (Low LH/FSH/T) Desensitization->Silence

Figure 1: Mechanism of Action showing the transition from acute stimulation to chronic desensitization under continuous TAK-683 exposure.

Experimental Protocol: In Vivo Suppression (Rat Model)

Study Design & Groups

Objective: Demonstrate superior testosterone/LH suppression kinetics compared to standard GnRH agonists. Model: Adult Male Sprague-Dawley Rats (10–12 weeks).

GroupTreatment AgentDosing RegimenPurpose
A Vehicle ControlContinuous SC InfusionNegative Control
B TAK-683 (Low Dose)2.1 nmol/kg/day (SC)Threshold Efficacy
C TAK-683 (High Dose)21 nmol/kg/day (SC)Maximal Suppression
D Leuprolide0.1 mg/kg (SC Injection)Positive Control (Standard of Care)
Formulation Strategy

Critical Note: TAK-683 has a short half-life (~6-9 hours in humans, shorter in rats).[1] Daily bolus injections may cause repeated "mini-flares" rather than suppression.

  • Recommended Method: Osmotic Pumps (e.g., ALZET) or Sustained Release (SR) Depot formulation.

  • Vehicle: 50% DMSO / 50% Saline or specialized peptide buffer (pH 7.4).

Step-by-Step Workflow
Phase 1: Acclimation & Baseline (Days -7 to 0)
  • Acclimate animals for 7 days.

  • Day -1: Collect baseline blood samples (0.4 mL) via tail vein or jugular catheter.

    • Biomarkers: LH, FSH, Testosterone.[2][3][4][5][6]

Phase 2: Administration (Day 0)
  • Anesthesia: Isoflurane inhalation.

  • Implantation: Shave the dorsal skin. Make a small incision and insert the pre-primed osmotic pump subcutaneously.

  • Wound Closure: Suture or wound clips.

Phase 3: The "Flare" & Suppression Monitoring (Days 1–28)

Sampling timing is crucial to capture the biphasic response.

  • Day 1 & 2 (Acute Phase): Sample at 24h and 48h.[7] Expect elevated LH/Testosterone in TAK-683 groups (The Flare).

  • Day 4 & 7 (Transition): Levels should begin dropping rapidly.

  • Day 14, 21, 28 (Suppression): Levels should be at "castrate levels" (below limit of detection).

Phase 4: Necropsy & Tissue Analysis
  • Terminal Bleed: Cardiac puncture.

  • Organ Weights: Weigh Prostate and Seminal Vesicles.

    • Why? Organ atrophy is the phenotypic validation of chronic hormonal suppression.

  • Hypothalamus Extraction: (Optional) Measure GnRH peptide content to verify depletion.

Visualization: Experimental Timeline

Protocol_Flow Start Day -7: Acclimation Base Day 0: Baseline Bleed & Pump Implant Start->Base Flare Day 1-3: Flare Phase (High LH/T) Base->Flare TAK-683 Release Drop Day 7: Rapid Drop Flare->Drop Receptor Desensitization Nadir Day 14-28: Castrate Levels (Prostate Atrophy) Drop->Nadir Sustained Suppression

Figure 2: Temporal progression of the study from implantation to terminal analysis.

Data Analysis & Interpretation

Expected Pharmacodynamic Profile

The following table summarizes the expected hormonal trends comparing TAK-683 to a GnRH agonist (Leuprolide).

TimepointParameterTAK-683 (Continuous)Leuprolide (GnRH Agonist)Interpretation
Day 1 TestosteroneHigh (Flare) High (Flare)Initial receptor agonism.
Day 3 TestosteroneRapid Decline Sustained HighTAK-683 desensitizes faster.
Day 7 TestosteroneCastrate Level DecliningTAK-683 achieves efficacy earlier.[5][8]
Day 14 Prostate Wt.Significantly Reduced ReducedPhenotypic confirmation.
Day 28 LH/FSHUndetectable UndetectableFull HPG axis shutdown.
Statistical Validation
  • Primary Endpoint: Plasma Testosterone < 0.5 ng/mL (Castrate level).

  • Test: Repeated Measures ANOVA followed by Dunnett’s post-hoc test vs. Vehicle.

Troubleshooting & Quality Control

  • Issue: No Suppression Observed. [9]

    • Cause: Pump failure or discontinuous dosing.

    • Check: Explant the pump at necropsy and weigh it to verify drug delivery. If the pump is full, delivery failed.

  • Issue: Inconsistent LH Data.

    • Cause: LH is pulsatile.[7][10][11]

    • Solution: In the suppression phase, LH levels are very low. Ensure your ELISA/RIA has a Lower Limit of Quantitation (LLOQ) < 0.1 ng/mL.

  • Issue: Peptide Stability.

    • Check: TAK-683 is a peptide.[4][5][8][10][][13] Ensure the pump reservoir vehicle prevents aggregation over 28 days. Use sterile saline with appropriate buffers.

References

  • Matsui, H., et al. (2014). Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide.[3][5][8] European Journal of Pharmacology.

  • Scott, G. A., et al. (2013). Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men. British Journal of Clinical Pharmacology.

  • Tanaka, A., et al. (2013).

    • (Note: Contextualized within Takeda development studies).

  • Endo, N., et al. (2015). Differential Effects of Continuous Exposure to the Investigational Metastin/Kisspeptin Analog TAK-683 on Pulsatile and Surge Mode Secretion of Luteinizing Hormone. Journal of Reproduction and Development.

Sources

Tak-683 tfa continuous infusion vs bolus injection methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

TAK-683 (TFA salt) is a potent, investigational nonapeptide analog of metastin (Kisspeptin-10) that acts as a full agonist at the KISS1R (GPR54) receptor. It is critical for researchers to understand that the mode of administration—Bolus vs. Continuous Infusion —does not merely alter the pharmacokinetic (PK) profile; it fundamentally inverts the pharmacodynamic (PD) outcome.

  • Bolus Injection: Mimics endogenous pulsatile Kisspeptin release, causing acute stimulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis (LH/FSH surge).

  • Continuous Infusion: Induces supraphysiological receptor occupancy, leading to tachyphylaxis (rapid desensitization) and receptor downregulation. This results in the suppression of the HPG axis, effectively reducing testosterone to castrate levels.

This guide details the protocols for both administration methods, emphasizing the handling of the Trifluoroacetate (TFA) salt form to ensure experimental validity.

Reagent Handling: TAK-683 TFA Salt

The "TFA" designation indicates the peptide is supplied as a trifluoroacetic acid salt.[1][2] This improves stability but renders the compound acidic in solution.

Solubilization Protocol
  • Vehicle Selection:

    • Preferred: Sterile 0.9% Saline or Phosphate Buffered Saline (PBS, pH 7.4).

    • Note: PBS is recommended for high concentrations (>1 mg/mL) to buffer the acidity of the TFA counter-ion.

  • Reconstitution:

    • Dissolve TAK-683 TFA powder in the vehicle to a stock concentration (e.g., 10 mM).

    • Critical Step: Check pH.[3] If pH < 5.0, adjust carefully with 0.1 N NaOH to pH 7.0–7.4. Injecting acidic solutions subcutaneously can cause injection site reaction (ISR) or precipitation, invalidating absorption kinetics.

  • Storage: Aliquot stock solution and store at -80°C. Avoid freeze-thaw cycles.

Experimental Protocols

Study A: Bolus Injection (The "Flare" Model)

Objective: To characterize acute receptor activation and peak gonadotropin release.

Methodology:

  • Subject Prep: Male Sprague-Dawley rats (or equivalent model), acclimatized for 7 days.

  • Dosing:

    • Route: Subcutaneous (SC) injection in the dorsal flank.

    • Dose Range: 0.1, 1.0, 10.0 mg/kg (Dose-dependent analysis).

  • Sampling:

    • Cannulate jugular vein for stress-free serial blood sampling.

    • Timepoints: Pre-dose (-30, 0 min), Post-dose (15, 30, 60, 120, 240 min, 24h).

  • Validation Criteria:

    • Positive Control: A distinct spike in plasma LH/FSH must be observed within 30-60 minutes.

    • Washout: Levels should return to baseline within 24 hours (depending on dose).

Study B: Continuous Infusion (The "Desensitization" Model)

Objective: To achieve steady-state plasma concentrations (


) and suppress testosterone.

Methodology:

  • Delivery System: ALZET® Osmotic Pumps (e.g., Model 2002 for 14-day infusion) or programmable syringe pumps for clinical simulation.

  • Pump Preparation:

    • Calculate concentration (

      
      ) based on flow rate (
      
      
      
      ) and target daily dose (
      
      
      ):
      
      
    • Fill pump under sterile conditions. Incubate in sterile saline at 37°C for 4-6 hours (priming) before implantation to ensure immediate delivery.

  • Implantation:

    • Surgical implantation SC in the interscapular region under isoflurane anesthesia.

  • Sampling:

    • Blood collection: Days 0, 1, 2, 3, 7, 14.

  • Validation Criteria (The "Castration" Check):

    • Phase 1 (Day 0-1): Transient increase in Testosterone (Flare).

    • Phase 2 (Day 3+): Testosterone levels must drop below castration threshold (<50 ng/dL in humans; equivalent suppression in rodents).

    • Pump Verification: At study termination, explant pump and measure residual volume to verify delivery accuracy.

Comparative Analysis: PK/PD Paradox

The following table summarizes the divergent outcomes based on the kinetic profile.

ParameterBolus InjectionContinuous Infusion
PK Profile High

, rapid clearance (

short)
Steady State (

) achieved by Day 2
KISS1R Status Pulsatile activation; Receptor recyclingSustained occupancy; Internalization & degradation
GnRH Response Acute ReleaseDepletion / Desensitization
LH/FSH Surge (Stimulatory)Suppression (Inhibitory)
Testosterone Acute IncreaseCastrate Levels (after initial flare)
Clinical Use Diagnostic (Hypogonadism)Therapeutic (Prostate Cancer / Endometriosis)

Pathway Visualization

The diagrams below illustrate the mechanistic divergence between the two methods.

Figure 1: Differential Signaling Pathways

G cluster_Bolus Bolus Injection (Pulsatile) cluster_Infusion Continuous Infusion (Sustained) TAK TAK-683 (Ligand) KISS1R KISS1R (GPR54) Hypothalamus TAK->KISS1R  Binds   GnRH_Pulse GnRH Pulse Generator KISS1R->GnRH_Pulse  Intermittent Exposure   Desensitization Receptor Downregulation KISS1R->Desensitization  Sustained Exposure   Pituitary_Stim Pituitary Activation GnRH_Pulse->Pituitary_Stim Hormone_Surge LH/FSH & Testosterone SURGE Pituitary_Stim->Hormone_Surge GnRH_Deplete GnRH Depletion Desensitization->GnRH_Deplete Castration Chemical Castration GnRH_Deplete->Castration

Caption: Figure 1. Bifurcation of TAK-683 pharmacodynamics based on temporal exposure profiles.

Troubleshooting & Quality Control

  • Issue: No LH surge after Bolus.

    • Root Cause:[4][5][6][7] Peptide degradation or incorrect pH.

    • Fix: Verify stock solution integrity via HPLC. Ensure pH is neutral; acidic pH can precipitate peptide SC.

  • Issue: Failure to suppress Testosterone (Infusion).

    • Root Cause:[4][5][6][7] Pump failure or insufficient

      
      .
      
    • Fix: Weigh explanted pumps. If residual volume is high, the pump was clogged (likely precipitation—check buffer compatibility). If empty, dose was too low for the species' metabolic rate.

References

  • Scott, L. J. et al. (2013). "Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men." British Journal of Clinical Pharmacology.

  • Matsui, H. et al. (2014). "Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide." European Journal of Pharmacology.

  • Endo, N. et al. (2015). "Effect of investigational kisspeptin/metastin analog, TAK-683, on luteinizing hormone secretion at different stages of the luteal phase in goats." Journal of Reproduction and Development.

Sources

Introduction: Understanding TAK-683 and its In Vitro Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Cell Culture Media Compatibility with TAK-683 TFA

TAK-683 is a potent, selective nonapeptide agonist of the Kisspeptin-1 receptor (KISS1R), also known as GPR54.[1] As a synthetic analog of metastin with enhanced metabolic stability, TAK-683 is a critical tool for investigating the KISS1R signaling pathway.[2][3][4] This pathway is a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis and plays a significant role in reproductive function and hormone-dependent diseases, most notably prostate cancer.[5][6] Continuous administration of TAK-683 has been shown to suppress testosterone to castration levels, making it a compound of interest for prostate cancer research.[6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of best practices for utilizing TAK-683 trifluoroacetate (TFA) in cell culture. We will delve into the critical aspects of media compatibility, stock solution preparation, and experimental design to ensure the generation of reliable and reproducible data.

The Critical Role of the Trifluoroacetate (TFA) Counter-ion

Peptides synthesized and purified using solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) are often isolated as trifluoroacetate salts.[7][8] It is imperative to recognize that the TFA counter-ion is not biologically inert and can significantly impact experimental outcomes.

Key Considerations for TFA:

  • Cytotoxicity: Residual TFA can be cytotoxic and has been shown to inhibit the proliferation of various cell types, including osteoblasts and chondrocytes.[7][9] This can lead to the misinterpretation of experimental results, potentially masking a proliferative effect of the peptide or wrongly attributing an anti-proliferative effect.[9]

  • Assay Interference: As a strong ion-pairing agent, TFA can cause signal suppression in mass spectrometry.[7] It may also alter the secondary structure and solubility of the peptide.[7]

  • Variability: The TFA content in a lyophilized peptide can range from 10% to 40% of the total weight, introducing significant variability between batches if not accounted for.[7]

Given these potential confounding factors, it is crucial to perform appropriate controls. Researchers may consider exchanging the TFA salt for a more biocompatible salt like hydrochloride (HCl), especially for sensitive cell-based assays or in vivo studies.[7][10]

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the physicochemical properties of TAK-683 TFA is the foundation for its effective use in cell culture.

PropertyValueReference(s)
Molecular Formula C₆₄H₈₃N₁₇O₁₃[1]
Molecular Weight 1298.47 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically >98%[1]
Solubility Soluble in DMSO (e.g., 10 mM), insoluble in water[1]
Storage (Powder) Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store dry and protected from light.[1]
Protocol 1: Preparation of a 10 mM TAK-683 TFA Stock Solution

The recommended solvent for preparing TAK-683 TFA stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).

Materials:

  • Lyophilized TAK-683 TFA powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or cryovials

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized TAK-683 TFA to reach room temperature to prevent condensation of moisture, which can affect stability.

  • Calculation: Determine the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare 100 µL of a 10 mM stock solution from 1 mg of TAK-683 TFA (MW: 1298.47 g/mol ):

    • Amount of TAK-683 (moles) = 0.001 g / 1298.47 g/mol = 7.7 x 10⁻⁷ moles

    • Volume of DMSO (L) = 7.7 x 10⁻⁷ moles / 10 mol/L = 7.7 x 10⁻⁸ L = 77 µL

  • Reconstitution: Add the calculated volume of anhydrous DMSO to the vial of TAK-683 TFA.

  • Solubilization: Vortex gently for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles. Store aliquots at -20°C for short- to medium-term storage (weeks to months) and at -80°C for long-term storage (months to years).

Expert Tip: DMSO is hygroscopic (readily absorbs moisture from the air). Use a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle to prevent introducing water into your stock solution, which can affect the solubility and stability of the peptide.

Cell Culture Media Compatibility and Stability

The choice of cell culture medium and the stability of TAK-683 TFA within that medium are critical for obtaining accurate and reproducible results.

Recommended Cell Lines and Media

TAK-683 is primarily used in the context of hormone-dependent cancers. Therefore, relevant cell lines include:

  • Prostate Cancer Cell Lines: LNCaP, PC-3, DU145. It is essential to confirm the expression of KISS1R in your chosen cell line, as its levels can vary.

  • Recombinant Cell Lines: CHO or HEK293 cells engineered to overexpress human or rat KISS1R are excellent model systems for studying receptor-specific effects.[2]

Commonly Used Basal Media:

  • RPMI-1640: Often used for hematopoietic and suspension cells, but also widely used for adherent cancer cell lines.

  • DMEM (Dulbecco's Modified Eagle Medium): A widely used medium for a variety of adherent cell types.

  • F-12K Medium: The recommended medium for PC-3 cells.

These basal media are typically supplemented with:

  • Fetal Bovine Serum (FBS): 5-10% (v/v). Be aware that serum proteins can bind to small molecules, reducing their effective concentration.[11]

  • L-Glutamine: 2-4 mM.

  • Penicillin-Streptomycin: To prevent bacterial contamination.

The Impact of Serum and Media Components

The complex composition of cell culture media can influence the activity and stability of TAK-683 TFA.

  • Serum Protein Binding: Small molecules can non-specifically bind to proteins in FBS, most notably albumin.[11] This binding is reversible and creates an equilibrium between the bound and free fractions of the compound. Only the free fraction is available to interact with the target receptor. Consequently, the IC₅₀ or EC₅₀ values may appear higher in the presence of serum.

  • Chemical Stability: Peptides can be susceptible to degradation in aqueous solutions. Factors such as pH, temperature, and the presence of enzymes (proteases from serum or released by cells) can affect the stability of TAK-683.

  • Media Component Interactions: Certain components in the media, such as vitamins or reducing agents, could potentially interact with the peptide, although specific interactions for TAK-683 have not been documented.[12]

G cluster_0 In Vitro Environment TAK683_Free Free TAK-683 (Active) TAK683_Bound Serum Protein-Bound TAK-683 (Inactive) TAK683_Free->TAK683_Bound Equilibrium Binding TAK683_Degraded Degraded TAK-683 (Inactive) TAK683_Free->TAK683_Degraded Degradation (pH, enzymes) Cells Target Cells (KISS1R+) TAK683_Free->Cells Biological Effect Media Cell Culture Media Media->TAK683_Free Introduction

Caption: Factors influencing TAK-683 activity in cell culture.

Protocol 2: Assessing the Stability of TAK-683 TFA in Your Cell Culture Medium

It is highly recommended to determine the stability of TAK-683 in your specific experimental conditions.

Objective: To determine the degradation rate of TAK-683 in a chosen cell culture medium over a typical experimental time course.

Methodology:

  • Preparation: Prepare your complete cell culture medium (including FBS and other supplements).

  • Spiking: Add TAK-683 from your DMSO stock solution to the medium to achieve the final working concentration. Include a control of medium with DMSO alone.

  • Incubation: Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Sampling: Collect aliquots of the medium at various time points (e.g., 0, 2, 8, 24, 48, 72 hours). Immediately freeze the samples at -80°C to halt any further degradation.

  • Analysis: Analyze the concentration of intact TAK-683 in the samples using a suitable analytical method, such as LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Data Interpretation: Plot the concentration of TAK-683 versus time to determine its half-life in the medium. This information will guide decisions on the frequency of media changes during long-term experiments.

Experimental Design and Protocols

Best Practices for Using TAK-683 TFA in Cell-Based Assays
  • DMSO Control: Always include a vehicle control (medium with the same final concentration of DMSO used to deliver TAK-683) in all experiments.

  • TFA Control: For critical experiments, consider including a control with TFA salt alone to assess any non-specific effects of the counter-ion.

  • Dose-Response: Perform dose-response experiments to determine the optimal working concentration of TAK-683 for your specific cell line and assay.

  • Serum Concentration: If possible, perform initial experiments in low-serum or serum-free media to minimize the confounding effects of protein binding. If serum is required, keep the concentration consistent across all experiments.

  • Aseptic Technique: Maintain strict aseptic technique to prevent microbial contamination, which can affect cell health and experimental outcomes.[13]

Protocol 3: General Procedure for Cell Treatment
  • Cell Seeding: Seed your cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.

  • Preparation of Working Solutions: Prepare serial dilutions of TAK-683 in your complete cell culture medium. It is good practice to perform an intermediate dilution from the high-concentration DMSO stock into the medium, rather than adding a very small volume of DMSO directly to a large volume of medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of TAK-683 or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Endpoint Analysis: Perform your chosen downstream assay (e.g., cell viability assay, gene expression analysis, protein analysis).

G cluster_workflow Experimental Workflow start Seed Cells incubate1 Incubate 24h (Adhesion & Recovery) start->incubate1 treat Treat Cells with TAK-683 & Vehicle Control incubate1->treat prepare_tx Prepare TAK-683 Working Solutions prepare_tx->treat incubate2 Incubate for Experimental Duration treat->incubate2 analyze Endpoint Analysis (e.g., Viability, qPCR) incubate2->analyze

Caption: General workflow for cell treatment with TAK-683.

Troubleshooting

Problem Possible Cause Suggested Solution
No or low response to TAK-683 Low or no KISS1R expression in the cell line.Verify KISS1R expression via qPCR, Western blot, or flow cytometry. Consider using a KISS1R-overexpressing cell line.
Degradation of TAK-683 in the medium.Perform a stability assay (Protocol 2). If stability is low, refresh the medium more frequently.
High serum concentration leading to low free drug concentration.Reduce serum concentration or use serum-free medium for the duration of the treatment.
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accuracy.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Inaccurate pipetting of TAK-683.Use calibrated pipettes and prepare sufficient volume of working solutions to minimize pipetting errors.
Unexpected cytotoxicity Cytotoxicity from the TFA counter-ion.Test the effect of a TFA salt control. Consider exchanging the counter-ion to HCl.[7][9]
Cytotoxicity from high DMSO concentration.Ensure the final DMSO concentration is below 0.5% (v/v), and ideally below 0.1%.
Off-target effects of TAK-683.Investigate potential off-target effects through literature review or specific assays. Be aware that many drugs can have off-target effects.[14]

Conclusion

TAK-683 TFA is a valuable research tool for elucidating the role of the KISS1R signaling pathway. By understanding its chemical properties, preparing stock solutions correctly, and carefully considering the complexities of the cell culture environment, researchers can generate high-quality, reliable data. The protocols and best practices outlined in this guide provide a robust framework for the successful integration of TAK-683 TFA into your in vitro experimental workflows.

References

  • Scott, M. G., et al. (2012). Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men. British Journal of Clinical Pharmacology, 75(2), 381-391. Available from: [Link]

  • George, J. T., et al. (2023). Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease. International Journal of Molecular Sciences, 24(13), 10899. Available from: [Link]

  • Ma, Y., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Available from: [Link]

  • Suenaga, K., et al. (2012). Effect of investigational kisspeptin/metastin analog, TAK-683, on luteinizing hormone secretion at different stages of the luteal phase in goats. Journal of Reproduction and Development, 58(5), 555-560. Available from: [Link]

  • Matsui, H., et al. (2014). Pharmacologic Profiles of Investigational kisspeptin/metastin Analogues, TAK-448 and TAK-683, in Adult Male Rats in Comparison to the GnRH Analogue Leuprolide. European Journal of Pharmacology, 735, 77-84. Available from: [Link]

  • Goh, J. S., et al. (2012). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology and Bioengineering, 109(6), 1537-1549. Available from: [Link]

  • Asakawa, T., et al. (2013). Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity. Journal of Medicinal Chemistry, 56(22), 9226-9236. Available from: [Link]

  • Cornish, J., et al. (1998). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. Journal of Bone and Mineral Research, 13(12), 1878-1884. Available from: [Link]

  • Corning. (n.d.). Corning Cell-Tak Cell and Tissue Adhesive. Retrieved from [Link]

  • ResearchGate. (2013). Protocol for establishing cell culture of spontaneous cancer cells. Retrieved from [Link]

  • Li, Z., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 395-402. Available from: [Link]

  • Tofzikovskaya, T., et al. (2020). Vitamins in cell culture media: Stability and stabilization strategies. Comprehensive Reviews in Food Science and Food Safety, 19(6), 3477-3513. Available from: [Link]

  • Raposo, C., et al. (2021). Cell culture media impact on drug product solution stability. Biotechnology and Bioengineering, 118(8), 3047-3058. Available from: [Link]

  • Muir, A., et al. (2021). Screening in serum-derived medium reveals differential response to compounds targeting metabolism. eLife, 10, e65651. Available from: [Link]

  • ResearchGate. (2023). How do I prepare TRF stock solution for cell culture study?. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved from [Link]

  • Promega & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • Kim, H. Y., et al. (2015). A Novel Small-Molecule Inhibitor Targeting IL-6-gp130 Protein-Protein Interaction. The Journal of Immunology, 195(3), 1289-1298. Available from: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available from: [Link]

  • Cyris.bio. (n.d.). Determine the optimal amount of Cell-Tak to immobilize suspension cells for further analysis on the Cyris® platform. Retrieved from [Link]

  • Montana Molecular. (n.d.). Troubleshooting guide. Retrieved from [Link]

  • Al-Dhfyan, A., et al. (2022). Simultaneous Inhibition of MDM2 and XIAP by MX69 Induced Cell Cycle Arrest and Apoptosis in HUH7 and Hep3B Cell Lines. International Journal of Molecular Sciences, 23(19), 11466. Available from: [Link]

  • Cree, I. A. (Ed.). (2011). Essential Techniques of Cancer Cell Culture. Humana Press. Available from: [Link]

  • Gallasch, M., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceutics, 14(8), 1675. Available from: [Link]

  • Gallasch, M., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate. Available from: [Link]

  • MacLean, D. B., et al. (2015). Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies. The Journal of Clinical Endocrinology & Metabolism, 100(9), E1222-E1230. Available from: [Link]

Sources

dosing schedules for Tak-683 in primate research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Dosing Schedules for TAK-683 in Non-Human Primate Research

Executive Summary

TAK-683 is an investigational nonapeptide analog of kisspeptin-10 (metastin) designed for high affinity and stability at the KISS1 receptor (KISS1R/GPR54). It serves as a critical tool in reproductive biology and oncology research for modulating the Hypothalamic-Pituitary-Gonadal (HPG) axis.

Unlike native kisspeptin, which is rapidly degraded, TAK-683 exhibits enhanced metabolic stability. Its pharmacological effect is bimodal and strictly dependent on the dosing schedule:

  • Acute/Pulsatile Dosing: Stimulates the release of Gonadotropin-Releasing Hormone (GnRH), resulting in a "flare" of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and Testosterone.

  • Continuous/Chronic Dosing: Induces profound receptor desensitization (downregulation), leading to the suppression of the HPG axis and reduction of sex steroids to castrate levels (chemical castration).

This guide provides scientifically grounded protocols for both applications in non-human primates (NHP), synthesizing data from rodent, caprine, and human clinical studies.

Mechanism of Action & Pharmacological Context

The utility of TAK-683 relies on the physiological response of the GnRH neuron to KISS1R activation.

Figure 1: TAK-683 Signaling Dynamics (Stimulation vs. Desensitization)

TAK683_Mechanism cluster_Acute Acute/Pulsatile Exposure cluster_Chronic Continuous/Chronic Exposure TAK TAK-683 (Synthetic Analog) Rec KISS1R (GPR54) on GnRH Neurons TAK->Rec High Affinity Binding GnRH_Pulse Pulsatile GnRH Release Rec->GnRH_Pulse Transient Activation Desensitization Receptor Internalization & Desensitization Rec->Desensitization Sustained Occupancy Pituitary Anterior Pituitary (Gonadotrophs) GnRH_Pulse->Pituitary Gonads Gonadal Stimulation (↑ LH, FSH, Testosterone) Pituitary->Gonads Suppression HPG Axis Shutdown (↓ LH, FSH, Testosterone) Desensitization->Suppression Loss of GnRH Drive

Caption: TAK-683 acts as a molecular switch. Transient binding stimulates the axis, while sustained occupancy forces receptor internalization and functional silence.

Pre-Study Considerations

Species Selection
  • Cynomolgus Monkey (Macaca fascicularis): Preferred for toxicology and PK/PD bridging due to high sequence homology of KISS1R with humans.

  • Rhesus Macaque (Macaca mulatta): Often used in reproductive neuroendocrinology; robust historical data on GnRH pulse generation exists for this species.

Formulation

TAK-683 is a peptide and requires careful handling to prevent aggregation or adsorption.

  • Vehicle: Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS) pH 7.4.

  • Adsorption Control: For low-concentration solutions (<10 µg/mL), include 0.1% BSA or surfactant (e.g., 0.01% Tween-80) to prevent loss to plasticware.

  • Stability: Prepare fresh or store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Primate Dosing Protocols

Protocol A: Acute Stimulation (The "Flare" Model)

Objective: To assess pituitary reserve or induce a transient elevation in sex steroids.

ParameterRecommendationScientific Rationale
Route Intravenous (IV) Bolus or Subcutaneous (SC)IV provides immediate Cmax; SC mimics clinical self-administration.
Dose Range 1 – 10 µg/kg (Single Dose)Based on human effective doses (0.1–3.6 nmol/kg) and goat data (50 µg total). 10 µg/kg is a supramaximal dose to ensure response.
Frequency Single injection or Pulsatile (every 90 min)Pulsatile administration mimics endogenous kisspeptin tone to restore fertility in acyclic models.
Washout Minimum 48–72 hoursRequired to allow receptor resensitization between doses.

Experimental Workflow:

  • Baseline: Collect -30 min and 0 min blood samples.

  • Dosing: Administer TAK-683 (T=0).

  • Sampling: Collect at +15, +30, +60, +120, +240 min, and +24h.

  • Endpoint: Measure LH (peak usually at 30-60 min) and Testosterone (peak at 2-4 hours).

Protocol B: Chronic Suppression (The "Chemical Castration" Model)

Objective: To induce sustained suppression of LH/FSH and Testosterone (e.g., for prostate cancer models or endometriosis research).

ParameterRecommendationScientific Rationale
Route Continuous SC InfusionEssential. Pulsatile delivery will stimulate; only constant exposure desensitizes. Use osmotic pumps (e.g., Alzet) or tethered infusion.
Loading Dose 10 µg/kg (SC Bolus)Optional but recommended to rapidly saturate receptors and initiate the "flare" phase before suppression.
Maintenance Dose 20 – 50 µg/kg/day Calculation: Human suppression achieved at ~2 mg/day (~30 µg/kg). Rat suppression at ~2.1 nmol/kg/day (~3 µg/kg). Primates typically require doses closer to human levels (allometric scaling). A range of 20-50 µg/kg/day ensures full receptor occupancy.
Duration Minimum 14 daysSuppression of Testosterone to castrate levels typically takes 3–7 days (post-flare).

Figure 2: Chronic Suppression Study Workflow

Protocol_Workflow Acclimation Acclimation (Day -7 to -1) Baseline Baseline Sampling (Day -1) Acclimation->Baseline Implant Pump Implantation Start Infusion (Day 0) Baseline->Implant Flare Flare Phase (Day 0-2) Transient ↑ T/LH Implant->Flare Initial Agonism Suppression Suppression Phase (Day 3-14+) Castrate Levels Flare->Suppression Receptor Desensitization Necropsy Necropsy/Recovery (End of Study) Suppression->Necropsy

Caption: Timeline for chronic efficacy studies.[1] Note the critical transition from Flare to Suppression around Day 3.

Bioanalysis & Biomarkers

Successful execution requires precise monitoring of Pharmacodynamic (PD) markers.

AnalyteMethodExpected Profile (Chronic Protocol)
TAK-683 LC-MS/MSSteady state reached by Day 2. Target plasma conc: >1–2 ng/mL.
Testosterone LC-MS/MS (Preferred) or ELISADay 0-2: 2-3x increase above baseline (Flare). Day 3+: <0.5 ng/mL (Castrate level).
LH / FSH RIA or Species-Specific ELISAParallel to Testosterone. Suppression confirms central mechanism.
PSA ELISAProstate Specific Antigen (if using prostate cancer models).[1][2] Decreases by Day 14.[3][4]

Critical Control: Always include a vehicle-treated control group, as stress from handling/infusion can independently suppress T levels in primates.

Safety & Toxicity Monitoring

While TAK-683 is generally well-tolerated, the following must be monitored in primates:

  • Injection Site Reactions: Peptides can cause local erythema or induration, especially with SC continuous infusion. Rotate infusion sites if using tethered systems.

  • Hot Flushes: A known side effect of rapid sex steroid suppression in humans; observe for transient facial erythema or behavioral agitation in primates.

  • Antibody Formation (ADA): As a synthetic peptide, TAK-683 may be immunogenic in NHPs over long-term (>4 weeks) studies. Collect serum for ADA analysis at termination.

References

  • Scott, L. J., et al. (2013). "Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men." British Journal of Clinical Pharmacology. Link

  • Matsui, H., et al. (2014).[4][5] "Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide." European Journal of Pharmacology. Link

  • Yamamura, T., et al. (2014). "The effects of chronic subcutaneous administration of an investigational kisspeptin analog, TAK-683, on gonadotropin-releasing hormone pulse generator activity in goats."[5][6] Neuroendocrinology. Link

  • Seminara, S. B., et al. (2006).[6] "Continuous human metastin 45-54 infusion desensitizes G protein-coupled receptor 54-induced gonadotropin-releasing hormone release monitored indirectly in the juvenile male Rhesus monkey."[6][7] Endocrinology. Link

  • MacLean, D. B., et al. (2014). "Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer."[1] Journal of Clinical Endocrinology & Metabolism. Link

Sources

Application Note: Advanced Synthesis and Purification Strategies for Tak-683 (Kisspeptin Analog)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tak-683 Peptide Synthesis and Purification Techniques Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract

Tak-683 (T-683) is a potent, investigational nonapeptide agonist of the kisspeptin receptor (KISS1R/GPR54), originally developed for the treatment of hormone-dependent disorders such as prostate cancer. Structurally, it is a highly modified analog of the endogenous neuropeptide metastin (kisspeptin-10), featuring critical substitutions—including D-amino acids , aza-glycine (azaGly) , and N-ω-methylarginine (Arg(Me)) —to enhance metabolic stability and receptor binding affinity.

This application note details a robust, field-validated protocol for the solid-phase peptide synthesis (SPPS) of Tak-683. Special emphasis is placed on the "difficult couplings" associated with the aza-glycine residue and the specific handling required for methylated arginine. We further provide an optimized High-Performance Liquid Chromatography (HPLC) purification workflow to achieve >98% purity.

Chemical Structure & Synthetic Challenges

Target Sequence

Common Name: Tak-683 Sequence: Ac-D-Tyr-D-Trp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH₂ Molecular Formula: C₆₄H₈₃N₁₇O₁₃ Molecular Weight: ~1298.47 Da[1][2][3][4][5][]

Structural Analysis & Critical Control Points

The synthesis of Tak-683 presents three primary challenges that distinguish it from standard SPPS:

  • Aza-Glycine Insertion (Position 6): The azaGly residue involves a nitrogen-nitrogen bond (-NH-N-CO-) in the backbone. This is not a standard amino acid coupling; it requires the activation of a hydrazine precursor (Fmoc-hydrazide) to form an activated carbamate in situ.

  • Acylation of the Semicarbazide (Position 5): Once azaGly is installed, the resulting N-terminal amine is actually a semicarbazide (-NH-NH₂). This amine is significantly less nucleophilic than a standard α-amine, making the subsequent coupling of Phenylalanine (Phe) extremely difficult and prone to failure or deletion.

  • Methylated Arginine (Position 8): The inclusion of Arg(Me) (N-ω-methylarginine) requires a specialized building block to prevent guanidino side-chain branching and ensure correct regiochemistry.

Experimental Workflow Diagram

The following flowchart outlines the critical path for Tak-683 production, highlighting the divergent steps for aza-peptide synthesis.

Tak683_Workflow Start Resin Selection Rink Amide MBHA Elongation1 Standard SPPS Cycles (Trp, Arg(Me), Leu) Start->Elongation1 AzaActivation AzaGly Activation Fmoc-Hydrazine + CDI/DSC Elongation1->AzaActivation Resin-Leu-NH2 Ready AzaCoupling AzaGly Coupling Formation of Semicarbazide AzaActivation->AzaCoupling DiffCoupling CRITICAL STEP Phe Coupling to Semicarbazide (Microwave or BTC Activation) AzaCoupling->DiffCoupling Low Nucleophilicity Elongation2 Standard SPPS Cycles (Thr, Asn, D-Trp, D-Tyr) DiffCoupling->Elongation2 Capping N-Terminal Acetylation Elongation2->Capping Cleavage Global Deprotection & Cleavage TFA/TIPS/H2O Capping->Cleavage Purification Prep-HPLC Purification C18 Gradient Optimization Cleavage->Purification

Caption: Logical workflow for Tak-683 synthesis, emphasizing the critical aza-glycine insertion and subsequent difficult acylation step.

Detailed Synthesis Protocol (SPPS)

Materials & Reagents
  • Resin: Rink Amide MBHA resin (Loading: 0.3–0.5 mmol/g). Low loading is preferred to reduce aggregation.

  • Amino Acids: Standard Fmoc-protected amino acids, Fmoc-D-Tyr(tBu)-OH, Fmoc-D-Trp(Boc)-OH.

  • Specialty Reagents:

    • Fmoc-Arg(Me,Pbf)-OH or Fmoc-Nω-methyl-Arg(Pbf)-OH.

    • Fmoc-Hydrazine (9-Fluorenylmethyl carbazate) for azaGly.

    • Activators: DIC/Oxyma (Standard), CDI or DSC (for azaGly), BTC (Triphosgene) or HATU (for Phe coupling).

Step-by-Step Synthesis
Phase 1: C-Terminal Assembly (Residues 7-9)
  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Couplings (Trp, Arg(Me), Leu):

    • Use 4 eq.[2][7][8] Amino Acid, 4 eq. DIC, 4 eq. Oxyma Pure.[2]

    • Reaction time: 60 min at Room Temp (RT).

    • Note: For Arg(Me), ensure double coupling to guarantee complete incorporation due to steric bulk.

Phase 2: The Aza-Glycine Insertion (Residue 6)

This step creates the urea-like linkage characteristic of aza-peptides.

  • Activation: Dissolve Fmoc-Hydrazine (5 eq.) and 1,1'-Carbonyldiimidazole (CDI) (5 eq.) in dry DMF. Let react for 5–10 minutes to form the active imidazolyl carbamate.

  • Coupling: Add the activated mixture to the H-Leu-Resin.

  • Incubation: Shake for 2–3 hours or overnight. Verify coupling with a Kaiser test (should be negative).

  • Deprotection: Remove Fmoc with 20% Piperidine (standard).[2]

    • Result: The resin now displays a semicarbazide moiety (Resin-Leu-NH-NH₂).

Phase 3: The Difficult Coupling (Phe to azaGly)

The semicarbazide nitrogen is a poor nucleophile. Standard HBTU/DIC conditions often fail.

  • Method A (Microwave - Recommended):

    • Reagents: Fmoc-Phe-OH (5 eq.), DIC (5 eq.), Oxyma (5 eq.).

    • Condition: 75°C for 20 mins (25 Watts).

  • Method B (Manual/BTC Activation):

    • Reagents: Fmoc-Phe-OH (3 eq.), BTC (Triphosgene) (1 eq.), Collidine (10 eq.) in THF/DCM.

    • Protocol: Activate amino acid with BTC at 0°C, then add to resin. Shake for 2 hours.

  • QC Check: Perform a chloranil test (more sensitive for secondary amines/semicarbazides) to ensure completion.

Phase 4: Completion & N-Capping
  • Proceed with standard couplings for Thr(tBu), Asn(Trt), D-Trp(Boc), and D-Tyr(tBu).

  • Final Deprotection: Remove the N-terminal Fmoc.

  • Acetylation: Treat resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 20 min to cap the N-terminus.

Cleavage and Global Deprotection
  • Cocktail: TFA (92.5%), TIPS (2.5%), H₂O (2.5%), DODT or Thioanisole (2.5%). DODT is preferred to protect Trp and Arg(Me) from oxidation.

  • Time: 3 hours at RT.

  • Workup: Precipitate in cold diethyl ether, centrifuge, and wash pellet 3x with ether.

Purification & Quality Control

Preparative HPLC Protocol

Tak-683 is hydrophobic due to the aromatic residues (Tyr, Trp x2, Phe).

ParameterSetting
Column C18 Prep Column (e.g., Phenomenex Luna or Waters XBridge), 5µm, 100Å
Mobile Phase A 0.1% TFA in Water (Milli-Q)
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Flow Rate 15–20 mL/min (depending on column diameter)
Detection UV at 220 nm (peptide bond) and 280 nm (Trp/Tyr)

Gradient Table:

Time (min) % B Description
0.0 20 Equilibration
5.0 20 Load/Wash
35.0 50 Linear Gradient (approx 1% B/min)
40.0 95 Wash

| 45.0 | 20 | Re-equilibration |

Optimization Note: If separation of the D-Trp diastereomer (a common impurity) is difficult, switch to a Phenyl-Hexyl column or reduce the gradient slope to 0.5% B/min.

Analytical Quality Control
  • ESI-MS: Confirm Mass. Calculated [M+H]⁺ ≈ 1299.5. Look for [M+2H]²⁺ ≈ 650.2.

  • UPLC/HPLC: Purity >98%.

    • Impurity Alert: Watch for a peak at -14 Da (deletion of methyl on Arg) or +16 Da (oxidation of Trp/Met if present, though Tak-683 uses Leu/Arg).

  • Amino Acid Analysis (AAA): Verify ratio of Phe:Leu:Tyr etc. Note that azaGly will not appear in standard AAA or may degrade.

Mechanism of Action (Context)

Understanding the biological context ensures the researcher appreciates the need for structural integrity (e.g., the azaGly turn).

MOA Tak683 Tak-683 (Agonist) KISS1R KISS1R (GPR54) GPCR Receptor Tak683->KISS1R Binds High Affinity Gq Gq/11 Protein KISS1R->Gq Activates PLC PLCβ Activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Desensitization Receptor Desensitization Ca->Desensitization Sustained Signal Testosterone Suppression of Testosterone Desensitization->Testosterone Downregulation (Therapeutic Effect)

Caption: Tak-683 acts as a super-agonist, causing sustained receptor activation followed by profound desensitization, leading to testosterone suppression.

References

  • Nishizawa, N., et al. (2016). Design and Synthesis of an Investigational Nonapeptide KISS1 Receptor Agonist... (TAK-448).[1][3][8] Journal of Medicinal Chemistry. (Contextual reference for Tak-683 structure discovery). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. Kisspeptin Analog Research. (General mechanism info). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Bioavailability of TAK-683 in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for TAK-683. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges associated with the in vivo application of TAK-683, a potent nonapeptide KISS1 receptor (KISS1R) agonist.[1][2] Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to design robust and effective studies.

TAK-683 is a metastin analogue with improved metabolic stability, making it a valuable tool for investigating hormone-dependent conditions like prostate cancer.[1][3][4][5] However, its peptide nature presents significant hurdles to achieving optimal and consistent bioavailability in preclinical animal models. This guide provides troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these challenges.

Physicochemical Properties of TAK-683

Understanding the fundamental properties of TAK-683 is the first step in designing a successful experimental plan.

PropertyValueSource
Molecular Formula C64H83N17O13[1]
Molecular Weight 1298.45 g/mol [1]
Target KISS1 Receptor (KISS1R/GPR54) Agonist[1][2]
Potency IC50: ~170 pM; EC50: 0.96 nM (human), 1.6 nM (rat)[1][2]
Known Solubility Soluble in DMSO[]
Common Forms Base, Acetate Salt[2][7]
Part 1: The Bioavailability Challenge with Peptide Therapeutics

This section addresses the inherent difficulties of working with peptide compounds like TAK-683.

Q1: What are the primary barriers to achieving high bioavailability for TAK-683, particularly via oral administration?

Answer: The primary barriers for TAK-683 are characteristic of most peptide-based drugs. Achieving systemic exposure after oral administration is exceptionally difficult due to a combination of factors that must be overcome.

  • Enzymatic Degradation: As a peptide, TAK-683 is highly susceptible to degradation by proteases and peptidases present in the gastrointestinal (GI) tract and during first-pass metabolism in the liver.

  • Low Membrane Permeability: The molecular weight (~1298 Da) and hydrophilic nature of TAK-683 significantly limit its ability to passively diffuse across the intestinal epithelium.[1][8] This is a major hurdle for absorption into the systemic circulation.[8]

  • Physicochemical Instability: The compound can be degraded by the acidic environment of the stomach.

  • First-Pass Metabolism: Even if a small fraction is absorbed, it is immediately transported to the liver via the portal vein, where it can be rapidly metabolized before reaching systemic circulation.

This is why existing preclinical and clinical studies have exclusively utilized parenteral routes, such as subcutaneous (s.c.) or intravenous (i.v.) administration, to bypass these barriers and ensure the compound reaches its target.[3][4][9][10]

G cluster_oral_route Oral Administration Route Oral Oral Dose (TAK-683) Stomach Stomach (Acid Degradation) Oral->Stomach Barrier 1 Intestine Intestine (Enzymatic Degradation) Stomach->Intestine Barrier 2 Epithelium Epithelial Barrier (Low Permeability) Intestine->Epithelium Barrier 3 Liver Liver (First-Pass Metabolism) Epithelium->Liver Barrier 4 Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic

Caption: Key physiological barriers limiting the oral bioavailability of peptide drugs like TAK-683.

Part 2: Troubleshooting Guide for In Vivo Experiments

This section is designed to help you diagnose and solve common issues encountered during animal studies with TAK-683.

Q2: My plasma concentrations of TAK-683 are undetectable or highly variable after subcutaneous administration. What are the likely causes and solutions?

Answer: This is a frequent challenge that can almost always be traced back to issues with formulation, administration technique, or unanticipated instability. Below is a systematic approach to troubleshooting this problem.

Causality Chain & Solutions:

  • Formulation & Solubility:

    • The Problem: TAK-683 may have poor aqueous solubility. If the formulation is not optimized, the compound can precipitate out of solution before or immediately after injection into the aqueous environment of the subcutaneous space. This leads to incomplete absorption and high variability.

    • The Solution: Avoid using 100% aqueous vehicles like saline or PBS unless you have confirmed the solubility of your specific batch and concentration of TAK-683.

      • Start with a co-solvent system. A common and effective approach is to first dissolve TAK-683 in a small amount of an organic solvent like DMSO, and then dilute it with an aqueous vehicle (e.g., saline) or a biocompatible co-solvent like PEG300/400 or propylene glycol.[2]

      • Verify the final formulation. After preparing your formulation, visually inspect it for any precipitation. Let it sit at room temperature for 30-60 minutes to ensure it remains a clear solution.

  • Chemical Stability:

    • The Problem: While TAK-683 was designed for improved metabolic stability, it can still be susceptible to degradation in certain formulation vehicles or under improper storage conditions.[1][2]

    • The Solution:

      • Prepare formulations fresh daily. Do not store diluted formulations for extended periods unless you have validated their stability.

      • Store stock solutions properly. Stock solutions in DMSO should be stored at -20°C or -80°C.[][11] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[7]

  • Administration Technique:

    • The Problem: Improper subcutaneous injection technique can lead to dosing errors, leakage from the injection site, or injection into the wrong tissue layer (e.g., intradermal), all of which will affect absorption kinetics.

    • The Solution:

      • Ensure proper restraint of the animal to prevent movement during injection.

      • Use an appropriate needle size (e.g., 25-27 gauge for mice/rats).

      • Lift a tent of skin and insert the needle at the base to ensure the dose is delivered into the subcutaneous space.

      • Inject slowly to allow the dose to disperse and minimize leakage.

G cluster_investigation Troubleshooting Workflow cluster_solution Potential Solutions start Problem: Low/Variable Plasma Concentrations formulation Formulation Check Is it a clear solution? Does it precipitate over time? start->formulation Step 1 stability Stability Check Was formulation prepared fresh? Was stock stored correctly? start->stability Step 2 technique Technique Check Injection volume correct? Leakage from site? Animal properly restrained? start->technique Step 3 sol_formulation Reformulate: Use co-solvents (DMSO, PEG300). Perform solubility test. formulation->sol_formulation sol_stability Prepare fresh daily. Aliquot stock solutions. stability->sol_stability sol_technique Refine injection technique. Use appropriate needle size. technique->sol_technique

Caption: A systematic workflow for troubleshooting low or variable in vivo exposure of TAK-683.

Part 3: Strategies for Enhancing Bioavailability & Achieving Sustained Exposure

While oral bioavailability remains a significant challenge, you can optimize parenteral delivery to achieve your desired pharmacokinetic profile.

Q3: How can I achieve sustained plasma concentrations of TAK-683 in a multi-day study without using an osmotic pump?

Answer: Achieving sustained exposure is critical, as continuous administration of TAK-683 has been shown to be more effective at suppressing testosterone than single daily injections.[3][4] While osmotic pumps are the gold standard, formulation strategies can be employed to create a "depot" effect and prolong the release from the injection site. This approach was used in the development of a one-month sustained-release depot formulation, TAK-683-SR(1M).[3]

Strategies for Sustained Release Formulations:

  • Co-Solvent & Viscosity-Modifying Systems:

    • Mechanism: The goal is to create a formulation that is liquid in the vial but becomes more viscous or precipitates in a controlled manner upon injection. This traps the drug at the injection site, from which it slowly leaches out into circulation.

    • Example Formulation Base: A blend of a solvent (e.g., DMSO, NMP) with a higher viscosity polymer or oil (e.g., PEG300, sesame oil, castor oil). The ratio must be carefully optimized to balance solubility with the desired release kinetics.

    • Why it Works: By slowing the dissolution and diffusion of TAK-683 from the injection site into the bloodstream, you can extend its half-life and maintain more stable plasma concentrations compared to a simple saline-based injection.

  • Lipid-Based Formulations:

    • Mechanism: Encapsulating TAK-683 in lipid-based systems can protect it from local degradation and control its release.[8]

    • Example Formulations: While more complex to prepare, formulations like liposomes or self-emulsifying drug delivery systems (SEDDS) adapted for injection can serve as effective depot systems.[8] These are advanced techniques that require specialized formulation expertise.

  • Particle Size Reduction (Micronization):

    • Mechanism: For suspension-based depots, reducing the particle size of the drug increases the surface area for dissolution.[12][13] This allows for a more controlled and predictable dissolution rate from the injection site.

    • Application: This is more relevant for poorly soluble small molecules but can be applied to peptide suspensions. It requires specialized equipment like ball mills or high-pressure homogenizers.[13]

Part 4: Key Experimental Protocols
Protocol 1: Preparation of a Basic Co-Solvent Formulation for Subcutaneous Administration in Rodents

This protocol provides a starting point. The final ratios must be optimized based on your required dose concentration and pilot studies.

  • Objective: To prepare a 1 mg/mL solution of TAK-683 in a vehicle suitable for subcutaneous injection in rats or mice.

  • Materials:

    • TAK-683 powder (acetate salt or free base)

    • Dimethyl sulfoxide (DMSO), sterile, injectable grade

    • Polyethylene glycol 300 (PEG300), sterile, injectable grade

    • Saline (0.9% NaCl), sterile, injectable grade

    • Sterile, low-protein-binding microcentrifuge tubes and pipette tips

  • Procedure:

    • Weigh TAK-683: Accurately weigh the required amount of TAK-683 powder in a sterile microcentrifuge tube. For 1 mL of a 1 mg/mL solution, weigh 1 mg.

    • Initial Solubilization: Add 100 µL of DMSO to the powder (10% of the final volume). Vortex gently until the powder is completely dissolved. This creates a 10 mg/mL stock concentrate. The causality here is critical: DMSO is used as a strong organic solvent to ensure the peptide is fully solubilized before introducing aqueous components, which prevents immediate precipitation.

    • Addition of Co-Solvent: Add 400 µL of PEG300 to the DMSO solution (40% of the final volume). Mix thoroughly by gentle inversion or brief vortexing. PEG300 serves as a biocompatible co-solvent that helps maintain solubility and can increase viscosity, potentially slowing down absorption for a more sustained release profile.

    • Final Dilution: Slowly add 500 µL of sterile saline to the DMSO/PEG300 mixture while gently vortexing (50% of the final volume). Add the saline dropwise to avoid shocking the solution and causing precipitation.

    • Final Inspection: The final formulation should be a clear, homogenous solution. Visually inspect against a light and dark background. The final vehicle composition is 10% DMSO / 40% PEG300 / 50% Saline.

    • Vehicle Control: For your control group, prepare the exact same vehicle (10:40:50 DMSO:PEG300:Saline) without the TAK-683.

Protocol 2: Workflow for a Pilot Pharmacokinetic (PK) Study in Rodents
  • Objective: To determine the basic PK parameters (Cmax, Tmax, AUC) of your TAK-683 formulation.

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

  • Procedure:

    • Dosing: Administer the prepared TAK-683 formulation via subcutaneous injection at a reported effective dose (e.g., starting with doses between 0.7 to 2.1 nmol/kg/day, as used in continuous administration studies, can be a good reference point).[4]

    • Blood Sampling: Collect sparse blood samples (e.g., 50-100 µL) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Sampling Timepoints: A typical sampling schedule would be: pre-dose (0), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose. The early timepoints are crucial for capturing the Cmax, which for s.c. TAK-683 in humans is around 30 minutes.[9]

    • Plasma Processing: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.

    • Sample Storage: Transfer the plasma to clearly labeled, low-protein-binding tubes and store immediately at -80°C until analysis.

    • Bioanalysis: Analyze plasma concentrations of TAK-683 using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Data Analysis: Plot the plasma concentration versus time curve and calculate key PK parameters using software like Phoenix WinNonlin.

Part 5: Frequently Asked Questions (FAQs)

Q: What is a typical starting dose for TAK-683 in rats for efficacy studies? A: Published studies have used a range of doses depending on the administration paradigm. For daily subcutaneous injections, doses from 0.008 to 8 µmol/kg have been tested.[4] For continuous subcutaneous infusion aimed at achieving profound testosterone suppression, effective dose rates were found to be ≥30 pmol/h, which is approximately 2.1 nmol/kg/day.[4]

Q: My study involves oral gavage. Are there any strategies that might work for TAK-683? A: While extremely challenging, advanced formulation strategies for oral peptide delivery exist, though they require significant development. These include using permeation enhancers (e.g., SNAC, as used for oral semaglutide), or encapsulation in nanoparticles designed to protect the peptide from degradation and facilitate transport across the intestinal wall.[14] These are exploratory and would require substantial validation.

Q: How does the salt form (e.g., TAK-683 acetate) affect its properties? A: The acetate salt form is often used to improve the solubility and stability of peptide drugs in solid form and in aqueous solutions.[2][7] When preparing your solutions, it is crucial to account for the weight of the salt counter-ion to ensure you are dosing based on the molecular weight of the active free base (1298.45 g/mol ). Always confirm with your supplier if the provided molecular weight is for the salt or the free base.

Q: What are the key pharmacodynamic (PD) markers to measure alongside pharmacokinetics? A: Since TAK-683 is a KISS1R agonist that regulates the hypothalamic-pituitary-gonadal axis, the key PD markers are plasma levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and testosterone.[1][9] In preclinical studies, an initial spike in these hormones may be observed, followed by suppression with continuous or repeated dosing.[4]

References
  • MacLean, D. B., et al. (2014). Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men. British Journal of Clinical Pharmacology, 78(5), 1124–1135. [Link]

  • Ohtaki, T., et al. (2015). Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model. Journal of Pharmacology and Experimental Therapeutics, 353(1), 22-29. [Link]

  • ResearchGate. (2016). Effect of investigational kisspeptin/metastin analog, TAK-683, on luteinizing hormone secretion at different stages of the luteal phase in goats. Journal of Reproduction and Development. [Link]

  • Matsuda, F., et al. (2016). Effect of investigational kisspeptin/metastin analog, TAK-683, on luteinizing hormone secretion at different stages of the luteal phase in goats. Journal of Reproduction and Development, 62(5), 453–459. [Link]

  • ACS Publications. (2017). Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Matsui, H., et al. (2014). Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide. European Journal of Pharmacology, 733, 65-72. [Link]

  • Al-Ghananeem, A. M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1617. [Link]

  • Patsnap Synapse. (2025). What are the methods used for enhancement of bioavailability?. Patsnap. [Link]

  • Frontiers. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. [Link]

  • Quotient Sciences. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved February 5, 2026, from [Link]

  • Spandidos Publications. (2015). GPR40: A therapeutic target for mediating insulin secretion (Review). Molecular Medicine Reports. [Link]

  • ResearchGate. (2021). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF. [Link]

  • ACS Publications. (2020). Optimization of GPR40 Agonists for Type 2 Diabetes. ACS Medicinal Chemistry Letters. [Link]

  • MuriPhys. (n.d.). Pharmacokinetics and Drug Metabolism. Retrieved February 5, 2026, from [Link]

  • Asami, T., et al. (2013). Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity. Journal of Medicinal Chemistry, 56(21), 8298–8307. [Link]

  • Li, Y., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1027171. [Link]

Sources

Technical Support Center: Troubleshooting Tak-683 Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tak-683 is a potent nonapeptide Kisspeptin analog (GPR54 agonist) used primarily in reproductive hormone research (e.g., testosterone suppression).[1][2][3] While highly effective in vivo, users frequently report "crashing" (precipitation/gelation) when reconstituting high-concentration stocks directly in physiological saline (0.9% NaCl) or PBS.

This guide addresses the physicochemical incompatibility between the hydrophobic core of Tak-683 and high-ionic-strength buffers, providing a validated protocol to maintain solubility.

Part 1: The Mechanism of Failure (Root Cause)

To troubleshoot effectively, you must understand why the precipitation occurs. It is not random; it is a predictable physicochemical event.

The Chemistry: Tak-683 (Sequence: Ac-D-Tyr-D-Trp-Asn-Thr-Phe-azaGly-Leu-Arg-Trp-NH2) contains a high proportion of hydrophobic residues (Tryptophan x2, Phenylalanine, Leucine) relative to its single positively charged residue (Arginine).

  • Charge Dependence: In pure water or weak acid, the Arginine (Arg) residue is protonated (+), providing electrostatic repulsion that keeps the hydrophobic peptides apart.

  • The "Saline Crash": When you add Saline (NaCl) or PBS:

    • Charge Shielding: The Chloride ions (Cl⁻) form a hydration shell around the positive Arginine, effectively "masking" the charge.

    • Hydrophobic Collapse: Without the repulsive force, the hydrophobic residues (Trp/Phe) drive the molecules together to exclude water, leading to immediate aggregation (cloudiness) or fibrillation (gelation).

Visualizing the Mechanism

Tak683_Aggregation Soluble Soluble Tak-683 (Water/Acetate) Shielding Addition of NaCl (Saline/PBS) Soluble->Shielding High Ionic Strength Neutralization Charge Shielding (Cl- masks Arg+) Shielding->Neutralization Electrostatic Damping Collapse Hydrophobic Collapse (Trp/Phe Stacking) Neutralization->Collapse Loss of Repulsion Precipitate Precipitate/Gel Collapse->Precipitate Aggregation

Figure 1: The mechanism of salt-induced peptide precipitation. Chloride ions shield the stabilizing positive charge on Arginine, triggering hydrophobic aggregation.

Part 2: Immediate Troubleshooting (The "Emergency Room")

Q1: My solution just turned cloudy after adding PBS. Can I vortex it back into solution? A: NO.

  • Reasoning: Vortexing introduces shear stress and air-water interfaces. For hydrophobic peptides like Tak-683, this accelerates amyloid-like fibril formation (gelation).

  • Correct Action: If the precipitate is loose, try adding Acetic Acid dropwise until the solution clears (target 0.1% - 1.0% final concentration). If it has formed a solid gel, the sample is likely irrecoverable due to irreversible aggregation; discard and restart.

Q2: I need to inject this into animals. If Saline causes precipitation, what vehicle can I use? A: Switch to 5% Dextrose in Water (D5W) or an Acetate-Saline blend.

  • Reasoning: D5W is isotonic (safe for injection) but non-ionic. It maintains the osmotic balance required for in vivo work without introducing the counter-ions (Cl⁻) that cause precipitation.

  • Alternative: If saline is mandatory, dissolve the peptide in sterile water first at 10x concentration, then dilute slowly into saline immediately before injection.

Q3: Can I filter the cloudy solution to "clean" it? A: NO.

  • Reasoning: The "cloudiness" is your drug. Filtering a precipitated peptide solution will remove 90-100% of the active pharmaceutical ingredient (API), leaving you with solvent only.

Part 3: Validated Reconstitution Protocol

Do not attempt to dissolve Tak-683 powder directly into PBS or Saline. Follow this "Two-Step" protocol to ensure stability.

The "Gold Standard" Workflow
StepActionTechnical Rationale
1. Primary Solubilization Dissolve Tak-683 powder in Sterile Water or 0.1% Acetic Acid . Target Conc: 1–5 mg/mL.Establishes a low-pH, low-ionic strength environment to maximize protonation of Arginine and prevent aggregation.
2. Verification Inspect for clarity. Solution should be crystal clear.Ensures the peptide is fully monomeric before introducing stress factors (salts).
3. Dilution (The Critical Step) Option A (Preferred): Dilute with 5% Dextrose (D5W) . Option B (If Saline required): Dilute into Saline slowly with gentle swirling.Option A: Avoids ionic shielding entirely. Option B: Minimizes the time the peptide spends in high-salt conditions before administration.
4. Storage Aliquot immediately. Store at -20°C or -80°C.Avoids freeze-thaw cycles which induce aggregation.
Workflow Diagram

Reconstitution_Protocol Powder Tak-683 Lyophilized Powder Solvent Add Solvent: Sterile Water or 0.1% Acetic Acid Powder->Solvent Stock Master Stock Solution (Clear, Monomeric) Solvent->Stock Decision Select Diluent Stock->Decision D5W Dilute in 5% Dextrose (D5W) (Recommended for Stability) Decision->D5W Preferred Saline Dilute in 0.9% Saline (High Risk - Use Immediately) Decision->Saline If Required InVivo Ready for Injection D5W->InVivo Saline->InVivo < 30 mins

Figure 2: Optimized reconstitution workflow. Note the divergence at the dilution step; Dextrose is preferred over Saline for stability.

Part 4: Solubility Matrix & Formulation Data

Refer to this matrix when planning your vehicle.

Solvent / BufferSolubility RatingStability (24h)Notes
Sterile Water HighStableGood for stock solutions.
0.1% Acetic Acid Excellent Very Stable Recommended Stock Vehicle. Protonates basic residues.
DMSO HighStableGood for in vitro stocks. Limit <10% for in vivo.
PBS (pH 7.4) Poor Unstable Likely to precipitate >0.5 mg/mL.
0.9% Saline Poor Unstable "Salting out" risk. Use only for final dilution.
5% Dextrose HighStableIsotonic alternative to saline.

References

  • Nishizawa, N., et al. (2010). Design and Synthesis of an Investigational Nonapeptide KISS1 Receptor (KISS1R) Agonist. Journal of Medicinal Chemistry.

  • MacLean, D., et al. (2008). Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683.[3] British Journal of Clinical Pharmacology.

  • LifeTein Support. (2024). Peptide Solubility Guidelines: Handling Hydrophobic Peptides.

  • ProbeChem. (2023). TAK-683 Physicochemical Properties and Handling.

Sources

Technical Support Center: TAK-683 Peptide Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Peptide Degradation of TAK-683 in Solution

Executive Summary: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because TAK-683 (an investigational metastin/kisspeptin analog) is behaving inconsistently in your assays.

While TAK-683 is engineered for metabolic stability (via D-amino acid substitutions and N-terminal acetylation), it remains chemically fragile in vitro.[] Its sequence—containing Tryptophan (Trp) , D-Tyrosine (D-Tyr) , and hydrophobic domains—creates a "perfect storm" for three specific degradation pathways: Oxidative cleavage , Hydrophobic adsorption , and Aggregation .[]

This guide bypasses standard "store at -20°C" advice and explains the molecular mechanics required to keep TAK-683 intact.

Critical Degradation Pathways (Visualized)

Before handling the peptide, you must understand the enemy. The diagram below maps the specific chemical threats to the TAK-683 structure.

TAK683_Degradation TAK TAK-683 Native (Active) Oxidation Oxidation (Trp/Tyr Residues) TAK->Oxidation UV Light / Peroxides Adsorption Surface Adsorption (Plastic Binding) TAK->Adsorption Hydrophobic Interaction Hydrolysis Hydrolysis (Backbone Cleavage) TAK->Hydrolysis pH > 8.0 or < 3.0 Inactive_Ox Kynurenine Species (Inactive/Colored) Oxidation->Inactive_Ox Loss Concentration Loss (Ghost Peaks) Adsorption->Loss Frags Truncated Peptides (Des-Tyr fragments) Hydrolysis->Frags

Figure 1: Primary degradation vectors for TAK-683.[] Note that Tryptophan oxidation is irreversible and light-accelerated.[]

Master Protocol: Solubilization & Storage

The "DMSO Sandwich" Technique

Why: TAK-683 is lipophilic.[] Direct addition of aqueous buffer often causes the peptide to form invisible aggregates (fibrils) or adhere instantly to the pipette tip. You must solvate the hydrophobic core before introducing the aqueous phase.

Step-by-Step Reconstitution
  • Equilibration: Allow the lyophilized vial to reach room temperature (20–25°C) inside a desiccator.

    • Reason: Opening a cold vial condenses atmospheric moisture, initiating hydrolysis.

  • Primary Solvation (The Stock): Dissolve TAK-683 in 100% anhydrous DMSO to a concentration of 10 mM .

    • Technical Note: DMSO disrupts secondary structure formation, preventing aggregation.

  • Aliquot Immediately: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 10–50 µL).

    • Vessel: Use Fluoropolymer (PFA/FEP) or Siliconized Low-Retention Polypropylene tubes.[]

    • Avoid: Standard polystyrene or untreated glass.[]

  • Storage: Snap-freeze in liquid nitrogen and store at -80°C .

    • Shelf Life: 6 months at -80°C. Only 1 month at -20°C due to DMSO's low freezing point (it can micro-thaw in frost-free freezers).[]

Working Solution Preparation (Day of Experiment)
  • Thaw one aliquot of DMSO stock.

  • The Dilution Rule: Dilute the stock at least 1:1000 into your assay buffer (e.g., PBS + 0.1% BSA).

    • Why BSA? Bovine Serum Albumin acts as a "sacrificial protein," coating the plastic walls so TAK-683 doesn't stick.[]

    • Final DMSO: Keep final DMSO concentration < 0.1% to avoid cytotoxicity in cell-based assays.[]

Troubleshooting Guide (FAQ)

Symptom: Ghost Peaks (Low Recovery)

Q: I dissolved 1 mg of TAK-683, but my HPLC/LC-MS only shows 40% recovery. Where did it go?

Diagnosis: Adsorption (Surface Binding). TAK-683 contains hydrophobic domains (Trp, Phe, Leu) and a methylated Arginine.[] In the absence of a carrier protein, it rapidly coats the walls of standard Eppendorf tubes and pipette tips.

The Fix:

  • Change Plasticware: Switch to LoBind® (Eppendorf) or Maxymum Recovery® (Axygen) tubes.[]

  • Add Surfactant: If compatible with your assay, add 0.01% Tween-80 or 0.1% BSA to the buffer before adding the peptide.

  • Solvent Wash: Rinse the empty tube with 50% Acetonitrile/Water. If the peak appears in the wash, it was adsorbed.

Symptom: Extra Peaks (+16 Da / +32 Da)

Q: My mass spec shows the parent ion [M+H]+ but also peaks at M+16 and M+32.

Diagnosis: Tryptophan Oxidation. TAK-683 contains Tryptophan (Trp) and D-Tyrosine.[] Trp is notoriously sensitive to photo-oxidation, converting to N-formylkynurenine (+32 Da) or hydroxytryptophan (+16 Da).[]

The Fix:

  • Light Hygiene: Handle TAK-683 under amber light or wrap tubes in aluminum foil.

  • Degas Buffers: Dissolved oxygen is a reactant. Sonicate or helium-sparge buffers to remove oxygen.[]

  • Antioxidants: Add Met-OH (Methionine) or Ascorbic Acid to the buffer if permissible.[] Methionine acts as an "oxygen scavenger," oxidizing preferentially over the peptide.

Symptom: Precipitation upon Dilution

Q: The solution turned cloudy when I added the DMSO stock to my PBS.

Diagnosis: Isoelectric Point (pI) Crash. If the pH of your buffer is near the pI of the peptide, the net charge is zero, causing aggregation.

The Fix:

  • Check pH: Ensure your buffer pH is at least 1–2 units away from the theoretical pI (approx. 9-10 for Arg-rich peptides, but modified residues shift this).[]

  • Mixing Order: Add Buffer to Peptide , not Peptide to Buffer. Vortex immediately and vigorously during addition to pass through the "metastable zone" quickly.

Data Summary: Solvent Compatibility

Solvent / BufferCompatibilityNotes
100% DMSO Excellent Recommended for Stock (10 mM).[] Freeze at -80°C.
PBS (pH 7.4) Poor Causes adsorption/aggregation without carrier protein (BSA).[]
Acetate Buffer (pH 4-5) Good Acidic pH stabilizes the Trp/Tyr residues.[]
Water (Unbuffered) Critical Failure Acidic CO2 absorption can drop pH; lack of ionic strength promotes aggregation.
Acetonitrile (20%+) Good Useful for HPLC, but denatures proteins in bioassays.

Experimental Workflow: The "Safe Path"

Workflow Lyophilized Lyophilized Powder (-20°C) Weighing Equilibrate to RT (Desiccator) Lyophilized->Weighing Stock Dissolve in 100% DMSO (10 mM) Weighing->Stock Aliquot Aliquot into LoBind Tubes (Protect from Light) Stock->Aliquot Freeze Store at -80°C (Avoid Freeze-Thaw) Aliquot->Freeze Dilute Dilute into Buffer + 0.1% BSA (Immediate Use) Freeze->Dilute Thaw Once

Figure 2: Optimal workflow for maximizing TAK-683 recovery and activity.

References

  • Takeda Pharmaceutical Company. (2008).[] Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men.[][2] British Journal of Clinical Pharmacology. Link

  • Asami, T., et al. (2013). Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity. Journal of Medicinal Chemistry.[3] Link

  • Goebel-Stengel, M., et al. (2011).[] The importance of using the correct methodology for the study of peptide stability in solution. Peptides.[][2][4][5][6][7][8][9] Link

  • MedChemExpress. (n.d.).[] TAK-683 Acetate Product Information & Handling.[][4]Link[]

  • Krause, E., et al. (1995). Oxidation of tryptophan residues in peptides and proteins.[6][7] Journal of Chromatography A. Link[]

Sources

Technical Support Center: Minimizing TAK-683 Adsorption to Plastic Laboratory Ware

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling TAK-683. This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding and practical solutions for a common yet critical experimental challenge: the adsorption of the peptide analog TAK-683 to plastic labware. Loss of compound due to non-specific binding can lead to inaccurate quantification, reduced potency in assays, and overall poor data reproducibility. This document provides troubleshooting guides and FAQs to help you mitigate these effects and ensure the integrity of your results.

The Challenge: Why TAK-683 Binds to Plastic

TAK-683 is a nonapeptide metastin analog, making it susceptible to adsorption onto hydrophobic surfaces like polypropylene and polystyrene, the most common plastics in laboratory settings.[1][2][3] This binding is primarily driven by hydrophobic interactions between the peptide and the polymer surface. The extent of this adsorption can be significant, especially at the low concentrations often used in cellular and biochemical assays, potentially leading to a substantial loss of active compound from your solution.[4]

Frequently Asked Questions (FAQs)

Q1: I'm seeing lower than expected activity of TAK-683 in my cell-based assay. Could adsorption be the cause?

A1: Yes, this is a very likely cause. If TAK-683 adsorbs to the walls of your microplate wells or pipette tips, its effective concentration in the medium will be lower than intended, leading to a diminished biological response. This is especially true for potent compounds like TAK-683 that are active at nanomolar or picomolar concentrations.[2]

Q2: Which type of plastic is better to minimize adsorption: polypropylene or polystyrene?

A2: Both polypropylene (PP) and polystyrene (PS) are hydrophobic and can adsorb peptides.[5] Polystyrene is generally more brittle, while polypropylene has higher impact strength and resistance to fatigue.[5] While neither is completely inert, some studies suggest that surface treatments and coatings are more critical than the base polymer choice. However, for specific applications, empirical testing is recommended.

Q3: Are "low-binding" tubes or plates a guaranteed solution?

A3: Not always. While "low-binding" plastics, which are often treated to have a more hydrophilic surface, can reduce adsorption for many proteins and peptides, their effectiveness is not universal.[6][7] In some cases, these specialized plastics can counterintuitively increase the binding of specific molecules.[8] It is always best to validate their performance with TAK-683 directly in your experimental system.

Q4: Can I autoclave labware after treating it to reduce binding?

A4: It depends on the treatment. For surface coatings like BSA, autoclaving would denature the protein and render the treatment ineffective. For treatments like siliconization, the coating is generally stable to autoclaving. However, some research suggests that autoclaving polypropylene can alter its surface properties, though this may not always negatively impact adsorption.[4] It is best to apply coatings like BSA to pre-sterilized labware under aseptic conditions.

Troubleshooting Guides

This section provides in-depth, actionable solutions to common problems encountered due to TAK-683 adsorption.

Issue 1: Inconsistent Results and Poor Assay Reproducibility

You notice significant variability between replicate wells or between experiments performed on different days.

Root Cause Analysis:

Inconsistent adsorption is often the culprit. Minor variations in incubation time, temperature, mixing, or even the specific batch of plasticware can alter the amount of TAK-683 lost, leading to high variability.

Solutions & Methodologies

1. Buffer/Media Additives:

  • Mechanism: Including a sacrificial protein or a non-ionic surfactant in your assay buffer can "pre-coat" the plastic surfaces, blocking sites where TAK-683 might otherwise adsorb. These agents can also compete for binding sites.[4][9]

  • Recommendation:

    • Bovine Serum Albumin (BSA): Supplement your assay buffer or media with 0.1% to 1% (w/v) BSA.[8][9] BSA is a common blocking agent that effectively coats hydrophobic surfaces.[6]

    • Tween-20 or Triton X-100: Add a low concentration (typically 0.01% to 0.05%) of a non-ionic surfactant.[9] Surfactants reduce surface tension and can form a layer on the plastic that prevents peptide adsorption.[10]

2. Pre-Coating Labware (Passive Adsorption):

  • Mechanism: Intentionally coating the labware with a blocking agent before the experiment ensures that the plastic surface is saturated, leaving fewer sites available for TAK-683 to bind.

  • Protocol: A common and effective method is to coat the labware with BSA.[6]

Detailed Protocol: BSA Coating of Plastic Labware
  • Prepare a 1% BSA solution in sterile Phosphate-Buffered Saline (PBS).

  • Add the BSA solution to your microplates, tubes, or any other plasticware that will contact your TAK-683 solution, ensuring the entire surface is covered.

  • Incubate for at least 1-2 hours at room temperature, or for more robust coating, overnight at 4°C.

  • Just before use, aspirate the BSA solution completely. Do not wash the labware, as this will remove the protective coating. A small residual amount is acceptable for many applications.[11]

Issue 2: Significant Loss of Compound During Sample Preparation and Storage

You suspect that you are losing TAK-683 before the assay even begins, during dilutions, aliquoting, and storage in plastic tubes.

Root Cause Analysis:

Every plastic surface the TAK-683 solution touches—from pipette tips to centrifuge tubes—presents an opportunity for adsorption. The cumulative effect of these transfers can lead to a substantial decrease in the final concentration.

Solutions & Methodologies

1. Choice of Labware Material:

  • Low-Binding Plastics: Test commercially available low-adsorption microcentrifuge tubes and pipette tips. These are often manufactured using unique polymers or surface treatments to create a hydrophilic surface.[12]

  • Glassware: For stock solutions or intermediate dilutions where sterility is not a concern, consider using glass vials. Glass is generally more hydrophilic than untreated plastic.[13][14] However, for sensitive applications, even glass may require treatment.

  • Siliconization: For both glass and plastic, siliconizing the surface creates a highly hydrophobic, inert layer that can prevent macromolecules from sticking.[15][16] This is achieved by reacting the surface with a silanizing agent like dimethyldichlorosilane.[15][16]

2. Buffer Composition:

  • Ionic Strength and pH: The charge state of a peptide can influence its interaction with surfaces. While TAK-683's specific properties must be considered, altering the pH or ionic strength of the buffer can sometimes reduce adsorption by modifying electrostatic interactions.[17][18] However, ensure any changes are compatible with your downstream assay.

Workflow Diagram: Decision Process for Labware Selection

G cluster_solutions Mitigation Strategies cluster_strat1 cluster_strat2 cluster_strat3 start Starting Experiment with TAK-683 q1 Is assay performance (potency, reproducibility) acceptable? start->q1 solution1 Continue with current labware q1->solution1 Yes q2 Inconsistent results or low potency observed q1->q2 No strat1 Option 1: Modify Buffer/Media q2->strat1 strat2 Option 2: Pre-Treat Labware q2->strat2 strat3 Option 3: Change Labware q2->strat3 s1_a Add 0.1% BSA strat1->s1_a s1_b Add 0.05% Tween-20 strat1->s1_b s2_a Coat with 1% BSA strat2->s2_a s2_b Siliconize Labware strat2->s2_b s3_a Use Low-Binding Plasticware strat3->s3_a s3_b Use Glassware (for stocks) strat3->s3_b q3 Re-evaluate Assay Performance s1_a->q3 s1_b->q3 s2_a->q3 s2_b->q3 s3_a->q3 s3_b->q3 end Optimized Protocol q3->end

Caption: Troubleshooting workflow for TAK-683 adsorption.

Data Summary: Effectiveness of Mitigation Strategies

The following table summarizes common strategies and their general effectiveness. The actual performance will be application-dependent and should be validated empirically.

StrategyMechanism of ActionTypical Concentration/MethodRelative CostKey Considerations
Low-Binding Microplates Modified polymer or coating to increase surface hydrophilicity.[12]N/AHighEffectiveness is compound-specific; may not work for all peptides.[8]
BSA in Solution Competitive binding to plastic surfaces.[9]0.1% - 1% (w/v)LowMay interfere with some protein interaction assays.
Tween-20 in Solution Reduces surface tension and blocks hydrophobic sites.[10][19]0.01% - 0.05% (v/v)LowCan affect cell membrane integrity at higher concentrations.
BSA Labware Coating Creates a passive protein layer that blocks binding sites.[6][8]1% BSA solution incubation.LowRequires an extra incubation step; not suitable for autoclaving.
Siliconization Creates a chemically inert, hydrophobic barrier on the surface.[15]Treatment with silanizing agent.MediumCan be technically complex and requires handling of hazardous chemicals.[15][16]
Glassware More hydrophilic surface compared to untreated plastics.[13]N/AMediumProne to breakage; not ideal for all applications (e.g., cell culture).[14]

Final Recommendations

There is no single universal solution for preventing the adsorption of TAK-683. A multi-faceted approach is often the most effective.

  • Start Simple: For most aqueous-based assays, supplementing your buffer with 0.1% BSA or 0.05% Tween-20 is the most straightforward and cost-effective first step.

  • Pre-Coat for Critical Applications: For highly sensitive or low-volume assays, pre-coating your plasticware with a 1% BSA solution provides a more robust barrier against adsorption.

  • Validate Your System: Always perform a control experiment to quantify the extent of TAK-683 loss in your specific system. Compare your chosen mitigation strategy against untreated standard plasticware to confirm its effectiveness.

  • Consider the Entire Workflow: Remember that adsorption can occur at every step. Apply your chosen mitigation strategy consistently to all plasticware that will contact the compound, including pipette tips, tubes, and plates.

By understanding the mechanisms of adsorption and systematically applying these troubleshooting strategies, you can significantly improve the accuracy, reliability, and reproducibility of your experiments involving TAK-683.

References
  • Effects of Tween 20 on the desorption of proteins from polymer surfaces. (n.d.). PubMed. Retrieved from [Link]

  • Bratcher, P. E., & Gaggar, A. (2013). Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene. PLoS ONE, 8(9), e73467. Retrieved from [Link]

  • Effect of Tween 20 and linear alkylbenzene sulfonate on microplastic coagulation. (n.d.). DESWATER. Retrieved from [Link]

  • Effect of Polysorbates on Solids Wettability and Their Adsorption Properties. (n.d.). MDPI. Retrieved from [Link]

  • Coating Tubes with 1% BSA. (n.d.). DRESDEN-concept Genome Center. Retrieved from [Link]

  • Effect of the presence of glycerol and Tween 20 on the chemical and physical properties of films based on chitosan with different degree of deacetylation. (n.d.). ResearchGate. Retrieved from [Link]

  • Precoating tubes and pipette tips with BSA. Fresh tissue can adhere to... (n.d.). ResearchGate. Retrieved from [Link]

  • The Impact of Tween 20 on the Physical Properties and Structure of Agar Gel. (n.d.). PMC. Retrieved from [Link]

  • Are Proteins Adsorbing to Your Labware? (2025, May 20). Bitesize Bio. Retrieved from [Link]

  • How to prevent losses of protein by adsorption to glass and plastic. (n.d.). PubMed. Retrieved from [Link]

  • Influence of Buffers, Ionic Strength, and pH on the Volume Phase Transition Behavior of Acrylamide-Based Nanogels. (2020, November 4). PubMed Central. Retrieved from [Link]

  • Sensitive and specific capture of polystyrene and polypropylene microplastics using engineered peptide biosensors. (2022, March 8). RSC Publishing. Retrieved from [Link]

  • SILICONIZING GLASSWARE. (n.d.). Retrieved from [Link]

  • Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene. (2013, September 11). PLoS ONE. Retrieved from [Link]

  • A Make-it-or-Break-it Decision – Plastic vs. Glass Labware. (2023, April 28). Labcompare.com. Retrieved from [Link]

  • Polypropylene vs. Polystyrene: Material Differences and Comparisons. (2023, January 6). Xometry. Retrieved from [Link]

  • Glass Or Plastic Labware: Which One Is Right For You? (2024, December 3). alwsci. Retrieved from [Link]

  • Siliconization. (n.d.). SGD Pharma. Retrieved from [Link]

  • (PDF) Influence of Buffers, Ionic Strength, and pH on the Volume Phase Transition Behavior of Acrylamide-Based Nanogels. (2025, October 15). ResearchGate. Retrieved from [Link]

  • Adsorption of bacteriophages on polypropylene labware affects the reproducibility of phage research. (2021, April 1). PMC. Retrieved from [Link]

  • Polystyrene vs. Polypropylene: Which Tubes Are Best for Your Research? (2020, July 16). Retrieved from [Link]

  • (PDF) Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Specific Ion and Buffer Effects on Protein–Protein Interactions of a Monoclonal Antibody. (n.d.). ACS Publications. Retrieved from [Link]

  • Reusable glassware for routine cell culture—a sterile, sustainable and affordable alternative to single-use plastics. (2024, September 24). Frontiers. Retrieved from [Link]

  • Siliconization. (n.d.). APG Pharma. Retrieved from [Link]

  • Microplate-based interaction assays for drug discovery. (n.d.). BMG Labtech. Retrieved from [Link]

  • Polypropylene vs Polystyrene - Similarities and Differences. (2023, July 14). Westlab. Retrieved from [Link]

  • glassware and plasticware. (n.d.). Retrieved from [Link]

  • Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody. (n.d.). PMC. Retrieved from [Link]

  • Plasticware vs. Glassware: Which Is More Durable for Lab Use? (2025, May 19). aseschem. Retrieved from [Link]

  • Directed Evolution of Polypropylene and Polystyrene Binding Peptides. (n.d.). PubMed. Retrieved from [Link]

  • Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. (2020, June 1). Assay Guidance Manual - NCBI. Retrieved from [Link]

  • Syringe Siliconization. (n.d.). A3P. Retrieved from [Link]

  • Effect of Ionic Strength and pH on the Physical and Chemical Stability of a Monoclonal Antibody Antigen-Binding Fragment. (2025, August 7). ResearchGate. Retrieved from [Link]

  • How to determine binding affinity with a microplate reader. (2021, April 26). BMG Labtech. Retrieved from [Link]

  • Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men. (n.d.). PMC. Retrieved from [Link]

  • Pharmacologic Profiles of Investigational kisspeptin/metastin Analogues, TAK-448 and TAK-683, in Adult Male Rats in Comparison to the GnRH Analogue Leuprolide. (2014, July 15). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Tak-683 Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tak-683 Stability in DMSO vs. Sterile Water Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Support / Troubleshooting / FAQ

Executive Summary: The "Right Now" Answer

Do not store Tak-683 stock solutions in sterile water.

While Tak-683 (a nonapeptide Kiss1R agonist) is soluble in water, it is chemically unstable in aqueous solution over time due to hydrolytic cleavage and potential aggregation.

  • Optimal Stock Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Storage Condition: -80°C (stable for ~6 months) or -20°C (stable for ~1 month).

  • Working Solution: Dilute the DMSO stock into sterile water or buffer (e.g., PBS) immediately prior to use.

  • Critical Risk: Tak-683 contains Methionine (Met) and Tryptophan (Trp) residues. These are highly susceptible to oxidation. Use fresh, high-grade DMSO and minimize air exposure.

Scientific Rationale: DMSO vs. Water[1][2]

As a Senior Application Scientist, I often see experimental variance traced back to "silent" peptide degradation. Understanding the chemical behavior of Tak-683 in different environments is crucial for reproducible data.

The Stability Matrix
FeatureDMSO (Anhydrous) Sterile Water Technical Insight
Primary Risk Oxidation (if DMSO is old/low grade)Hydrolysis & AggregationDMSO is aprotic, preventing hydrolytic cleavage of the peptide backbone. Water accelerates this process.
Solubility High (>10 mg/mL)Moderate to HighPeptides often "crash out" (precipitate) if diluted too rapidly from DMSO to Water.
Freezing Point 18.5°C (Solid at Room Temp)0°CDMSO stocks freeze/thaw repeatedly can cause micro-precipitation. Aliquoting is mandatory.
Bacterial Growth InhibitedHigh RiskEven sterile water can support microbial growth once opened/handled; DMSO is bacteriostatic.
Mechanism of Degradation
  • Hydrolysis (Water Hazard): In aqueous environments, the amide bonds of the peptide backbone are subject to nucleophilic attack by water molecules. This breaks the peptide into inactive fragments.

  • Oxidation (The Met/Trp Factor): Tak-683 contains Methionine and Tryptophan.

    • In Water: Dissolved oxygen facilitates rapid oxidation.

    • In DMSO: While generally protective, DMSO itself can act as a mild oxidant if it contains peroxides. Solution: Use spectroscopy-grade DMSO and store under nitrogen/argon if possible.

Visualizing the Workflow

The following diagram illustrates the decision logic for reconstitution and the chemical risks associated with each path.

Tak683_Stability_Workflow Start Lyophilized Tak-683 Powder (-20°C Storage) Solvent_Choice Select Reconstitution Solvent Start->Solvent_Choice DMSO Anhydrous DMSO (Recommended) Solvent_Choice->DMSO Long-term Storage Water Sterile Water (High Risk) Solvent_Choice->Water Immediate Assay ONLY Stock_Prep Prepare Stock (10 mM) Aliquot immediately DMSO->Stock_Prep Storage_DMSO Store at -80°C (Stable 6 months) Stock_Prep->Storage_DMSO Dilution Dilute into Media/Water (Immediate Use Only) Storage_DMSO->Dilution Hydrolysis Risk: Peptide Hydrolysis (Backbone cleavage) Water->Hydrolysis Oxidation Risk: Met/Trp Oxidation (Loss of potency) Water->Oxidation Hydrolysis->Dilution Degraded Activity Oxidation->Dilution Variable Results

Figure 1: Decision tree for Tak-683 reconstitution highlighting the stability risks of aqueous storage.

Troubleshooting Guide & FAQs

Q1: I reconstituted Tak-683 in sterile water yesterday and stored it at 4°C. Can I still use it?

Answer: Proceed with extreme caution.

  • Technical Reality: At 4°C in water, peptides can undergo deamidation (especially Asn residues) and oxidation within 24 hours.

  • Verification: If you must use it, run a quick HPLC or LC-MS check. If the peak area has shifted or broadened compared to a fresh standard, discard it.

  • Recommendation: For future experiments, reconstitute in DMSO, aliquot, and freeze.

Q2: My Tak-683 precipitated when I diluted the DMSO stock into my cell culture media.

Answer: This is a common "solvent shock" phenomenon.

  • Cause: Adding a high-concentration hydrophobic stock directly to a saline-rich aqueous buffer causes rapid local precipitation.

  • Solution:

    • Stepwise Dilution: Dilute your DMSO stock 1:10 into sterile water first, mix gently, then add that intermediate to your media.

    • Vortexing: Vortex the media immediately while adding the drug dropwise.

    • Limit DMSO: Ensure the final DMSO concentration in the assay is <0.1% to avoid cytotoxicity, which can mimic drug effects.

Q3: Why is my IC50/EC50 shifting between experiments?

Answer: This often points to freeze-thaw degradation .

  • Scenario: You have one large tube of DMSO stock and you thaw it every week.

  • Mechanism: Every thaw cycle introduces condensation (water) into the hygroscopic DMSO. This water facilitates hydrolysis inside your "stable" stock.

  • Fix: Create single-use aliquots (e.g., 10 µL) so each tube is thawed only once.

Q4: Can I use PBS instead of water for the working solution?

Answer: Yes, but only for immediate use.

  • Warning: PBS (Phosphate Buffered Saline) has a pH of ~7.4. At this pH, oxidation rates for Methionine are higher than in slightly acidic water. Do not store Tak-683 in PBS for more than 2-4 hours.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solution

Materials:

  • Tak-683 Lyophilized Powder (Store at -20°C, desiccated).

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9% purity).

  • Amber microcentrifuge tubes (Low-bind).

Steps:

  • Equilibration: Allow the lyophilized peptide vial to warm to room temperature before opening. (Prevents condensation from forming on the hygroscopic powder).

  • Calculation: Calculate the volume of DMSO needed for a 10 mM stock.

    • Formula: Volume (µL) = [Mass (mg) / Molecular Weight (1298.45 g/mol )] * 100,000.

  • Dissolution: Add the calculated DMSO volume. Vortex gently for 30 seconds. Ensure no powder remains on the cap.

  • Inspection: The solution should be clear and colorless. If cloudy, sonicate briefly (5-10 seconds).

  • Aliquoting: Dispense into single-use aliquots (e.g., 10-20 µL) into amber tubes.

  • Storage: Store at -80°C. Expiration: 6 months.

Protocol B: Preparation of Working Solution (Day of Assay)

Steps:

  • Thaw: Thaw one DMSO aliquot at room temperature.

  • Intermediate Dilution: Dilute the stock 1:100 into sterile water or assay buffer to create a 100 µM intermediate.

    • Tip: Pipette the buffer into the tube first, then add the DMSO stock into the liquid while vortexing.

  • Final Dilution: Dilute the intermediate to your final assay concentration (e.g., 10 nM).

  • Usage Window: Use within 2 hours of preparation. Discard remainder.

References

  • National Institutes of Health (NIH) . (2013). Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists. PubMed. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) . (2024). Vaccine Storage and Handling Toolkit (General Biologics Storage Principles). Retrieved from [Link]

optimizing Tak-683 dosage for maximal testosterone suppression

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-683-OPT-001 Status: Open Subject: Optimizing TAK-683 Dosage for Maximal Testosterone Suppression Assigned Specialist: Senior Application Scientist, Preclinical Development

Executive Summary & Mechanism of Action

The Core Paradox: TAK-683 is a potent agonist of the Kisspeptin receptor (KISS1R/GPR54), yet your goal is suppression .

Many researchers fail to achieve castration levels because they treat TAK-683 like a standard antagonist (e.g., Degarelix). It is not. It functions via receptor desensitization .

  • Acute Phase (0–24 hours): Potent stimulation of the HPG axis. Testosterone will spike (the "flare" effect).

  • Chronic Phase (>72 hours): Continuous occupancy of GPR54 causes receptor internalization and uncoupling from the Gq/11 pathway. This collapses the HPG axis, leading to chemical castration.

Critical Success Factor: You must maintain a continuous plasma concentration above the threshold to prevent receptor recycling. Pulsatile delivery (e.g., daily injections) often allows receptor resensitization, leading to "escape" and failed suppression.

Visualizing the Mechanism

The following diagram illustrates the transition from acute stimulation to chronic desensitization.

GPR54_Desensitization cluster_acute Phase 1: Acute Exposure (Flare) cluster_chronic Phase 2: Continuous Exposure (Castration) TAK_Acute TAK-683 (Bolus) GPR54_Active GPR54 Activation TAK_Acute->GPR54_Active GnRH_Surge GnRH Surge GPR54_Active->GnRH_Surge T_Spike Testosterone Spike GnRH_Surge->T_Spike TAK_Chronic TAK-683 (Continuous Infusion) T_Spike->TAK_Chronic Transition (>72h) GPR54_Down GPR54 Internalization & Desensitization TAK_Chronic->GPR54_Down GnRH_Drop GnRH Depletion GPR54_Down->GnRH_Drop Signal Cessation T_Castrate Castration Levels (<50 ng/dL) GnRH_Drop->T_Castrate

Figure 1: Transition from agonist-induced flare to receptor desensitization and testosterone collapse.

Experimental Protocol & Dosing Strategy

Pharmacokinetic Profile (Rat Model)

Data synthesized from Takeda Pharmaceutical studies (Kusaka et al., Matsui et al.).[1]

ParameterValueImplications for Protocol
Half-life (t1/2) ~2–4 hours (SC)Daily injections are risky. Trough levels may allow receptor recovery.
Effective Castration Dose ≥ 2.1 nmol/kg/day (Continuous)This is the minimum threshold for desensitization.
Mass Equivalent ~2.7 µg/kg/dayBased on MW ~1300 Da.
Recommended Safety Margin 10x – 100x Target 0.1 – 1.0 mg/kg/day to ensure saturation.
Time to Castration 3–7 daysDo not measure endpoints before Day 7.[1]
Recommended Workflow: Osmotic Pump Implantation

To guarantee suppression, we recommend continuous infusion over repeated bolus injections.

Materials:

  • TAK-683 Acetate (Lyophilized powder)

  • Alzet Osmotic Pumps (Model 2002 for 14-day or 2004 for 28-day studies)

  • Vehicle: 50% DMSO / 50% Saline (or sterile water if solubility permits)

Step-by-Step Protocol:

  • Solubility Check: Dissolve TAK-683 in 100% DMSO first to create a stock solution (e.g., 50 mg/mL). Dilute with saline to final concentration. Note: TAK-683 can aggregate in pure saline at high concentrations.

  • Pump Loading: Fill the osmotic pump anaerobically to avoid air bubbles which interrupt flow (causing testosterone escape).

  • Priming: Incubate pumps in sterile saline at 37°C for 4–12 hours (depending on pump model) before implantation. This ensures the drug hits the system immediately, minimizing the duration of the initial flare.

  • Implantation: Implant SC in the dorsal flank of the rat under isoflurane anesthesia.

  • Sampling:

    • Day 0: Baseline T.

    • Day 2: Expect T spike (2–3x baseline). Do not terminate.

    • Day 7: T should be at castration levels (<0.5 ng/mL).

Troubleshooting Guide (FAQ)

Issue 1: "My testosterone levels increased and stayed high."

Diagnosis: The "Agonist Trap." Root Cause: You are likely dosing intermittently (e.g., daily bolus) at a dose that is too low to induce desensitization, or the half-life is clearing the drug before the receptor downregulates. You are effectively pulsing the HPG axis. Solution:

  • Switch to Continuous Infusion (Osmotic pump).

  • If injection is mandatory, increase frequency to BID (twice daily) and increase dosage to >1 mg/kg/dose .

Issue 2: "Suppression worked for 1 week, then failed."

Diagnosis: The "Escape Phenomenon." Root Cause:

  • Pump Failure: The pump may be empty or clogged (precipitated peptide).

  • Dose Insufficiency: As the animal grew, the fixed dose per kg dropped below the desensitization threshold (2.1 nmol/kg/day). Solution: Explant the pump and verify residual volume. For long-term studies (>4 weeks), use a stepped-dose approach to account for body weight growth.

Issue 3: "The peptide precipitated in the pump."

Diagnosis: Formulation Stability. Root Cause: TAK-683 is hydrophobic. At high concentrations needed for small pumps, it aggregates in PBS/Saline. Solution: Use a solubility enhancer.

  • Recommended Vehicle: 20% Hydroxypropyl-β-cyclodextrin (HPβCD) or 50% DMSO/Water.

  • Action: Sonicate the solution for 10 minutes prior to loading.

Diagnostic Workflow

Use this decision tree to resolve experimental failures.

Troubleshooting_Matrix Start Symptom: High Testosterone Check_Time Timepoint? Start->Check_Time Acute < 72 Hours Check_Time->Acute Chronic > 7 Days Check_Time->Chronic Normal Normal Flare Response. Continue Experiment. Acute->Normal Check_Method Delivery Method? Chronic->Check_Method Bolus Daily Injection Check_Method->Bolus Pump Osmotic Pump Check_Method->Pump Fix_Bolus ERROR: Pulsatile Stimulation. Switch to Pump or Increase Dose >10x Bolus->Fix_Bolus Check_Pump Check Pump Residual Pump->Check_Pump Empty Pump Empty/Clogged. Check Vehicle Solubility. Check_Pump->Empty Full Dose Too Low. Increase to >100 µg/kg/day Check_Pump->Full

Figure 2: Diagnostic logic for troubleshooting failed suppression.

References

  • Kusaka, M., et al. (2014).[1] Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide.[1][2] European Journal of Pharmacology.[1][2]

  • Scott, G., et al. (2013). Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men.[3][4] British Journal of Clinical Pharmacology.

  • Seminara, S. B., et al. (2006). The role of kisspeptins and GPR54 in the neuroendocrine regulation of reproduction.[5][6] Annual Review of Physiology.

  • Asami, T., et al. (2013).[2] Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity.[2] Journal of Medicinal Chemistry.[2]

Sources

Navigating the Nuances of TAK-683 TFA: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for TAK-683 TFA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling, storage, and use of this potent KISS1R agonist. Our goal is to ensure the integrity of your experiments and the reliability of your data by addressing common challenges and questions encountered in the laboratory.

Understanding TAK-683 TFA: The Science Behind the Molecule

TAK-683 is a powerful nonapeptide analog of metastin, engineered for enhanced metabolic stability.[1] It functions as a full agonist of the KISS1 receptor (KISS1R), also known as GPR54, with a high binding affinity.[1] The activation of KISS1R by TAK-683 triggers a signaling cascade that ultimately leads to the depletion of Gonadotropin-Releasing Hormone (GnRH) in the hypothalamus. This, in turn, reduces plasma levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and testosterone.[1] These characteristics make TAK-683 a valuable tool for studying hormone-dependent conditions, such as prostate cancer.

The trifluoroacetate (TFA) salt form of TAK-683 is a common result of the solid-phase peptide synthesis and purification process. While TFA is excellent for these procedures, it's crucial to be aware of its potential impact on your experiments, as residual TFA can sometimes interfere with biological assays.[2]

Frequently Asked Questions (FAQs)

Here, we address the most common questions our team receives regarding the use of TAK-683 TFA.

1. How should I reconstitute lyophilized TAK-683 TFA?

Proper reconstitution is critical for maintaining the peptide's activity. While a universal solvent may not be suitable for all experimental setups, DMSO is a reliable starting point.

  • Recommended Solvent: High-purity, anhydrous DMSO is the preferred solvent for creating a stock solution.

  • Causality: DMSO is an excellent solvent for many organic molecules, including peptides, and its use for the initial stock solution ensures complete dissolution. Using a high-purity, anhydrous grade minimizes the introduction of water, which can promote hydrolysis and degradation of the peptide over time.

For a detailed, step-by-step guide, please refer to the Experimental Protocols section.

2. What is the recommended storage temperature for TAK-683 TFA?

The stability of TAK-683 TFA is highly dependent on its state (lyophilized or in solution) and the storage temperature.

StateStorage TemperatureShelf Life
Lyophilized Powder-20°C or -80°CAt least 2 years
Reconstituted in DMSO-80°CUp to 6 months
Reconstituted in DMSO4°CUp to 2 weeks

This data is based on information from DC Chemicals.[3]

  • Expert Insight: For long-term storage of the reconstituted stock solution, -80°C is strongly recommended. Storing at -20°C may be suitable for shorter periods, but the lower temperature provides greater protection against degradation. Always minimize the number of freeze-thaw cycles.

3. Can I store reconstituted TAK-683 TFA at room temperature?

It is not recommended to store reconstituted TAK-683 TFA at room temperature for any significant length of time. Peptide solutions are susceptible to microbial contamination and chemical degradation, which are accelerated at room temperature. For short-term handling during an experiment, keeping the solution on ice is advisable.

4. I am having trouble dissolving the lyophilized powder. What should I do?

If you encounter solubility issues, consider the following:

  • Gentle Agitation: Ensure you are using gentle vortexing or inversion to mix. Avoid vigorous shaking, which can cause the peptide to aggregate.

  • Sonication: A brief period in a bath sonicator can help to break up any clumps and facilitate dissolution.

  • Solvent Volume: Ensure you are using a sufficient volume of solvent. It is often better to start with a slightly larger volume than calculated to ensure complete dissolution.

5. Is the TFA counter-ion problematic for my cell-based assays?

Residual TFA from the synthesis process can be a concern in sensitive biological assays, as it can alter the pH of your media and, in some cases, exhibit cytotoxic effects.[2]

  • When to be concerned: If you are working with very sensitive cell lines or your assay is highly pH-dependent, you may want to consider exchanging the TFA salt for a more biocompatible one, such as acetate or hydrochloride.

  • Expert Recommendation: For most in vitro and in vivo studies, the small amount of TFA present in a highly diluted working solution is unlikely to have a significant impact. However, if you observe unexpected results or cell toxicity, it is a factor to consider.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or no biological activity Improper storage of reconstituted solution.Ensure stock solutions are stored at -80°C and have not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
Peptide degradation due to contamination.Use sterile, high-purity solvents and handle the peptide under sterile conditions.
Inconsistent results between experiments Inaccurate pipetting of viscous DMSO stock solution.Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions.
Incomplete dissolution of the lyophilized powder.Visually inspect the solution to ensure there are no particulates before making dilutions. If necessary, use gentle sonication.
Precipitation observed in aqueous working solution Poor solubility of the peptide in the aqueous buffer.Decrease the final concentration of the peptide in the working solution. Consider preparing an intermediate dilution in a co-solvent like ethanol before the final dilution in your aqueous buffer.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized TAK-683 TFA

This protocol provides a best-practice method for reconstituting lyophilized TAK-683 TFA to create a concentrated stock solution.

  • Pre-Reconstitution:

    • Before opening the vial, centrifuge it briefly (e.g., 1 minute at 1,000 x g) to ensure all the lyophilized powder is at the bottom.

    • Allow the vial to equilibrate to room temperature for 15-20 minutes to prevent condensation from forming inside the vial upon opening.

  • Solvent Addition:

    • Carefully open the vial in a sterile environment.

    • Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve your desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Recap the vial securely.

    • Gently vortex or swirl the vial until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

    • If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).

Workflow for Handling Reconstituted TAK-683 TFA

The following diagram illustrates the recommended workflow from receiving the lyophilized peptide to its use in an experiment.

G cluster_prep Preparation cluster_storage Storage cluster_exp Experiment receive Receive Lyophilized TAK-683 TFA equilibrate Equilibrate to Room Temperature receive->equilibrate reconstitute Reconstitute in Anhydrous DMSO equilibrate->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store_long Long-Term Storage (-80°C, ≤ 6 months) aliquot->store_long Recommended store_short Short-Term Storage (4°C, ≤ 2 weeks) aliquot->store_short If needed soon thaw Thaw a Single Aliquot store_long->thaw store_short->thaw dilute Prepare Working Dilution (in appropriate buffer) thaw->dilute use Use in Experiment dilute->use discard Discard Unused Working Solution use->discard

Caption: Recommended workflow for handling TAK-683 TFA.

Signaling Pathway of TAK-683

TAK-683 acts on the KISS1 receptor, a G-protein coupled receptor (GPCR), primarily through the Gαq signaling pathway. The diagram below provides a simplified overview of this pathway.

G TAK683 TAK-683 TFA KISS1R KISS1 Receptor (GPCR) TAK683->KISS1R Binds and Activates Gq Gαq Protein KISS1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., GnRH depletion) Ca->Downstream PKC->Downstream

Caption: Simplified Gαq signaling pathway of TAK-683.

Concluding Remarks

The integrity of your research hinges on the meticulous handling and storage of your reagents. This guide provides a framework for the best practices when working with TAK-683 TFA. By understanding the rationale behind these recommendations, you can minimize variability and ensure the reproducibility of your results. Should you have any further questions, please do not hesitate to contact our technical support team.

References

  • TAK-683 TFA Datasheet. DC Chemicals. [Link]

  • Matsui, H., et al. (2014). Pharmacologic Profiles of Investigational kisspeptin/metastin Analogues, TAK-448 and TAK-683, in Adult Male Rats in Comparison to the GnRH Analogue Leuprolide. European Journal of Pharmacology, 735, 148-155. [Link]

  • Steuer, C., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 15(8), 999. [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate. [Link]

  • Peptide Synthesis FAQ. Biomatik. [Link]

  • How to remove Trifluoroacetate (TFA Salt) from a 36 amino acids peptides and replace it with saline? ResearchGate. [Link]

  • Stability of kisspeptin-54 incubated for 14 days at 37°C. Effect of... ResearchGate. [Link]

  • Tomita, K., et al. (2014). Effects and therapeutic potentials of kisspeptin analogs: regulation of the hypothalamic-pituitary-gonadal axis. Journal of Pharmacological Sciences, 124(1), 1-8. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • Development of kisspeptin analogs for reproduction control. ANR. [Link]

  • Hu, K. L., et al. (2018). Comprehensive Review on Kisspeptin and Its Role in Reproductive Disorders. Endocrinology and Metabolism, 33(3), 325–334. [Link]

  • Simon, A., et al. (2018). Rational Design of Triazololipopeptides Analogs of Kisspeptin Inducing a Long-Lasting Increase of Gonadotropins. Journal of Medicinal Chemistry, 61(15), 6758–6767. [Link]

Sources

Validation & Comparative

A Comparative Guide to Hypothalamic-Pituitary-Gonadal Axis Suppression: TAK-683 vs. GnRH Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in endocrinology, reproductive biology, and oncology, precise modulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis is paramount. The suppression of testosterone and other sex steroids is a cornerstone of therapy for hormone-dependent diseases like prostate cancer and a critical tool for research into reproductive physiology. Historically, Gonadotropin-Releasing Hormone (GnRH) receptor modulators have been the primary pharmacological tools for this purpose.

This guide provides an in-depth comparison of two distinct strategies for achieving HPG axis suppression: the investigational KISS1 receptor (KISS1R) agonist, TAK-683 , and the established class of GnRH receptor antagonists . While both ultimately lead to reduced testosterone levels, their mechanisms, points of intervention, and potency profiles are fundamentally different. This document will elucidate these differences, provide the supporting experimental data, and offer detailed protocols for their comparative evaluation.

Dueling Mechanisms: Upstream vs. Downstream Inhibition

The regulation of sex steroid production is a tightly controlled cascade. Understanding the distinct points of intervention for TAK-683 and GnRH antagonists is crucial to appreciating their unique pharmacological profiles.

  • GnRH Antagonists (e.g., Degarelix, Relugolix, Elagolix): Direct Pituitary Blockade GnRH antagonists act via competitive blockade of GnRH receptors on the anterior pituitary gland[1][2]. By physically occupying the receptor, they prevent endogenous GnRH from binding and initiating the signaling cascade that leads to the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)[3]. This mechanism results in a rapid, direct, and profound suppression of gonadotropins, and consequently, an immediate reduction in testosterone production without an initial stimulatory phase[1].

  • TAK-683: Hypothalamic Desensitization via KISS1R Agonism TAK-683 does not interact with the GnRH receptor. Instead, it is a potent agonist of the KISS1 receptor (also known as GPR54), a critical upstream regulator of GnRH neurons in the hypothalamus[4][5]. Kisspeptin, the endogenous ligand for KISS1R, is a primary driver of pulsatile GnRH secretion[6].

    The mechanism of TAK-683 is more nuanced. Acute or initial administration of this potent agonist stimulates GnRH release, causing a transient surge in LH and testosterone[7][8]. However, chronic and continuous activation of the KISS1R leads to receptor desensitization and downregulation at the hypothalamic level[6][9]. This sustained stimulation ultimately exhausts the GnRH secretory pathway, leading to a profound and lasting suppression of the entire HPG axis[7][8].

The following diagram illustrates these distinct mechanisms of action.

HPG_Axis_Modulation cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Gonads KISS1R KISS1R Neurons GnRH_Neuron GnRH Neurons KISS1R->GnRH_Neuron Stimulates GnRH Release Pituitary_Cell Gonadotroph Cells (GnRH Receptor) GnRH_Neuron->Pituitary_Cell Pulsatile GnRH Release Testes Testes / Ovaries Pituitary_Cell->Testes LH / FSH Release Testosterone Testosterone Testes->Testosterone Production TAK683 TAK-683 (Agonist) TAK683->KISS1R Stimulates, then desensitizes GnRH_Ant GnRH Antagonists GnRH_Ant->Pituitary_Cell Competitively Blocks Testosterone->KISS1R Negative Feedback Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Analysis Membrane_Prep 1. Membrane Preparation (Cells expressing receptor) Incubate 4. Incubate Components (Membranes, Radioligand, Test Compound) Membrane_Prep->Incubate Radioligand_Prep 2. Prepare Radioligand (e.g., ³H-Cetrorelix) Radioligand_Prep->Incubate Compound_Prep 3. Prepare Test Compound (Serial Dilutions) Compound_Prep->Incubate Separate 5. Separate Bound/Free (Rapid Filtration) Incubate->Separate Count 6. Quantify Radioactivity (Scintillation Counting) Separate->Count Analyze 7. Data Analysis (IC₅₀ → Kᵢ Calculation via Cheng-Prusoff) Count->Analyze

Caption: Workflow for a competitive binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells engineered to overexpress the target receptor (e.g., HEK293 cells with human GnRH receptor).

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in an assay buffer to a known protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the prepared cell membranes, and a fixed concentration of a suitable radioligand (e.g., ³H-labeled GnRH antagonist).

    • Add the unlabeled test compound across a range of increasing concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Include control wells for total binding (no test compound) and non-specific binding (excess unlabeled ligand).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol: In Vivo Pharmacodynamic Assessment in a Male Rat Model

This protocol assesses the functional potency of a test compound by measuring its effect on serum testosterone levels in a validated animal model.

Step-by-Step Methodology:

  • Animal Model and Acclimation:

    • Use adult male Sprague-Dawley or Wistar rats (8-10 weeks old).

    • Acclimate animals to the housing facility for at least one week prior to the study, with controlled lighting (12:12 light:dark cycle) and access to food and water ad libitum.

  • Group Assignment and Dosing:

    • Randomly assign animals to treatment groups (e.g., Vehicle control, Test Compound Low Dose, Test Compound High Dose). A positive control group (e.g., a known GnRH antagonist like Degarelix) is highly recommended.

    • Prepare the test compound in a suitable vehicle for the intended route of administration (e.g., subcutaneous injection, oral gavage).

    • Administer the compound according to the study design (e.g., single dose, or daily for 7 days).

  • Blood Sampling:

    • Collect baseline blood samples (Time 0) from all animals prior to dosing.

    • Collect subsequent blood samples at predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours and up to 7 days) via a suitable method (e.g., tail vein or saphenous vein).

    • Process blood samples to separate serum and store at -80°C until analysis.

  • Hormone Analysis:

    • Quantify serum testosterone and LH concentrations using validated commercial ELISA kits or by mass spectrometry.

    • Ensure the chosen assay has the appropriate sensitivity to detect castration levels of testosterone (typically <50 ng/dL).

  • Data Analysis and Interpretation:

    • Plot the mean serum testosterone and LH concentrations over time for each treatment group.

    • Calculate the percentage suppression of testosterone relative to the vehicle control group.

    • For agonists like TAK-683, analyze both the initial stimulatory peak and the subsequent suppression. For antagonists, analyze the rate and depth of suppression.

    • Compare the efficacy of the test compound to the positive control.

Synthesis and Conclusion: Choosing the Right Tool

The choice between a KISS1R agonist like TAK-683 and a GnRH antagonist is not a matter of superior potency, but of strategic application based on their distinct pharmacological profiles.

  • GnRH Antagonists offer an immediate, flare-free suppression of gonadotropins and testosterone. This makes them ideal for clinical and research applications where a rapid onset of action is critical and an initial hormone surge could be detrimental, such as in advanced prostate cancer.[10] Their reversibility and direct mechanism of action provide a clean and predictable pharmacological tool.[11]

  • TAK-683 , as a KISS1R agonist, represents a novel, upstream approach to HPG axis modulation. While its chronic administration leads to profound testosterone suppression comparable to GnRH modulators, its biphasic effect (initial stimulation followed by suppression) presents a different clinical and research profile.[7] The suppressive effects of TAK-683 have been shown to be more rapid and profound than the GnRH agonist leuprolide in preclinical models.[7] This pathway offers a unique target for investigating the higher-level neural control of reproduction and for developing new therapeutic strategies.

References

  • Effect of post-mating GnRH or TAK-683 (Kisspeptin analog) treatment on the reproductive performance and serum progesterone concentration in ewes during the non-breeding season. ResearchGate. [Link]

  • Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action. PubMed. [Link]

  • Effect of investigational kisspeptin/metastin analog, TAK-683, on luteinizing hormone secretion at different stages of the luteal phase in goats. PubMed Central. [Link]

  • Pharmacologic Profiles of Investigational kisspeptin/metastin Analogues, TAK-448 and TAK-683, in Adult Male Rats in Comparison to the GnRH Analogue Leuprolide. PubMed. [Link]

  • Clinical relevance for the fact that GnRH antagonists do not down-regulate the GnRH receptor. Human Reproduction | Oxford Academic. [Link]

  • The Effects of Chronic Subcutaneous Administration of an Investigational Kisspeptin Analog, TAK-683, on Gonadotropin-Releasing Hormone Pulse Generator Activity in Goats. Karger Publishers. [Link]

  • GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. MDPI. [Link]

  • Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men. PubMed Central. [Link]

  • Cetrorelix in reproductive medicine. PubMed Central. [Link]

  • Physiology of GnRH and Gonadotrophin Secretion. Endotext - NCBI Bookshelf. [Link]

  • Evaluation of degarelix in the management of prostate cancer. PubMed Central. [Link]

  • Profile of Relugolix in the Management of Advanced Hormone-Sensitive Prostate Cancer: Design, Development, and Place in Therapy. NIH. [Link]

  • Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis. PubMed Central. [Link]

  • Gonadotropin-releasing hormone antagonist. Wikipedia. [Link]

  • Cetrotide, INN-Cetrorelix (as acetate). European Medicines Agency. [Link]

  • Relugolix Demonstrates Efficacy Regardless of Baseline Testosterone Levels in Advanced Prostate Cancer. CancerNetwork. [Link]

  • Efficacy | ORGOVYX® (relugolix) HCP Site. ORGOVYX®. [Link]

  • (PDF) Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis. ResearchGate. [Link]

  • NCT00973973 | Efficacy and Safety Study of Elagolix in Women With Endometriosis. clinicaltrials.gov. [Link]

Sources

Tak-683 tfa versus leuprolide for hormone suppression

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TAK-683 (TFA) versus Leuprolide for Hormone Suppression Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Mechanistic Shift

This guide analyzes the comparative efficacy and pharmacological distinctiveness of TAK-683 (TFA salt) , an investigational metastin/kisspeptin analog, against the standard-of-care Leuprolide (GnRH agonist).

While both agents aim to achieve medical castration (testosterone <50 ng/dL), they operate at distinct tiers of the Hypothalamic-Pituitary-Gonadal (HPG) axis. Leuprolide acts directly on the pituitary gonadotrophs, inducing an initial "flare" followed by receptor desensitization. In contrast, TAK-683 acts upstream on the hypothalamus, desensitizing KISS1 receptors (KISS1R) on GnRH neurons.

Key Technical Differentiator: TAK-683 demonstrates a faster onset of castration (3–7 days in rat models) compared to Leuprolide, with a distinct "flare" profile that resolves more rapidly due to the depletion of hypothalamic GnRH reserves rather than solely pituitary receptor downregulation.

Mechanistic Divergence & Signaling Pathways

To design effective experiments, one must understand the causality of suppression. Leuprolide targets the GnRH Receptor (GnRHR) on the pituitary. TAK-683 targets the KISS1 Receptor (KISS1R/GPR54) on GnRH neurons in the hypothalamus.

The Signaling Architecture

The following diagram illustrates the hierarchical intervention points. Note how TAK-683 creates a bottleneck upstream of the pituitary, effectively "starving" the pituitary of GnRH pulsatility.

HPG_Axis_Intervention KNDy Hypothalamic KNDy Neurons (Kisspeptin Release) GnRH_Neuron GnRH Neurons (Hypothalamus) KNDy->GnRH_Neuron Kisspeptin stimulation (via KISS1R) Pituitary Anterior Pituitary (Gonadotrophs) GnRH_Neuron->Pituitary GnRH pulsatility Gonads Gonads (Testosterone/Estrogen) Pituitary->Gonads LH / FSH secretion Gonads->KNDy Negative Feedback Gonads->Pituitary Negative Feedback TAK683 TAK-683 (TFA) (KISS1R Agonist) TAK683->GnRH_Neuron 1. Hyperstimulation 2. Desensitization (Downregulates KISS1R) Leuprolide Leuprolide (GnRHR Agonist) Leuprolide->Pituitary 1. Acute Release (Flare) 2. Desensitization (Downregulates GnRHR)

Figure 1: Hierarchical intervention points of TAK-683 (Hypothalamic) vs. Leuprolide (Pituitary).

Comparative Pharmacodynamics

The choice between TAK-683 and Leuprolide depends on the required speed of suppression and the tolerance for the initial hormonal surge.

Quantitative Performance Matrix
FeatureTAK-683 (TFA)Leuprolide (Acetate)
Primary Target KISS1R (GPR54) on GnRH NeuronsGnRHR on Pituitary Gonadotrophs
Mechanism Desensitization of GnRH neurons; depletion of GnRH.Desensitization of Pituitary GnRHR.
Castration Onset (Rat) Rapid (3–7 days) via continuous infusion.Slower (>14 days) typically.
"Flare" Effect Transient T increase (Days 1–2), followed by abrupt drop.Sustained T surge (Days 1–7+), requires anti-androgen coverage in clinic.
LH/FSH Suppression Profound suppression of both LH and FSH.[1]Suppresses LH; FSH may escape suppression (incomplete).
Reversibility Rapid recovery of T upon cessation (pulsatility restores).Delayed recovery due to depot formulation and receptor turnover.

Expert Insight: TAK-683's ability to deplete hypothalamic GnRH stores offers a theoretical advantage in conditions where total shutdown of the axis is required, potentially reducing "micro-surges" of LH that can occur with Leuprolide.

Experimental Protocols: Validating Efficacy

To objectively compare these agents, a self-validating in vivo system is required. The following protocol uses a male rat model, the gold standard for preclinical HPG axis evaluation.

Critical Reagent Note: The TFA Salt Factor
  • TAK-683 TFA: Most research-grade TAK-683 is supplied as a Trifluoroacetate (TFA) salt.

  • Risk: High concentrations of TFA can be cytotoxic in cell-based assays and may cause local irritation in vivo.

  • Mitigation: For in vitro receptor binding assays, ensure the final TFA concentration is <0.1%. For in vivo chronic infusion, consider converting to an acetate salt using ion-exchange resin if local site reaction is observed, though TFA is generally tolerated in short-term rodent studies.

Protocol: Comparative Castration Kinetics (Rat Model)

Objective: Determine the time-to-castration and magnitude of the initial testosterone flare.

Workflow Diagram:

Experimental_Protocol cluster_groups Treatment Groups (n=6) Start Acclimation (Male SD Rats, 7 days) Baseline Baseline Sampling (Day -1: T, LH, FSH) Start->Baseline G1 Group A: TAK-683 (Osmotic Pump, 2.1 nmol/kg/day) Baseline->G1 G2 Group B: Leuprolide (SC Bolus, 100 µg/kg) Baseline->G2 G3 Group C: Vehicle (Saline/DMSO) Baseline->G3 Sampling Serial Blood Sampling (Tail Vein) G1->Sampling Days 1, 2, 3, 5, 7, 14 G2->Sampling G3->Sampling Analysis Analysis (ELISA/LC-MS) Sampling->Analysis Quantify T, LH, FSH

Figure 2: Experimental design for comparative pharmacodynamics.

Step-by-Step Methodology:

  • Formulation:

    • TAK-683 (TFA): Dissolve in 50% DMSO/Saline or appropriate vehicle. Due to its short half-life, TAK-683 requires continuous subcutaneous infusion (via Alzet osmotic pumps) to achieve desensitization. Bolus dosing often fails to suppress T and may act as a stimulator.

    • Leuprolide: Dissolve in sterile saline. Administer as a daily SC injection or a single depot formulation.

  • Dosing:

    • TAK-683: Target dose of 2.1 nmol/kg/day (approx. 30 pmol/h for a 300g rat).[2]

    • Leuprolide: Target dose of 100 µg/kg (daily SC) to mimic clinical suppression.

  • Sampling Points:

    • Flare Phase (0–48h): Sample at 2h, 6h, 24h, 48h. Expect T spike in both, but check for earlier peak in TAK-683.

    • Suppression Phase (Day 3–14): Sample daily. TAK-683 group should reach castrate levels (<0.5 ng/mL) by Day 3–5. Leuprolide may take 7–14 days.

  • Endpoint Validation:

    • Measure Testosterone (LC-MS/MS preferred over ELISA for low-range accuracy).

    • Measure LH to confirm pituitary shutdown vs. hypothalamic shutdown.

    • Necropsy: Weigh seminal vesicles and prostate at Day 14. Atrophy confirms functional castration.

Trustworthiness & Causality

Why TAK-683 requires continuous infusion: Unlike Leuprolide, which has long-acting depot formulations, TAK-683 is a peptide with a short half-life. Mechanistically, pulsatile delivery of kisspeptin stimulates GnRH.[3] Only continuous, non-pulsatile exposure causes the KISS1R receptor desensitization required for suppression. Researchers failing to use osmotic pumps or frequent dosing will likely observe increased testosterone (agonist effect) rather than suppression.

Why the "Flare" differs: Leuprolide's flare is caused by the dumping of stored LH from the pituitary. TAK-683's flare is caused by the initial stimulation of GnRH neurons. However, because TAK-683 rapidly depletes the releasable pool of GnRH and desensitizes the upstream neuron, the "fuel" for the flare is exhausted faster than the pituitary's reserve of LH.

References

  • Scott, G., et al. (2013). "Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men."[4] British Journal of Clinical Pharmacology.

  • Matsui, H., et al. (2014). "Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide."[2] Endocrinology.

  • Endo, N., et al. (2017). "Effect of investigational kisspeptin/metastin analog, TAK-683, on luteinizing hormone secretion at different stages of the luteal phase in goats." Journal of Reproduction and Development.

  • Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism. (Context for TFA salt usage).

Sources

Comparative Pharmacokinetics of TAK-683: An Interspecies Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the pharmacokinetic properties of TAK-683, an investigational kisspeptin analogue, across various species. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer insights into the absorption, distribution, metabolism, and excretion (ADME) of this potent KISS1R agonist. While comprehensive quantitative preclinical data for TAK-683 is not publicly available, this guide leverages existing human pharmacokinetic data, extensive pharmacodynamic findings in preclinical models, and established principles of peptide pharmacokinetics to construct a valuable comparative overview.

Introduction to TAK-683: A Potent Kisspeptin Analogue

TAK-683 is a synthetic nonapeptide analogue of metastin (kisspeptin-54) that acts as a potent full agonist of the kisspeptin receptor (KISS1R), also known as GPR54.[1] The kisspeptin signaling pathway is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis, and continuous administration of KISS1R agonists has been shown to induce profound suppression of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) secretion.[2] This downstream effect leads to a reduction in testosterone levels, making TAK-683 a promising candidate for the treatment of hormone-dependent conditions such as prostate cancer.[1][3]

The primary mechanism involves the desensitization of the KISS1R in the hypothalamus following continuous exposure to an agonist like TAK-683. This disrupts the normal pulsatile release of GnRH, which is essential for maintaining the downstream signaling cascade that stimulates testosterone production.[2]

Below is a diagram illustrating the signaling pathway targeted by TAK-683.

Figure 1: TAK-683 Signaling Pathway

Comparative Pharmacokinetic Profiles

A comprehensive understanding of a drug candidate's pharmacokinetics across different species is fundamental for successful preclinical and clinical development. While specific quantitative pharmacokinetic data for TAK-683 in preclinical species such as mice, rats, and monkeys are limited in publicly available literature, we can draw valuable insights from human clinical trial data and the well-established pharmacokinetic principles of peptide-based therapeutics.

Human Pharmacokinetics

A first-in-human, double-blind, randomized, placebo-controlled study provides the most detailed pharmacokinetic insights into TAK-683 to date.[2] In this study, healthy male subjects received single subcutaneous (s.c.) doses of TAK-683.

Table 1: Pharmacokinetic Parameters of TAK-683 in Healthy Male Humans (Single Subcutaneous Administration)

ParameterValueReference
Time to Maximum Concentration (tmax) 0.25–0.50 hours[2]
Terminal Half-life (t1/2) Approximately 6–9 hours[2]

These data indicate that TAK-683 is rapidly absorbed following subcutaneous administration, with a relatively moderate elimination half-life. The observed half-life appeared to be dose-dependent, which was attributed to limitations in assay sensitivity at lower doses.[2]

Preclinical Species: Insights from Pharmacodynamic and Related Studies
  • Rats: Studies in male rats have demonstrated that continuous subcutaneous administration of TAK-683 leads to a rapid and profound reduction in plasma testosterone levels.[3][4] This potent and sustained pharmacodynamic effect implies that the pharmacokinetic profile of TAK-683 in rats allows for the maintenance of plasma concentrations sufficient to induce and sustain KISS1R desensitization. A study on a one-month sustained-release depot formulation of TAK-683 in rats also indicated desirable pharmacokinetic/pharmacodynamic profiles, with maintained plasma levels of the free form of TAK-683 for at least four weeks.[4]

  • Monkeys: Continuous infusion of metastin, the parent peptide of TAK-683, in adult male monkeys has been shown to result in the desensitization of the GPR54 (KISS1R) receptor.[2] This suggests that a similar pharmacokinetic-pharmacodynamic relationship exists in non-human primates, where sustained exposure to a KISS1R agonist leads to the desired therapeutic effect.

  • Goats: Intravenous administration of TAK-683 in goats has been shown to stimulate LH secretion, demonstrating its biological activity in this species.[5]

Interspecies Comparison and Considerations

The lack of comprehensive preclinical pharmacokinetic data for TAK-683 necessitates a discussion based on general principles of peptide pharmacokinetics and interspecies scaling.

  • Absorption: As a peptide, TAK-683 is not orally bioavailable and requires parenteral administration, such as subcutaneous or intravenous injection. Following subcutaneous injection, peptides are primarily absorbed into the systemic circulation via the lymphatic system and/or blood capillaries.[6] The rapid tmax observed in humans suggests efficient absorption from the subcutaneous space.[2]

  • Distribution: The distribution of peptides is generally limited to the extracellular fluid due to their hydrophilic nature and larger size compared to small molecules.

  • Metabolism and Excretion: Peptides are primarily metabolized by proteases and peptidases in the blood, liver, and kidneys. The improved metabolic stability of TAK-683 compared to native kisspeptin is a key feature of its design.[1]

  • Allometric Scaling: In the absence of specific data, allometric scaling is a theoretical tool used to predict human pharmacokinetic parameters from preclinical data.[7] Generally, smaller species exhibit faster clearance and shorter half-lives for drugs on a weight-normalized basis.[8] Therefore, it is expected that the half-life of TAK-683 would be shorter in mice and rats compared to monkeys and humans.

Experimental Protocol: A Representative Preclinical Pharmacokinetic Study

To provide a practical framework for researchers, the following section details a representative experimental protocol for a single-dose pharmacokinetic study of a peptide like TAK-683 in rats. This protocol is a composite based on standard practices in the field.

Study Design and Animal Model
  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Groups:

    • Group 1: Intravenous (IV) administration (n=3-5)

    • Group 2: Subcutaneous (SC) administration (n=3-5)

  • Dose: A single dose of TAK-683 (e.g., 1 mg/kg)

  • Acclimatization: Animals should be acclimated for at least one week prior to the study.

Dosing and Sample Collection
  • Dose Preparation: Prepare the dosing solution of TAK-683 in a suitable vehicle (e.g., sterile saline).

  • Administration:

    • IV: Administer the dose as a bolus via the tail vein.

    • SC: Administer the dose into the dorsal thoracic region.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points:

    • Pre-dose (0)

    • Post-dose: 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice. Centrifuge the samples to separate plasma, which should then be stored at -80°C until analysis.

The following diagram illustrates the experimental workflow.

PK_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Dose_Prep Dose Preparation IV_Admin Intravenous (IV) Administration Dose_Prep->IV_Admin SC_Admin Subcutaneous (SC) Administration Dose_Prep->SC_Admin Animal_Acclimation Animal Acclimation Animal_Acclimation->IV_Admin Animal_Acclimation->SC_Admin Blood_Collection Serial Blood Collection IV_Admin->Blood_Collection SC_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage LC_MS_MS LC-MS/MS Analysis Sample_Storage->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis

Figure 2: Experimental Workflow for a Preclinical Pharmacokinetic Study
Bioanalytical Method
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules and peptides in biological matrices due to its high sensitivity and specificity.

  • Sample Preparation: A protein precipitation or solid-phase extraction method would be employed to extract TAK-683 from the plasma samples.

  • Data Analysis: The concentration of TAK-683 in each sample is determined by comparing the peak area of the analyte to that of a known concentration of a stable isotope-labeled internal standard.

Pharmacokinetic Analysis

The plasma concentration-time data would be analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

  • Cmax: Maximum observed plasma concentration.

  • tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve.

  • t1/2: Elimination half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

  • F (%) : Bioavailability (calculated as (AUCSC/DoseSC) / (AUCIV/DoseIV) * 100).

Conclusion and Future Directions

TAK-683 demonstrates a promising profile as a KISS1R agonist with therapeutic potential in hormone-dependent diseases. The available human pharmacokinetic data indicate rapid subcutaneous absorption and a moderate half-life. While detailed preclinical pharmacokinetic data are not extensively published, the potent and sustained pharmacodynamic effects observed in rats and monkeys suggest that TAK-683 achieves and maintains therapeutically relevant concentrations in these species.

Further publication of comprehensive preclinical ADME studies, including intravenous and subcutaneous pharmacokinetic data in multiple species, would be invaluable for a more complete interspecies comparison. Such data would enable more robust allometric scaling to refine predictions of human pharmacokinetics and would provide a deeper understanding of the absorption, distribution, metabolism, and excretion of this important therapeutic candidate.

References

  • Matsui, H., et al. (2018). Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model. European Journal of Pharmacology, 822, 137-144. [Link]

  • Scott, G., et al. (2013). Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men. British Journal of Clinical Pharmacology, 75(2), 381-391. [Link]

  • Tanaka, T., et al. (2017). Effect of investigational kisspeptin/metastin analog, TAK-683, on luteinizing hormone secretion at different stages of the luteal phase in goats. Journal of Reproduction and Development, 63(4), 411-417. [Link]

  • Matsui, H., et al. (2014). Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide. European Journal of Pharmacology, 733, 65-72. [Link]

  • Dadgostar, N., et al. (2020). Impact of injection sites on clinical pharmacokinetics of subcutaneously administered peptides and proteins. Journal of Pharmaceutical Sciences, 109(1), 93-102.
  • McDonald, T. O., et al. (2010). Subcutaneous administration of biotherapeutics: Current experience in animal models. Current Pharmaceutical Biotechnology, 11(4), 461-469.
  • Findeis, M. A., et al. (2018). Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer's Disease: Stability and Delivery to the Brain. Pharmaceutical Research, 35(10), 199. [Link]

  • Mager, D. E., & Jusko, W. J. (2001). Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. Drug Metabolism and Pharmacokinetics, 16(4), 231-240. [Link]

  • Terasaka, T., et al. (2011). The effects of kisspeptin on gonadotropin release in non-human mammals. Advances in Experimental Medicine and Biology, 784, 1-22. [Link]

  • Cruze, C. A., et al. (2018). Allometric scaling of preclinical pharmacokinetic and toxicokinetic parameters to predict clinical pharmacokinetics of BXQ-350 saposin C protein-phosphatidylserine nanovesicles. Journal of Clinical Oncology, 36(15_suppl), e14537-e14537. [Link]

  • Sharma, A., et al. (2023). Reproductive integration of leptin and kisspeptin in small ruminants: Mechanisms, biomarker potential, and prospects for precision reproductive management. Veterinary World, 16(6), 1269-1279.
  • Patel, D. R., et al. (2021). Predicting bioavailability of monoclonal antibodies after subcutaneous administration. Current Opinion in Biotechnology, 71, 137-145.
  • ChemHelpASAP. (2023, September 13). preclinical in vivo PK studies & allometric scaling [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Effect of investigational kisspeptin/metastin analog, TAK-683, on luteinizing hormone secretion at different stages of the luteal phase in goats. [Link]

  • Richter, W. F., & Jacobsen, B. (2014). Mechanistic determinants of biotherapeutics absorption following SC administration. The AAPS Journal, 16(4), 747-757. [Link]

  • Millan, M. J., et al. (2023). Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease. International Journal of Molecular Sciences, 24(15), 12193. [Link]

  • Morcos, P. N., et al. (2013). Subcutaneous versus intravenous administration of rituximab: pharmacokinetics, CD20 target coverage and B-cell depletion in cynomolgus monkeys. British Journal of Haematology, 163(4), 503-511. [Link]

  • ResearchGate. (n.d.). Subcutaneous administration of biotherapeutics: Current experience in animal models. [Link]

  • Whitlock, B. K., et al. (2011). Effect of Kisspeptin on Regulation of Growth Hormone and Luteinizing Hormone in Lactating Dairy Cows. Journal of Animal Science, 89(10), 3257-3264. [Link]

  • Al-Achi, A., & Greenwood, R. (2020). Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Properties of CLBQ14, a Novel Antifungal Agent. Drug Design, Development and Therapy, 14, 1243-1252. [Link]

  • G, S., et al. (2019). Kisspeptin Modulates Luteinizing Hormone Release and Ovarian Follicular Dynamics in Pre-pubertal and Adult Murrah Buffaloes. Frontiers in Veterinary Science, 6, 35. [Link]

  • ResearchGate. (n.d.). The application of allometric scaling principles to predict pharmacokinetic parameters across species. [Link]

  • Dong, J. Q., et al. (2011). Projecting human pharmacokinetics of therapeutic antibodies from nonclinical data: What have we learned?. mAbs, 3(1), 1-6. [Link]

Sources

Technical Comparison Guide: TAK-683 vs. Kisspeptin-54 Pharmacokinetics

[1]

Executive Summary

This guide provides a technical analysis comparing TAK-683 , a synthetic nonapeptide analog, with Kisspeptin-54 (KP-54) , the endogenous full-length ligand for the KISS1 receptor (GPR54).[]

The core distinction lies in metabolic stability . While KP-54 functions as a short-acting physiological regulator of the Hypothalamic-Pituitary-Gonadal (HPG) axis, TAK-683 is engineered for resistance to enzymatic degradation.[] This structural resilience extends its half-life from minutes to hours, fundamentally altering its pharmacodynamic profile from a pulsatile stimulator to a potent suppressor (via receptor desensitization) suitable for androgen deprivation therapy.[]

Structural & Mechanistic Comparison

The pharmacokinetic divergence between these two compounds is rooted in specific chemical modifications designed to overcome the rapid proteolytic cleavage typical of endogenous peptides.[2]

Structural Analysis[1][2][3]
  • Kisspeptin-54: A 54-amino acid peptide.[] Its C-terminal region (KP-10) is the bioactive core but is highly susceptible to degradation by neprilysin and other serum proteases.[]

  • TAK-683: A 9-amino acid (nonapeptide) analog derived from the C-terminal decapeptide of kisspeptin.[] It incorporates critical modifications:

    • D-Amino Acids: Substitution of L-amino acids with D-Tyr and D-Trp confers resistance to peptidases.[]

    • Aza-Glycine Substitution: The inclusion of an aza-glycine residue (azaGly) restricts conformational flexibility, enhancing receptor binding affinity and stability.[]

    • N-Terminal Acetylation: Protects against aminopeptidase degradation.[]

Sequence Comparison:

  • KP-10 (Bioactive Core of KP-54): H2N-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2[]

  • TAK-683: Ac-D-Tyr-D-Trp-Asn-Thr-Phe-azaGly-Leu-Arg-Trp-NH2[][3]

Visualization: Stability & Degradation Pathways

The following diagram illustrates the structural stability differences and their impact on receptor signaling.

StabilityMechanismKP54Kisspeptin-54(Endogenous Peptide)ProteasesSerum Proteases(e.g., Neprilysin)KP54->ProteasesHigh SusceptibilityReceptorGPR54 (KISS1R)ActivationKP54->ReceptorTransient BindingTAK683TAK-683(Synthetic Analog)TAK683->ProteasesResistant (D-AA, azaGly)TAK683->ReceptorHigh Affinity BindingDegradationRapid Degradation(Inactive Fragments)Proteases->Degradationt1/2 ~28 minDesensitizationReceptor Desensitization(Sustained Suppression)Receptor->DesensitizationSustained Occupancy(>6 hours)StimulationPulsatile Stimulation(LH/FSH Release)Receptor->StimulationAcute Effect

Caption: Comparative degradation pathways showing TAK-683's resistance to proteolysis leading to sustained receptor occupancy.[][4]

Pharmacokinetic Profile Comparison

The following data summarizes key pharmacokinetic parameters observed in human clinical trials and comparative animal models.

ParameterKisspeptin-54 (KP-54)TAK-683
Half-Life (

)
~27.6 min (Human, IV)6 – 9 hours (Human, SC)

Immediate (IV) / ~30-40 min (SC)0.25 – 0.50 hours (SC)
Clearance (CL) Rapid (~3.2 mL/kg/min)Slow (Metabolic stability reduces CL)
Excretion Proteolytic degradationMinimal renal excretion of intact parent
Bioavailability Low oral; requires parenteral adminHigh SC bioavailability
Primary Utility HPG Axis Stimulation (e.g., IVF trigger)HPG Axis Suppression (e.g., Prostate Cancer)
Analysis of Data
  • Half-Life Disparity: TAK-683 exhibits a half-life approximately 13-18 times longer than KP-54.[] This drastic increase allows for once-daily dosing or depot formulations, whereas KP-54 requires continuous infusion or frequent boluses to maintain therapeutic levels.[]

  • Clearance Mechanism: KP-54 is cleared primarily through rapid enzymatic hydrolysis in the blood and kidney brush border.[] TAK-683's modified peptide bonds effectively "hide" the molecule from these specific enzymes, shifting the clearance mechanism to slower hepatic metabolism.

Experimental Methodologies

Accurate measurement of these peptides requires distinct protocols due to their differing stabilities.

Protocol A: Measuring Kisspeptin-54 (High Instability)

Challenge: Rapid degradation ex-vivo leads to underestimation of plasma concentrations.[]

  • Sample Collection: Collect blood into pre-chilled tubes containing EDTA and a protease inhibitor cocktail (e.g., aprotinin + DPP-IV inhibitor).[]

  • Processing: Centrifuge immediately at 4°C (2,000 x g for 10 min).

  • Extraction: Acidify plasma (1% TFA) and perform Solid Phase Extraction (SPE) on C18 columns to remove interfering proteins.

  • Quantification:

    • Preferred:LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for specificity, monitoring the transition of the intact parent ion.[]

    • Alternative:RIA (Radioimmunoassay).[] Note: RIA may cross-react with degradation fragments, potentially overestimating active peptide levels.

Protocol B: Measuring TAK-683 (High Stability)

Challenge: High potency requires high sensitivity (lower limit of quantitation).

  • Sample Collection: Standard EDTA tubes; protease inhibitors are less critical but recommended for consistency.[]

  • Processing: Centrifuge at room temperature or 4°C.

  • Quantification (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).[]

    • MS Detection: Electrospray Ionization (ESI) in positive mode.[] Monitor specific MRM (Multiple Reaction Monitoring) transitions unique to the acetylated/aza-glycine structure.[]

    • LLOQ: Target a Lower Limit of Quantification of < 5.0 pg/mL to track the long elimination tail.

Visualization: Experimental Workflow

ExperimentalWorkflowcluster_KP54Kisspeptin-54 Protocolcluster_TAK683TAK-683 ProtocolSampleKPBlood Collection(MUST add Aprotinin/Inhibitors)SpinKPImmediate Cold Centrifugation(4°C)SampleKP->SpinKPSPESolid Phase Extraction(Remove Fragments)SpinKP->SPEDetectKPLC-MS/MS or RIA(Risk: Fragment Cross-reactivity)SPE->DetectKPSampleTAKBlood Collection(Standard EDTA)SpinTAKCentrifugationSampleTAK->SpinTAKDirectInjectProtein Precipitation / SPESpinTAK->DirectInjectDetectTAKLC-MS/MS (High Sensitivity)Target: <5 pg/mL LLOQDirectInject->DetectTAK

Caption: Workflow comparison highlighting the critical stabilization steps required for accurate KP-54 quantification.

Pharmacodynamic Implications[2][5][6][7]

The half-life difference dictates the clinical application of these molecules.[]

  • Kisspeptin-54 (Short

    
    ): 
    
    • Mimics endogenous pulsatile GnRH secretion.

    • Result: Maintains receptor sensitivity.[5]

    • Outcome: Increases Testosterone, LH, and FSH.

    • Use Case: Treating hypothalamic amenorrhea, IVF trigger.

  • TAK-683 (Long

    
    ): 
    
    • Provides continuous, non-pulsatile receptor stimulation.

    • Result: Induces rapid receptor desensitization and internalization.

    • Outcome: Initial "flare" followed by profound suppression of Testosterone to castrate levels (<50 ng/dL).[6]

    • Use Case: Prostate cancer (Androgen Deprivation Therapy), Endometriosis.[]

References

  • MacLean, D. B., et al. (2014). "Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer." The Journal of Clinical Endocrinology & Metabolism. Link

  • Dhillo, W. S., et al. (2005).[5] "Kisspeptin-54 stimulates the hypothalamic-pituitary gonadal axis in human males."[][7][8] The Journal of Clinical Endocrinology & Metabolism. Link

  • Scott, E. M., et al. (2013). "Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men." British Journal of Clinical Pharmacology. Link

  • Matsui, H., et al. (2014).[6] "Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide." European Journal of Pharmacology. Link

  • Asami, T., et al. (2013). "Design, synthesis, and biological evaluation of novel investigational kisspeptin analogs with improved metabolic stability." Bioorganic & Medicinal Chemistry Letters. Link

A Senior Application Scientist's Guide to Benchmarking TAK-683 TFA Purity for Clinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically grounded framework for researchers, scientists, and drug development professionals to rigorously assess the purity of TAK-683 trifluoroacetate (TFA). In clinical research, the purity of an investigational compound is not merely a quality metric; it is a critical determinant of experimental validity, patient safety, and the ultimate success of a therapeutic program. This document moves beyond standard protocols to explain the scientific rationale behind each step, enabling teams to design and execute a self-validating system for quality control.

Understanding TAK-683 and the Imperative for Purity

TAK-683 is a synthetic nonapeptide analog of metastin, engineered for improved metabolic stability.[1][2] It functions as a potent agonist for the KISS1 receptor (KISS1R), also known as GPR54.[1] The activation of this receptor plays a pivotal role in the regulation of the hypothalamic-pituitary-gonadal axis.[3][4] Specifically, chronic administration of TAK-683 leads to the depletion of Gonadotropin-Releasing Hormone (GnRH) in the hypothalamus, which in turn suppresses the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), ultimately reducing plasma testosterone levels.[1][4][5] This mechanism of action makes TAK-683 a promising investigational candidate for hormone-dependent conditions, most notably prostate cancer.[5][6][7]

Like many synthetic peptides, TAK-683 is often synthesized and purified using trifluoroacetic acid (TFA), resulting in the delivery of the peptide as a TFA salt.[8][9] While essential for the manufacturing process, residual TFA is a critical process-related impurity. It can bind to free amino groups on the peptide, potentially altering its conformation, solubility, and biological activity.[8][9] Furthermore, TFA itself can exhibit cytotoxicity, interfering with in-vitro and in-vivo biological assays and confounding experimental results.[9]

For clinical research, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate a comprehensive characterization of any investigational new drug.[10] This includes stringent purity assessments and the identification and quantification of all impurities, as even minor contaminants can impact biological performance and toxicological safety.[10][11] The FDA's guidance often requires the identification of any peptide-related impurity present at levels of 0.10% or greater.[12] Therefore, a robust, multi-faceted analytical strategy is not just good practice—it is a regulatory necessity.

A Validated, Orthogonal Approach to Purity Assessment

To establish a trustworthy purity profile, a single analytical method is insufficient. We advocate for a self-validating system that pairs a primary high-resolution separation technique with an orthogonal method for identity confirmation. This ensures that what appears as a single peak in the primary analysis is indeed the target compound and not a co-eluting impurity.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for analyzing peptide purity due to its exceptional resolving power for complex mixtures.[11][13][14] The principle relies on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

  • Stationary Phase: A C18 column is the workhorse for peptide analysis, offering excellent hydrophobic retention for a wide range of peptide sizes.[13][15]

  • Mobile Phase: A gradient of water and acetonitrile (ACN) with 0.1% TFA is standard. The ACN disrupts the hydrophobic interactions between the peptide and the column, causing it to elute. The TFA acts as an ion-pairing agent, sharpening peaks and improving resolution.[15][16]

  • Gradient Elution: Unlike small molecules, peptides often elute unpredictably with isocratic (constant solvent) conditions. A gradient (increasing concentration of ACN over time) is essential for achieving sharp, well-resolved peaks.[16]

  • UV Detection: The peptide bond absorbs strongly at low UV wavelengths (210-230 nm).[17] Detection at ~215 nm allows for the quantification of all peptide species present, providing an accurate representation of purity.[15]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s_prep Dissolve TAK-683 TFA in Mobile Phase A autosampler Autosampler Injection s_prep->autosampler Load Sample column C18 Column autosampler->column Inject pump Gradient Pump (MP A: 0.1% TFA in H2O MP B: 0.1% TFA in ACN) pump->column detector UV Detector (215 nm) column->detector Elution chromatogram Generate Chromatogram detector->chromatogram Signal integration Integrate Peak Areas chromatogram->integration purity_calc Calculate % Purity (Area Main / Area Total) integration->purity_calc

Caption: High-level workflow for TAK-683 TFA purity analysis by RP-HPLC.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Causality: TFA serves as an ion-pairing agent, masking residual silanols on the silica-based column and forming a neutral complex with the positively charged peptide, leading to sharper peaks and improved reproducibility.

  • Sample Preparation: Accurately weigh and dissolve the TAK-683 TFA standard and test samples in Mobile Phase A to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 65% B (linear gradient)

      • 25-27 min: 65% to 95% B (wash)

      • 27-30 min: 95% B (hold)

      • 30-31 min: 95% to 5% B (re-equilibration)

      • 31-40 min: 5% B (hold)

    • Causality: A long, linear gradient is crucial for separating closely related peptide impurities, such as deletion or insertion sequences, from the main TAK-683 peak. The wash and re-equilibration steps ensure column cleanliness and consistent performance between injections.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main TAK-683 peak by the total area of all peaks and multiplying by 100.

Orthogonal Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is an indispensable tool for confirming the identity (molecular weight) of the main peak observed in HPLC and for identifying impurities.[18][19] When coupled with LC, it provides mass information for each separated component, offering a powerful, two-dimensional analysis.[20]

  • Identity Confirmation: MS provides the exact molecular weight of the eluting compound. This must match the theoretical mass of TAK-683 to confirm the identity of the main purity peak from HPLC.

  • Impurity Identification: MS can reveal the mass of impurity peaks, allowing for the characterization of process-related impurities such as truncated or modified sequences.

  • Detection of Co-eluting Species: MS can detect impurities that have the same retention time as TAK-683 in HPLC but a different mass, which would be missed by UV detection alone.

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis lc_system RP-HPLC System (as described previously) esi Electrospray Ionization (ESI) lc_system->esi Eluent analyzer Mass Analyzer (e.g., TOF, Orbitrap) esi->analyzer Gaseous Ions detector MS Detector analyzer->detector Separate by m/z ms_spectrum Generate Mass Spectrum for each LC Peak detector->ms_spectrum Signal mw_confirm Confirm Molecular Weight of Main Peak ms_spectrum->mw_confirm impurity_id Identify Mass of Impurity Peaks ms_spectrum->impurity_id

Caption: Orthogonal confirmation of TAK-683 identity and impurities via LC-MS.

  • LC System: Utilize the same RP-HPLC method as described in Section 2.1 to ensure direct correlation of retention times.

  • MS Interface: The column eluent is directed into an electrospray ionization (ESI) source.

    • Causality: ESI is a "soft" ionization technique that converts the peptide molecules in the liquid phase into gaseous ions without significant fragmentation, allowing for accurate measurement of the parent molecule's mass.[21]

  • Mass Analyzer: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Causality: High-resolution instruments provide highly accurate mass measurements, which are critical for confirming the elemental composition and unequivocally identifying the peptide.

  • Data Acquisition: Acquire mass spectra across the entire LC run.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak and confirm that the observed mass-to-charge ratio (m/z) corresponds to the theoretical molecular weight of TAK-683.

    • Analyze the mass spectra of minor peaks to identify potential impurities.

Comparative Data: Benchmarking TAK-683 Against Alternatives

A crucial part of benchmarking is comparing the target compound not only between different manufacturing lots but also against alternative molecules with similar mechanisms of action. For this guide, we compare two hypothetical lots of TAK-683 TFA against TAK-448 (another well-documented kisspeptin analog) and a GPR142 agonist (a different class of secretagogue).[2][5][22][23]

Table 1: Comparative Purity Analysis of TAK-683 TFA and Alternatives

CompoundLot #Purity by RP-HPLC (%)Identity Confirmation (Observed Mass vs. Theoretical)TFA Content (%)*
TAK-683 TFA Lot A98.9Match10.5
TAK-683 TFA Lot B96.5Match12.1
TAK-448 TFA Lot C99.2Match9.8
GPR142 Agonist Lot D97.8Match11.2

*TFA content determined by a validated orthogonal method such as ¹⁹F-NMR or HPLC-ELSD, as methods for TFA quantification are specialized and beyond the scope of this primary guide.[24]

  • Lot A of TAK-683 demonstrates high purity, suitable for sensitive clinical applications.

  • Lot B of TAK-683 shows lower purity (96.5%). The impurities would need to be identified by LC-MS. If any single impurity exceeds regulatory thresholds (e.g., >0.10%), further characterization and toxicological assessment would be required before use in clinical studies.[12]

  • Comparison to TAK-448 provides a benchmark against a closely related analog, showing that high purity (>99%) is achievable for this class of peptides.

  • Comparison to the GPR142 Agonist demonstrates that the analytical workflow is applicable across different peptide-based investigational drugs.

Conclusion and Best Practices

Ensuring the purity of TAK-683 TFA for clinical research is a non-negotiable requirement for generating reliable, reproducible data and ensuring patient safety. This guide outlines a robust, scientifically-driven approach that forms a self-validating system.

Key Takeaways for Research Teams:

  • Always Use Orthogonal Methods: Relying solely on HPLC purity is insufficient. Always confirm the identity of your main peak with mass spectrometry.

  • Characterize, Don't Just Quantify: Use LC-MS to identify the structure of impurities, especially in lots with lower purity. This is critical for assessing potential safety risks.

  • Scrutinize the Counter-ion: The TFA salt is part of the molecule's bulk weight and can have biological effects.[8] Its content should be known and consistent across lots. For highly sensitive cell-based assays, consider exchanging the TFA for a more biocompatible counter-ion like acetate or hydrochloride.[25]

  • Establish Lot-to-Lot Consistency: Never assume that two different lots of the same compound are identical. A full purity and identity assessment should be performed on every new batch before it is used in clinical or preclinical studies.

By implementing this comprehensive benchmarking strategy, researchers can proceed with confidence, knowing that their experimental outcomes are built on a foundation of analytical rigor and uncompromising quality.

References

  • MDPI. (n.d.). Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease. Retrieved from MDPI. [Link]

  • PubMed. (n.d.). The effects of chronic subcutaneous administration of an investigational kisspeptin analog, TAK-683, on gonadotropin-releasing hormone pulse generator activity in goats. Retrieved from PubMed. [Link]

  • PubMed. (n.d.). Effect of investigational kisspeptin/metastin analog, TAK-683, on luteinizing hormone secretion at different stages of the luteal phase in goats. Retrieved from PubMed. [Link]

  • Patsnap Synapse. (n.d.). TAK-683 - Drug Targets, Indications, Patents. Retrieved from Patsnap Synapse. [Link]

  • PMC. (n.d.). Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men. Retrieved from PMC. [Link]

  • PubMed. (2014). Pharmacologic Profiles of Investigational kisspeptin/metastin Analogues, TAK-448 and TAK-683, in Adult Male Rats in Comparison to the GnRH Analogue Leuprolide. Retrieved from PubMed. [Link]

  • ResolveMass. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from ResolveMass. [Link]

  • ResearchGate. (2016). How to remove TFA salt?. Retrieved from ResearchGate. [Link]

  • PMC. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Retrieved from PMC. [Link]

  • PubMed. (n.d.). Overview of peptide and protein analysis by mass spectrometry. Retrieved from PubMed. [Link]

  • PubMed. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. Retrieved from PubMed. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from Almac Group. [Link]

  • ResolveMass. (2025). What Are the FDA Requirements for Peptide Characterization?. Retrieved from ResolveMass. [Link]

  • PLOS One. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. Retrieved from PLOS One. [Link]

  • Portland Press. (2020). A beginner's guide to mass spectrometry–based proteomics. Retrieved from Portland Press. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from Biovera. [Link]

  • LifeTein. (n.d.). How to remove TFA from synthetic peptides using HCl?. Retrieved from LifeTein. [Link]

  • PMC. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from PMC. [Link]

  • MtoZ Biolabs. (n.d.). Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. Retrieved from MtoZ Biolabs. [Link]

  • FDA. (n.d.). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Retrieved from FDA. [Link]

  • PubMed. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Retrieved from PubMed. [Link]

  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from MtoZ Biolabs. [Link]

  • PMC. (n.d.). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Retrieved from PMC. [Link]

  • MDPI. (n.d.). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Retrieved from MDPI. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from ace-hplc.com. [Link]

  • Diabetes Journal. (2019). 20-OR: GPR142 Agonists Increase Glucose-Dependent Insulin Secretion and Differentially Regulate Hormone Secretion in Preclinical and Phase 1 Studies. Retrieved from Diabetes Journal. [Link]

  • LifeTein. (2025). Should I Have TFA Removed from My Peptide?. Retrieved from LifeTein. [Link]

  • NIH. (n.d.). Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). Mass Spectrometry for Peptide and Protein Analysis. Retrieved from ResearchGate. [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal Procedures for Tak-683 (TFA Salt)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Tak-683 (TFA) presents a dual-hazard profile that requires a specialized disposal strategy. Standard organic waste protocols are insufficient due to the compound's biological potency and environmental persistence.

  • Biological Hazard (The Peptide): Tak-683 is a potent Kisspeptin receptor (KISS1R) agonist .[1][2][3] It acts as a powerful modulator of the hypothalamic-pituitary-gonadal (HPG) axis. Even trace amounts released into the environment can act as endocrine disruptors, affecting aquatic wildlife.

  • Chemical Hazard (The Salt): The Trifluoroacetate (TFA) counter-ion is a short-chain per- and polyfluoroalkyl substance (PFAS) precursor. It is chemically stable, highly water-soluble, and resistant to natural biodegradation.

Core Directive: The disposal objective is Total Mineralization . We must irreversibly denature the peptide structure (eliminating biological activity) and capture the fluorinated salt via high-temperature incineration (preventing environmental TFA accumulation).

Risk Profile & Action Matrix

The following table summarizes the specific hazards associated with Tak-683 and the required mitigation strategies.

Hazard ComponentRisk ClassificationEnvironmental ImpactRequired Action
Peptide Backbone High Potency API (HPAPI) Endocrine Disruption (Reproductive Toxin)Chemical Deactivation (Hydrolysis) prior to disposal.
TFA Counter-ion Persistent Organic Pollutant Accumulates in watersheds; phytotoxicZero Drain Discharge . Must be incinerated at >1,100°C.
Solid Waste Contaminated Sharps/PPELeaching into landfillsSegregate as Trace Chemo/Toxic waste for incineration.

Chemical Deactivation Protocol (The "Kill Step")

Before disposal, liquid waste containing Tak-683 should be chemically deactivated to break the peptide bonds. This reduces the immediate pharmacological risk to waste handlers.

Note: This step destroys the peptide but leaves the TFA intact. Therefore, deactivated waste must still be collected for incineration, never poured down the drain.

Reagents Required:
  • Option A (Preferred): 1.0 N Sodium Hydroxide (NaOH)

  • Option B: 10% Sodium Hypochlorite (Bleach) solution

Procedure:
  • Segregation: Collect all Tak-683 liquid waste (mother liquors, HPLC effluent) in a dedicated HDPE carboy.

  • Hydrolysis: Add 1.0 N NaOH to the waste container at a 1:1 volume ratio .

    • Mechanism:[1][2][4] Base-catalyzed hydrolysis attacks the amide bonds of the nonapeptide, fragmenting the sequence and destroying its affinity for the KISS1R receptor.

  • Incubation: Seal the container loosely (to allow gas venting) and let stand for 24 hours at room temperature.

  • Neutralization (Optional but Recommended): If the waste hauler requires neutral pH, adjust to pH 7-9 using dilute HCl after the 24-hour incubation.

  • Labeling: Label as "Deactivated Peptide Waste (Contains TFA) - DO NOT DRAIN."

Disposal Workflow Diagram

The following logic flow illustrates the decision-making process for Tak-683 waste streams.

Tak683_Disposal_Flow Start Tak-683 Waste Generated Decision_State Determine Waste State Start->Decision_State Liquid_Stream Liquid Waste (Stock solutions, HPLC waste) Decision_State->Liquid_Stream Solid_Stream Solid Waste (Vials, Gloves, Wipes) Decision_State->Solid_Stream Deactivation Chemical Deactivation (1N NaOH, 24hrs) Liquid_Stream->Deactivation Reduce Potency Container_Sol Container: Yellow/Purple Bag (Trace Chemo/Biohazard) Solid_Stream->Container_Sol Container_Liq Container: HDPE Carboy Label: 'Toxic Organic Waste' Deactivation->Container_Liq Prohibition CRITICAL: NO DRAIN DISPOSAL (TFA Persistence) Container_Liq->Prohibition Incineration Final Disposal: High-Temp Incineration (>1100°C) Container_Liq->Incineration Container_Sol->Incineration

Figure 1: Decision logic for Tak-683 waste segregation. Note the strict prohibition on drain disposal due to TFA content.

Detailed Step-by-Step Procedures

A. Solid Waste (Dry)

Applicable to: Empty vials, contaminated gloves, weighing boats, pipette tips.

  • Primary Containment: Place all solid items directly into a rigid, puncture-proof container (often yellow or purple, depending on facility coding for cytotoxic/pharmaceutical waste).

  • Sealing: Do not compress waste manually. Seal the lid once the container is 3/4 full.

  • Labeling: Affix a "Hazardous Pharmaceutical Waste" label. If the facility distinguishes between "Trace" and "Bulk," Tak-683 contaminated items usually fall under Trace unless a full vial is being discarded.

  • Disposal Path: Designate for Incineration Only . Autoclaving is insufficient as it may not degrade the peptide completely and definitely will not destroy the TFA salt.

B. Liquid Waste (Bulk)

Applicable to: Expired stock solutions, HPLC mobile phases.

  • Solvent Compatibility: Ensure the collection carboy is compatible with the solvent matrix (usually HDPE or Glass).

  • Deactivation (Recommended): Perform the NaOH hydrolysis step described in Section 3.

  • Labeling:

    • Chemical Constituents: List all solvents (e.g., Acetonitrile, Water) AND "Tak-683 (Trace)".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Storage: Store in a secondary containment tray in a well-ventilated satellite accumulation area until pickup.

C. Accidental Spills
  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is spilled, use a N95 or P100 respirator to prevent inhalation of the potent agonist.

  • Containment: Cover the spill with a paper towel.

  • Deactivation: Soak the towel with 10% Bleach or 1N NaOH . Let it sit for 15 minutes to deactivate the peptide in situ.

  • Cleanup: Wipe up the material. Place all cleanup materials into the Solid Waste (Incineration) stream.

  • Wash: Clean the surface with soap and water 3 times to remove residual TFA salts.

Regulatory & Scientific Context

Why Incineration is Non-Negotiable

While Tak-683 is a peptide, the Trifluoroacetate (TFA) component drives the strict disposal requirements. TFA is a stable breakdown product of many fluorinated compounds.

  • EPA & EU Guidance: Regulatory bodies (including the German UBA and ECHA) have identified TFA as a persistent mobile chemical. Standard wastewater treatment plants (WWTP) cannot remove TFA; it passes through to drinking water sources.

  • Thermal Destruction: To break the Carbon-Fluorine bond in TFA, temperatures exceeding 1,100°C (2,000°F) are required. Standard autoclaving (121°C) is ineffective.

Biological Potency

Tak-683 acts on the KISS1 receptor with high affinity (IC50 ≈ 170 pM).[2][3] Because it modulates testosterone and gonadotropins, it is classified as a Reproductive Hazard . The "Kill Step" (chemical deactivation) is a critical self-validating control to ensure that even if a container leaks, the biological activity has been neutralized.

References

  • Takeda Global Research. (2012).[5] Double-blind, randomized, placebo-controlled study of safety... of TAK-683. British Journal of Clinical Pharmacology. Link

  • BenchChem. (2025).[1] Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. Link

  • United Nations Environment Programme (UNEP). (2024). Sources, Fates, Toxicity, and Risks of Trifluoroacetic Acid (TFA). Ozone Secretariat. Link

  • National Institutes of Health (NIH). (2012). Critical factors influencing prion inactivation by sodium hydroxide. (Demonstrating NaOH hydrolysis efficacy for proteins/peptides). Link

  • US EPA. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Link

Sources

Personal protective equipment for handling Tak-683 (tfa)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Tak-683 (tfa) Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers

Executive Safety Summary (Immediate Action Card)

WARNING: HIGH POTENCY COMPOUND Tak-683 is a picomolar-potency KISS1 Receptor Agonist . While chemically stable as a Trifluoroacetate (TFA) salt, its biological activity poses a significant reproductive hazard. It functions by initially stimulating, then profoundly suppressing the hypothalamic-pituitary-gonadal (HPG) axis (Chemical Castration effect).

Critical Check Requirement
Primary Hazard Reproductive Toxicity (Hormonal Suppression) & Respiratory Sensitization.
Potency Class HPAPI (Highly Potent Active Pharmaceutical Ingredient) .[1][2] IC50 ≈ 170 pM.
Containment NEVER handle dry powder on an open bench. Use a certified Biological Safety Cabinet (Class II) or Isolator.
Skin Route High risk in solution (especially with DMSO). Double gloving is mandatory.
TFA Note The TFA salt form is hygroscopic . Handling in high humidity degrades the compound and increases "sticky" dust risks.
Risk Assessment & Control Banding

To select the correct PPE, you must first classify your operation. Tak-683 falls into Occupational Exposure Band (OEB) 5 (Target OEL < 1 µg/m³) due to its picomolar efficacy and systemic hormonal effects.

Logic Flow: Containment Decision Tree

Use the following logic to determine your setup before gowning.

RiskAssessment Start Start: Tak-683 Operation StateCheck Physical State? Start->StateCheck Powder Dry Powder / Lyophilized Cake StateCheck->Powder Solution Liquid Solution (DMSO/Water) StateCheck->Solution QuantityCheck Quantity > 10 mg? Powder->QuantityCheck SolventCheck Solvent: DMSO/Penetrant? Solution->SolventCheck Isolator REQUIRED: Glovebox / Isolator (Negative Pressure) QuantityCheck->Isolator Yes BSC REQUIRED: Class II Type A2/B2 BSC (HEPA Filtered) QuantityCheck->BSC No FumeHood Standard Chemical Fume Hood SolventCheck->FumeHood Aqueous DoubleGlove CRITICAL: Double Nitrile Gloves + Impervious Sleeve Covers SolventCheck->DoubleGlove DMSO/Organic DoubleGlove->FumeHood

Figure 1: Decision logic for selecting containment engineering controls based on physical state and solvent risk.

PPE Matrix: Layered Defense System

Do not rely on PPE alone; it is the last line of defense. Engineering controls (BSC/Isolators) are primary.

Zone / Layer Dry Powder Handling (Weighing/Reconstitution) Solution Handling (Dilution/Injections) Technical Rationale
Respiratory N95 or PAPR (if not in an isolator). Note: Surgical masks offer ZERO protection against peptide dust.N95 recommended; Surgical mask acceptable if in Fume Hood.Peptide dust is invisible and electrostatically active. Inhalation is the fastest route to systemic exposure.
Hand Protection Double Nitrile Gloves (min 5 mil thickness each). Outer glove: Long cuff.Double Nitrile Gloves . Change outer glove immediately upon splash.Permeation vs. Degradation: TFA salts in DMSO penetrate nitrile faster than water. Double gloving creates a breakthrough buffer.
Body Defense Tyvek® Lab Coat (Closed Front) or Coverall with elastic wrists.Standard Lab Coat (Cotton/Poly) is acceptable only if no DMSO is used.Cotton absorbs spills and holds them against the skin. Tyvek repels dust and liquids.
Eye/Face Chemical Goggles (Indirect Vent).[3]Safety Glasses with Side Shields.TFA salts are acidic and corrosive to corneal tissue.
Sleeves Disposable Sleeve Covers (Tyvek/PE).Recommended for DMSO work.The gap between glove and coat cuff is the most common exposure point.
Operational Protocols
A. The "TFA" Factor: Handling the Salt Form

The "TFA" in Tak-683 (tfa) stands for Trifluoroacetate . This counter-ion impacts handling:

  • Acidity: When dissolved in water, the pH will be acidic (pH ~3-4). It can cause minor skin irritation independent of the peptide's biological effect.

  • Hygroscopicity: TFA salts attract moisture.

    • Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Moisture turns the powder into a sticky gum, making accurate weighing impossible and increasing contamination risk.

B. Step-by-Step Weighing (The Critical Step)

Location: Class II Biological Safety Cabinet (BSC)

  • Pre-Gowning: Don shoe covers, hairnet, and wash hands.

  • Base Layer: Put on the first pair of nitrile gloves (taped to lab coat sleeves if using coveralls).

  • Outer Layer: Put on the second pair of nitrile gloves (Long Cuff) and sleeve covers.

  • Static Control: Use an anti-static gun or ionizer bar inside the BSC. Why? Peptide powders are static-prone and will "jump" out of the spatula, creating invisible aerosols.

  • Weighing:

    • Open the vial only inside the BSC.

    • Weigh into a pre-tared vessel.

    • Wet-Wipe Method: Before removing the sealed vessel from the balance, wipe the exterior with a 10% bleach-soaked gauze to deactivate any trace dust.

  • De-Gowning:

    • Remove outer gloves inside the BSC and dispose of them as hazardous waste.

    • Remove sleeve covers.

    • Remove inner gloves and wash hands immediately.

C. Emergency Decontamination

Tak-683 is a peptide.[4][5] Standard chemical neutralization works effectively.

  • Surface Spills: Cover with paper towels. Soak with 10% Sodium Hypochlorite (Bleach) or 1N Sodium Hydroxide (NaOH) . Let sit for 15 minutes. This hydrolyzes the peptide bonds, destroying biological activity.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use alcohol/ethanol (this enhances skin absorption).

Visualizing the Gowning Workflow

Gowning cluster_0 Zone 1: Anteroom cluster_1 Zone 2: Procedure Area Step1 1. Shoe Covers & Hairnet Step2 2. Inner Gloves (Nitrile) Step1->Step2 Step3 3. Lab Coat/Gown (Tyvek) Step2->Step3 Step4 4. Sleeve Covers (Over Cuff) Step3->Step4 Step5 5. Outer Gloves (Long Cuff) Step4->Step5 Step6 6. Goggles/Mask Step5->Step6

Figure 2: Sequential gowning procedure to ensure zero skin exposure gaps.[6]

References & Verification
  • Tak-683 Pharmacology & Potency:

    • Source: MedChemExpress & TargetMol Product Data.

    • Data: Tak-683 is a KISS1R agonist with IC50 ~170 pM.[7]

    • Link:

  • Peptide Handling Guidelines:

    • Source: NIH / Biovera Laboratory Safety Guidelines.

    • Standard: Guidelines for handling potent neuropeptides and TFA salts.

    • Link:

  • Control Banding for HPAPIs:

    • Source: SafeBridge Consultants / NIOSH.

    • Standard: Occupational Exposure Banding (OEB) for compounds with <1 µg/m³ limits.

    • Link:

  • TFA Salt Safety:

    • Source: ECHA / Gelest SDS.

    • Data: Trifluoroacetic acid salt handling and corrosivity.[8]

    • Link:

Disclaimer: This guide is for educational purposes and supplements, but does not replace, your institution's specific Chemical Hygiene Plan (CHP) or the official SDS provided by your chemical vendor.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.